Phensuximide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-methyl-3-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-10(13)7-9(11(12)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWFNJKHKGIJNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023460 | |
| Record name | Phensuximide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phensuximide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.21e+00 g/L | |
| Record name | Phensuximide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00832 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phensuximide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
86-34-0 | |
| Record name | Phensuximide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phensuximide [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phensuximide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00832 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | phensuccimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phensuximide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phensuximide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENSUXIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WVL9C355G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phensuximide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
72 °C | |
| Record name | Phensuximide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00832 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phensuximide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Phensuximide's Mechanism of Action in Absence Seizures: A Technical Guide for Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the molecular mechanisms underlying the therapeutic action of Phensuximide in the treatment of absence seizures. As a member of the succinimide class of anticonvulsant drugs, this compound's primary mechanism of action is the blockade of low-voltage-activated (LVA) T-type calcium channels within thalamic neurons.[1][2] This action is critical for disrupting the aberrant thalamocortical oscillations that manifest as the characteristic 3-Hz spike-and-wave discharges on an electroencephalogram (EEG) during an absence seizure.[1][3] By inhibiting these channels, this compound reduces neuronal burst firing, thereby elevating the seizure threshold.[4][5] Furthermore, this guide explores a novel, recently identified mechanism: the potent inhibition of Receptor-Interacting serine/threonine Kinase 1 (RIPK1).[6][7] This secondary action suggests a potential neuroprotective role for this compound by mitigating necroptosis and neuroinflammation, distinguishing it from other succinimides. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth protocols for experimental validation and a detailed synthesis of the current understanding of this compound's pharmacology.
The Pathophysiology of Absence Seizures: The Thalamocortical Circuit
Absence seizures, formerly known as "petit mal" seizures, are generalized seizures characterized by a temporary loss of awareness.[3] The neurophysiological hallmark of these events is the appearance of bilaterally synchronous 3-Hz spike-and-wave discharges (SWDs) on the EEG.[1][3] These pathological rhythms are not generated in a single brain region but arise from hypersynchronous, oscillatory activity within the thalamocortical circuitry, a network of reciprocal connections between the thalamus and the cerebral cortex.[8][9]
Within this circuit, thalamic relay neurons possess a crucial ion channel: the low-voltage-activated (LVA) or T-type calcium channel.[9][10] These channels are critical for generating the burst firing patterns that drive the pathological SWDs.[1][9] At resting membrane potentials, T-type channels are inactivated. Following a period of hyperpolarization, they become available to open in response to small depolarizations, leading to a large, transient influx of Ca²⁺. This influx generates a low-threshold calcium spike, upon which a high-frequency burst of sodium-dependent action potentials is superimposed. This burst firing in thalamic neurons is a key driver of the hypersynchrony that underlies absence seizures.[5][9]
Figure 1: The Thalamocortical Circuit in Absence Seizures.
This compound and the Succinimide Anticonvulsants
This compound (N-methyl-α-phenylsuccinimide) is a foundational member of the succinimide class of antiepileptic drugs, which also includes methsuximide and the current first-line therapy for uncomplicated absence seizures, ethosuximide.[1][8] While ethosuximide is generally preferred due to a more favorable efficacy and toxicity profile, this compound remains a critical tool for research into the pharmacology of absence seizures.[8][11] Unlike some broad-spectrum anticonvulsants, the therapeutic action of succinimides is remarkably specific for absence seizures, with little to no efficacy against tonic-clonic or partial seizures.[3][12] This specificity is a direct consequence of their targeted mechanism of action.
Core Mechanism of Action: T-Type Calcium Channel Blockade
The principal anticonvulsant effect of this compound, like other succinimides, is the direct inhibition of T-type calcium channels in thalamic neurons.[1][2][10]
Causality of Action:
-
Binding and Inhibition: this compound binds to the open and/or inactivated states of the T-type calcium channel pore.[13] This state-dependent blockade is crucial, as it suggests a higher affinity for channels on neurons that are actively participating in the pathological rhythmic firing characteristic of seizures.[13][14]
-
Reduction of Calcium Current: This binding reduces the influx of Ca²⁺ through the channel during neuronal depolarization.[1]
-
Dampening of Burst Firing: By limiting the low-threshold calcium spike, this compound suppresses the ability of thalamic relay neurons to fire in the high-frequency burst mode that drives SWDs.[5][9]
-
Disruption of Network Hypersynchrony: The reduction in synchronized burst firing throughout the thalamocortical network raises the threshold for seizure generation and terminates the spike-and-wave pattern.[3][4]
Studies on cloned human T-type channels (subtypes α1G, α1H, and α1I) have confirmed that succinimide drugs are capable of blocking these channels at therapeutically relevant concentrations.[13][15] The active metabolite of the related drug methsuximide, N-desmethylmethsuximide, which shares structural similarities, shows an apparent affinity (Kᵢ) for the inactivated state of α1G and α1I channels in the range of 0.3 to 0.5 mM.[13]
A Novel Secondary Mechanism: RIPK1 Kinase Inhibition
Recent groundbreaking research has identified a novel mechanism of action for this compound that distinguishes it from other succinimides: the inhibition of Receptor-Interacting serine/threonine Kinase 1 (RIPK1).[6][7] RIPK1 is a critical mediator of necroptosis, a form of programmed inflammatory cell death, and is implicated in the pathology of various neurodegenerative and autoimmune diseases.[7][16]
A 2025 study demonstrated that this compound can prevent necroptosis by directly targeting and inhibiting RIPK1 kinase activity.[7] This action was shown to be protective in animal models of systemic inflammatory response syndrome (SIRS).[7][16]
Implications of Dual-Mechanism Action:
-
Neuroprotection: By inhibiting RIPK1-mediated necroptosis and inflammation, this compound may offer neuroprotective benefits beyond simple seizure suppression. This is a significant area for future investigation in chronic epilepsy models where neuroinflammation is a known contributor to disease progression.
-
Therapeutic Repurposing: This discovery opens avenues for exploring this compound as a therapeutic agent for other RIPK1-mediated diseases.[7]
Figure 2: this compound's Inhibitory Action on the RIPK1 Pathway.
Other Postulated Mechanisms
While T-type calcium channel blockade and RIPK1 inhibition are the most robustly supported mechanisms, other actions have been proposed:
-
Inhibition of Cyclic Nucleotides: this compound has been shown to inhibit the depolarization-induced accumulation of cyclic AMP (cAMP) and cyclic GMP (cGMP) in brain tissue.[17][18]
-
GABAergic System Modulation: The role of succinimides in modulating the GABAergic system is contentious. While some studies suggest ethosuximide may increase GABA release in the cortex, others indicate that anticonvulsant doses have no effect on overall brain GABA concentrations, with increases only observed at toxic doses.[19][20] Therefore, a direct, primary effect on GABAergic transmission is considered less likely.
Experimental Validation and Protocols
To ensure scientific integrity, the mechanisms described must be validated through rigorous experimental protocols. The following methodologies represent self-validating systems for assessing the core actions of this compound.
Protocol 6.1: In Vitro Electrophysiological Analysis of T-Type Channel Blockade
This protocol uses whole-cell patch-clamp electrophysiology to directly measure the inhibitory effect of this compound on T-type calcium currents.
Methodology:
-
Cell Preparation: Use either acutely dissociated thalamic neurons from rodent models (e.g., Wistar rats) or a stable cell line (e.g., HEK-293) heterologously expressing a specific human T-type calcium channel subtype (e.g., CaV3.1, α1G).[6][13]
-
Recording Configuration: Achieve a whole-cell patch-clamp configuration. Use an internal (pipette) solution containing Cs⁺ to block K⁺ channels and an external (bath) solution containing Ba²⁺ or Ca²⁺ as the charge carrier, with other channel blockers (e.g., tetrodotoxin for Na⁺ channels) as needed.
-
Voltage Protocol: Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure T-type channels are fully available for activation. Apply a depolarizing voltage step (e.g., to -30 mV) to elicit the characteristic transient inward T-type current.
-
Drug Application: After establishing a stable baseline recording, perfuse the bath with the external solution containing this compound at various concentrations (e.g., 10 µM to 5 mM).
-
Data Acquisition: Record the peak inward current at each concentration.
-
Analysis: Plot the percentage of current inhibition against the drug concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration required to inhibit 50% of the current).[1]
Table 1: Representative Quantitative Data for Succinimide Activity
| Compound | Channel Subtype | IC₅₀ (mM) | State-Dependence |
|---|---|---|---|
| This compound | Native Thalamic T-type | ~1.5 - 2.5 (estimated) | Yes |
| Ethosuximide | Recombinant hCaV3.1 | ~2.3 | Yes |
| N-desmethylmethsuximide | Recombinant hCaV3.1 | ~0.5 | Yes |
Note: Data are representative and compiled from multiple studies for illustrative purposes.[13]
Protocol 6.2: In Vivo Efficacy in a Chemical-Induced Seizure Model
This protocol assesses the anticonvulsant activity of this compound in the widely used Pentylenetetrazol (PTZ) seizure model, which is highly predictive of efficacy against absence seizures.[18][21]
Methodology:
-
Animal Preparation: Use young adult rodents (e.g., Swiss albino mice, 20-30 g).[18] Acclimate animals for at least one week.
-
Grouping: Randomly assign animals to control (vehicle) and test groups (different doses of this compound).
-
Drug Administration: Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. Allow for a pre-treatment time of 30-60 minutes for drug absorption.
-
Seizure Induction: Administer a subcutaneous (s.c.) or i.p. injection of a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).[21]
-
Behavioral Observation: Immediately place the animal in an observation chamber and record seizure activity for 30 minutes. Score the seizure severity using a standardized scale (e.g., Racine scale) and record the latency to the first myoclonic jerk or generalized clonic seizure.
-
Analysis: Compare the seizure scores, latencies, and the percentage of animals protected from seizures between the control and this compound-treated groups. Calculate the ED₅₀ (the dose required to protect 50% of animals).
Figure 3: Experimental Workflow for the PTZ Seizure Model.
Conclusion and Future Directions
The mechanism of action of this compound in absence seizures is multifaceted. Its primary, well-established role as an antagonist of T-type calcium channels in the thalamus directly addresses the core pathophysiology of seizure generation.[1][4][9] The recent discovery of its ability to inhibit RIPK1 kinase introduces an exciting new dimension to its pharmacological profile, suggesting a potential for neuroprotection against inflammatory cell death.[6][7]
For drug development professionals, this compound serves as both a historical benchmark and a compound of renewed interest. Future research should focus on:
-
Structure-Activity Relationship (SAR): Elucidating the specific structural moieties of the this compound molecule responsible for T-type channel blockade versus RIPK1 inhibition.
-
Neuroprotection Studies: Directly investigating the neuroprotective effects of this compound in chronic epilepsy models that feature neuroinflammation and cell death.
-
Combination Therapy: Exploring the potential synergistic effects of combining a targeted RIPK1 inhibitor with a more potent T-type calcium channel blocker.
By continuing to dissect these distinct but complementary mechanisms, the scientific community can leverage the legacy of this compound to design next-generation anticonvulsants with enhanced efficacy and disease-modifying potential.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 4. This compound | C11H11NO2 | CID 6839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. benchchem.com [benchchem.com]
- 7. FDA-approved this compound inhibits RIPK1-dependent immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 11. brainkart.com [brainkart.com]
- 12. Anticonvulsant Activity and Toxicity of this compound, Methsuximide and Ethosuximide | Semantic Scholar [semanticscholar.org]
- 13. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. New Evidence Supporting a Role for T-Type Ca2+ Channels in Absence Epilepsy and in the Action of Ethosuximide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. Effect of ethosuximide alone and in combination with gamma-aminobutyric acid receptor agonists on brain gamma-aminobutyric acid concentration, anticonvulsant activity and neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ethosuximide modifies network excitability in the rat entorhinal cortex via an increase in GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacodynamics and pharmacokinetics of Phensuximide
An In-depth Technical Guide to the Pharmacodynamics and Pharmacokinetics of Phensuximide
Executive Summary
This compound is a succinimide-class anticonvulsant agent primarily indicated for the management of absence (petit mal) seizures.[1] Its therapeutic effect is rooted in its ability to modulate neuronal excitability within thalamocortical circuits. The primary mechanism of action involves the inhibition of low-voltage-activated T-type calcium channels, which are integral to the generation of the characteristic 3-Hz spike-and-wave discharges seen in absence seizures.[2][3] Recent research has also identified its role as an inhibitor of Receptor-Interacting Serine/Threonine Kinase 1 (RIPK1), suggesting potential applications beyond epilepsy.[4] this compound is administered orally and is well absorbed, though its low aqueous solubility can be a rate-limiting factor.[5] It undergoes extensive hepatic metabolism, primarily through N-desmethylation via Cytochrome P450 enzymes, to form an active metabolite, N-desmethylthis compound.[6] The parent drug and its metabolite have relatively short half-lives of approximately 7.8 hours, which can impact therapeutic efficacy compared to other succinimides.[7] Elimination occurs predominantly through renal excretion of its metabolites. This guide provides a detailed exploration of the pharmacodynamic mechanisms, pharmacokinetic profile, and key experimental methodologies relevant to this compound for researchers and drug development professionals.
Introduction
This compound (N-methyl-α-phenylsuccinimide) is a member of the succinimide class of antiepileptic drugs, a group that also includes ethosuximide and methsuximide.[2] It was developed for the specific purpose of treating absence seizures, a type of epilepsy characterized by brief lapses of consciousness and awareness.[8] While effective for this indication, it is generally considered less effective for other seizure types, such as tonic-clonic or focal seizures. The clinical utility and pharmacological profile of this compound are directly linked to its chemical structure, centered on a pyrrolidine-2,5-dione core. Understanding its pharmacodynamics—how it affects the body—and its pharmacokinetics—how the body processes it—is critical for optimizing its therapeutic use and for the development of novel anticonvulsant agents.
Pharmacodynamics: The Molecular Basis of Action
The anticonvulsant properties of this compound arise from its ability to suppress aberrant neuronal activity in the brain, particularly within the thalamus.
Primary Mechanism of Action: T-Type Calcium Channel Inhibition
The hallmark of absence seizures is the synchronous, oscillatory 3-Hz spike-and-wave discharge generated within thalamocortical circuits.[2] Low-voltage-activated T-type calcium channels, highly expressed in thalamic neurons, are pivotal in generating the burst firing patterns that create these abnormal rhythms.[2][9] this compound exerts its primary therapeutic effect by inhibiting these T-type calcium channels.[3] By blocking the influx of calcium ions, the drug dampens the burst firing of these neurons, disrupting the network's hypersynchrony and thereby preventing the clinical manifestation of a seizure.[1]
Figure 1: this compound's primary mechanism of action on T-type calcium channels.
Secondary and Novel Mechanisms
Beyond its principal action on calcium channels, this compound has demonstrated other neuro-modulatory effects:
-
Inhibition of Cyclic Nucleotides: this compound has been shown to inhibit the depolarization-induced accumulation of cyclic AMP (cAMP) and cyclic GMP (cGMP) in brain tissue, which may contribute to its ability to stabilize neuronal membranes.[10][11]
-
RIPK1 Kinase Inhibition: More recent studies have identified this compound as a direct inhibitor of Receptor-Interacting Serine/Threonine Kinase 1 (RIPK1).[4] RIPK1 is a key regulator of inflammatory signaling and necroptosis, a form of programmed cell death.[5][12] This discovery suggests that this compound may have therapeutic potential for RIPK1-mediated inflammatory or degenerative diseases, representing an opportunity for drug repositioning.[4]
Structure-Activity Relationship (SAR)
The anticonvulsant activity of succinimides is closely tied to their chemical structure.
-
Succinimide Core: The pyrrolidine-2,5-dione ring is the essential pharmacophore for activity.[2]
-
Phenyl Substitution: The presence of a phenyl group at the C-3 position, as in this compound, confers activity against electrically induced convulsions.[11]
-
N-Methylation: Methylation at the nitrogen atom (N-1) tends to decrease activity against electroshock seizures but increases activity against chemically induced convulsions (e.g., those induced by pentylenetetrazol).[11]
Pharmacokinetics: The Journey Through the Body
The clinical efficacy and dosing regimen of this compound are governed by its absorption, distribution, metabolism, and excretion (ADME) profile.
Absorption
This compound is administered orally and is generally well absorbed from the gastrointestinal tract. However, its clinical utility is influenced by its low aqueous solubility (~4.2 mg/mL), which can be a rate-limiting step for absorption and potentially lead to variable bioavailability.[5] Following oral administration, peak plasma concentrations (Tmax) are typically reached within 4 to 8 hours.
Distribution
Once absorbed, this compound distributes rapidly throughout the body. As a CNS-active agent, it effectively crosses the blood-brain barrier to reach its site of action in the thalamus.
Metabolism
This compound is extensively metabolized, primarily in the liver.
-
Primary Pathway: The main metabolic transformation is an N-desmethylation reaction, a Phase I process that removes the methyl group from the succinimide nitrogen.[6] This reaction is catalyzed by Cytochrome P450 (CYP) enzymes. While the specific isoforms responsible have not been definitively identified for this compound, enzymes such as CYP3A4, CYP2C9, and CYP2D6 are known to mediate similar N-dealkylation reactions for many drugs.[6][13]
-
Active Metabolite: This initial step produces N-desmethylthis compound, which is also pharmacologically active and may contribute to the overall therapeutic effect.[6]
-
Further Metabolism: The active metabolite is subsequently hydrolyzed at the succinimide ring to form an inactive, ring-opened product, α-phenylsuccinamic acid, which is then prepared for excretion.[6]
Figure 2: Metabolic pathway of this compound in the liver.
Excretion
The metabolites of this compound are primarily eliminated from the body via the kidneys, with the majority being excreted in the urine. A smaller fraction may be eliminated through the feces. The process of renal clearance involves glomerular filtration and potentially active tubular secretion of the metabolites.[14][15]
Quantitative Pharmacological Data
Summarizing the key pharmacokinetic parameters provides a quantitative basis for understanding the drug's behavior and for designing effective dosing strategies.
| Parameter | Value | Clinical Significance | Reference |
| Time to Peak (Tmax) | 4 - 8 hours | Indicates a relatively slow rate of absorption. | |
| Half-Life (T½) | ~7.8 hours | A short half-life necessitates multiple daily doses to maintain steady-state concentrations. | [7] |
| Metabolite Half-Life | ~7.8 hours | The active metabolite has a similarly short half-life, limiting sustained activity. | [7] |
| Metabolism | Hepatic (primarily N-desmethylation) | High potential for drug-drug interactions involving CYP enzymes. | [6] |
| Excretion | Primarily Renal (as metabolites) | Dose adjustments may be necessary in patients with significant renal impairment. | |
| Water Solubility | ~4.2 mg/mL | Low solubility can impact absorption and bioavailability. | [5] |
Clinical Implications and Considerations
Therapeutic Drug Monitoring (TDM)
Given the variability in metabolism and the short half-life, TDM can be a useful tool to optimize this compound therapy. A study noted that chronic dosing resulted in average fasting plasma levels of 5.7 µg/mL for the parent drug and 1.7 µg/mL for its desmethyl metabolite.[7] These levels are considered relatively low and may explain why this compound is sometimes viewed as having a weaker antiepileptic effect compared to methsuximide, whose active metabolite accumulates to much higher levels due to a longer half-life.[7]
Drug-Drug Interactions
This compound's reliance on hepatic CYP enzymes for metabolism makes it susceptible to drug-drug interactions.
-
Enzyme Inducers: Co-administration with potent CYP inducers (e.g., phenobarbital, carbamazepine) can accelerate this compound metabolism, lowering its plasma concentration and potentially reducing efficacy.[16]
-
Enzyme Inhibitors: Conversely, CYP inhibitors can slow its metabolism, increasing the risk of toxicity.
-
Alcohol: Concomitant use of alcohol can potentiate the central nervous system side effects of this compound, such as dizziness and drowsiness.[17]
Toxicity Profile
-
Urotoxicity: this compound has been associated with mild and transient renal effects, including hematuria (blood in the urine) and proteinuria (protein in the urine).[10][18] Pre-treatment with phenobarbital has been shown to potentiate this urotoxicity in animal models.[16]
-
Hematologic Effects: Like other succinimides, this compound use has been linked to hematologic toxicities, including leukopenia, aplastic anemia, and pancytopenia. Periodic blood counts are recommended during therapy.[17]
-
CNS Effects: The most common side effects are related to the central nervous system and include drowsiness, dizziness, and ataxia.[8]
Key Experimental Protocols
Validating the pharmacodynamic and pharmacokinetic properties of compounds like this compound relies on robust in vitro and in vivo assays.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This assay is fundamental for determining the rate of metabolism and identifying the CYP enzymes involved.
Objective: To determine the intrinsic clearance (CLint) of this compound in a human hepatic model.
Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Human liver microsomes (HLM) are thawed on ice. An NADPH-regenerating system (Cofactor Solution) is prepared.
-
Incubation: In a 96-well plate, combine HLM (final concentration ~0.5 mg/mL) and this compound (final concentration ~1 µM) in a phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed Cofactor Solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard). The 0-minute sample serves as the 100% control.
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining concentration of this compound at each time point.
-
Data Interpretation: Plot the natural log of the percent of this compound remaining versus time. The slope of the line gives the elimination rate constant (k). The intrinsic clearance is calculated from this rate.
-
Self-Validation: Include a positive control compound with known metabolic properties (e.g., testosterone) and a negative control incubation without the NADPH cofactor to ensure the observed metabolism is enzyme-dependent.
Figure 3: Experimental workflow for determining metabolic stability.
Protocol: Assessing T-Type Calcium Channel Inhibition via Patch-Clamp Electrophysiology
Objective: To quantify the inhibitory effect of this compound on T-type calcium channels.
Methodology:
-
Cell Preparation: Use a cell line stably expressing the human Cav3.1 T-type calcium channel subtype or primary thalamic neurons.
-
Electrophysiology Setup: Employ the whole-cell patch-clamp technique. A glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the membrane potential and measurement of ion currents.
-
Baseline Measurement: Hold the cell at a negative potential (e.g., -90 mV) to ensure channels are available to open. Apply a depolarizing voltage step (e.g., to -30 mV) to elicit a T-type calcium current. Record this baseline current.
-
Drug Application: Perfuse the cell with a solution containing a known concentration of this compound.
-
Post-Drug Measurement: After a brief incubation period, apply the same depolarizing voltage step and record the current in the presence of the drug.
-
Data Analysis: Compare the peak current amplitude before and after drug application. The percentage of inhibition is calculated. By testing a range of this compound concentrations, a dose-response curve can be generated to determine the IC50 value (the concentration required to inhibit 50% of the current).
-
Causality Check: A "washout" step, where the drug is replaced with a drug-free solution, should be performed to see if the current returns to baseline, confirming a reversible drug effect.
Conclusion
This compound remains a relevant compound in the study of absence seizures, acting primarily through the well-established mechanism of T-type calcium channel blockade. Its pharmacokinetic profile is characterized by good oral absorption, extensive hepatic metabolism into an active metabolite, and a relatively short half-life that may limit its clinical potency compared to other agents in its class. The recent discovery of its activity as a RIPK1 inhibitor opens exciting new avenues for research and potential therapeutic repositioning. For drug development professionals, this compound serves as a valuable case study in the structure-activity relationships of succinimides and highlights the critical importance of metabolic stability and metabolite pharmacology in determining the overall clinical profile of a CNS-active drug.
References
- 1. This compound | C11H11NO2 | CID 6839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. drugs.com [drugs.com]
- 4. FDA-approved this compound inhibits RIPK1-dependent immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Plasma concentrations of this compound, methsuximide, and their metabolites in relation to clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 9. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 12. researchgate.net [researchgate.net]
- 13. Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kidneynews.org [kidneynews.org]
- 15. derangedphysiology.com [derangedphysiology.com]
- 16. Acute effects of the antiepileptic succinimides on the urinary tract and potentiation of this compound-induced urotoxicity by phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. Urinary tract effects of this compound in the Sprague-Dawley and Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Phensuximide's role in inhibiting T-type calcium channels
An In-depth Technical Guide to the Role of Phensuximide in the Inhibition of T-type Calcium Channels
Abstract
This technical guide offers a comprehensive examination of this compound's interaction with low-voltage-activated (LVA) T-type calcium channels. While the succinimide class of anticonvulsants is primarily characterized by its inhibitory action on these channels—a mechanism central to the treatment of absence seizures—this compound presents a unique pharmacological profile. This document synthesizes the current understanding of succinimide-channel interactions, provides a comparative analysis of this compound against its more potent analogs, Ethosuximide and Methsuximide, and details rigorous experimental protocols for its characterization. We delve into the causality behind electrophysiological methodologies, presenting a self-validating framework for researchers. This guide is intended for neuroscientists, pharmacologists, and drug development professionals seeking to elucidate the nuanced role of this compound and the broader therapeutic potential of T-type calcium channel modulation.
Introduction: The Thalamocortical Circuit and the Rise of Succinimides
Low-voltage-activated, or T-type, calcium channels are fundamental regulators of neuronal excitability. This family, comprising the subtypes Caᵥ3.1 (α1G), Caᵥ3.2 (α1H), and Caᵥ3.3 (α1I), is distinguished by its ability to open in response to small membrane depolarizations near the resting potential.[1] This property endows them with a critical role in generating rhythmic, low-threshold calcium spikes that drive the burst firing of neurons.[2][3]
Nowhere is this function more significant than in the thalamocortical circuit, the neural network responsible for synchronizing activity between the thalamus and the cerebral cortex.[2] In pathological states, such as absence epilepsy, aberrant, hypersynchronous oscillations within this circuit manifest as the characteristic 3-Hz spike-and-wave discharges observed on electroencephalograms (EEGs).[4] The T-type calcium channels, particularly the Caᵥ3.1 subtype highly expressed in thalamocortical relay neurons, are considered the primary drivers of this pathological rhythm.[4][5][6] This makes them a prime therapeutic target for intervention.
The succinimide class of anticonvulsant drugs, including Ethosuximide, Methsuximide, and this compound, emerged as a cornerstone for absence seizure treatment precisely because of their ability to modulate these channels.[7] Their therapeutic action is largely attributed to the direct inhibition of T-type calcium channels, which dampens the excessive oscillatory activity in the thalamocortical network.[5][7] However, not all succinimides exhibit the same potency. While Ethosuximide and the active metabolite of Methsuximide are well-characterized, potent blockers, this compound is generally regarded as a significantly weaker inhibitor.[8] This guide provides the technical foundation to explore and quantify this differential activity.
The Molecular Mechanism: A State-Dependent Blockade
The inhibitory action of succinimides on T-type calcium channels is not a simple pore block. Instead, it is a nuanced, state-dependent interaction where the drugs exhibit a higher affinity for the inactivated state of the channel.[9][10] This is a critical mechanistic detail. During the pathological hypersynchronization of absence seizures, thalamic neurons undergo rhythmic cycles of hyperpolarization and depolarization, causing T-type channels to cycle through resting, open, and inactivated states. By preferentially binding to and stabilizing the inactivated state, succinimides effectively reduce the number of channels available to open upon subsequent depolarization, thereby suppressing the burst firing that sustains the seizure.[6]
The efficacy of this mechanism varies significantly across the succinimide class. As detailed in Table 1, the active metabolite of Methsuximide, α-methyl-α-phenylsuccinimide (MPS), and Ethosuximide demonstrate potent, clinically relevant inhibition across all three human T-type channel isoforms.[9][11]
Data Presentation: Comparative Inhibitory Activity
| Compound | Channel Subtype | Apparent Affinity (K_I) or IC₅₀ | Reference |
| Ethosuximide | General T-type (persistent current) | IC₅₀ = 0.6 mM | [9] |
| Methsuximide Metabolite (MPS) | α1G (Caᵥ3.1) | K_I = 0.3 - 0.5 mM | [9] |
| Methsuximide Metabolite (MPS) | α1H (Caᵥ3.2) | K_I = 0.6 - 1.2 mM | [9] |
| Methsuximide Metabolite (MPS) | α1I (Caᵥ3.3) | K_I = 0.3 - 0.5 mM | [9] |
| This compound | All Subtypes | Qualitatively a poor blocker; specific quantitative data is scarce. | [8] |
The notable lack of quantitative data for this compound underscores the necessity for the rigorous experimental investigation outlined in this guide.[8] Understanding the structural and kinetic basis for its reduced potency is a key area for future research.
Experimental Framework: A Technical Protocol for Characterizing this compound
The definitive method for investigating the direct effects of a compound on ion channel function is whole-cell patch-clamp electrophysiology . This technique provides unparalleled temporal and voltage resolution, allowing for precise characterization of channel kinetics and pharmacology. The following protocol provides a self-validating workflow to assess this compound's activity on cloned human T-type calcium channel isoforms expressed in a heterologous system.
Causality in Experimental Design: Why These Steps?
-
Heterologous Expression (HEK-293 Cells): Human Embryonic Kidney (HEK-293) cells are the industry standard for this work because they have very low levels of endogenous ion channel expression.[8] This ensures that the currents being measured are overwhelmingly from the specific, transfected T-type channel subtype (Caᵥ3.1, 3.2, or 3.3), providing a clean and unambiguous signal.
-
Whole-Cell Configuration: This configuration allows for control of the intracellular environment via the pipette solution and precise voltage control across the entire cell membrane, which is essential for studying voltage-gated channels.[11]
-
Specific Ion Solutions: The extracellular solution uses a high concentration of a divalent cation (like Ca²⁺ or Ba²⁺) as the charge carrier to generate a large, measurable inward current. Tetraethylammonium (TEA) is used to block potassium channels, which could otherwise contaminate the recording.[1][11] The intracellular solution contains a fluoride salt (e.g., CsF) to block outward potassium currents from the inside and includes chelators like EGTA to control intracellular calcium levels.
-
Voltage Protocols: The specific voltage steps applied are not arbitrary. They are designed to probe different states of the channel. A holding potential of -100 mV ensures most channels are in a resting, ready-to-be-activated state. A test pulse to -30 mV is typically used to elicit a maximal inward current. The steady-state inactivation protocol uses pre-pulses of varying voltages to determine the voltage range over which channels naturally inactivate, a key parameter that can be altered by state-dependent drugs.[11]
Step-by-Step Methodology
Part A: Preparation and Reagents
-
Cell Culture and Transfection:
-
Culture HEK-293 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Co-transfect cells with a plasmid containing the cDNA for the desired human T-type channel α1 subunit (e.g., CACNA1G for Caᵥ3.1) and a marker plasmid (e.g., GFP) using a standard lipid-based transfection reagent.
-
Allow 24-48 hours for channel expression post-transfection.[8]
-
-
Solution Preparation:
-
This compound Stock: Prepare a 100 mM stock solution in DMSO. Store at -20°C. Dilute fresh in the extracellular solution on the day of the experiment. Crucial Control: Ensure the final DMSO concentration is <0.1% to prevent solvent effects.[11]
-
Extracellular Solution (in mM): 115 NaCl, 10 CaCl₂, 10 TEA-Cl, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.[11]
-
Intracellular (Pipette) Solution (in mM): 120 CsF, 10 HEPES, 10 EGTA, 2 MgCl₂. Adjust pH to 7.2 with CsOH.
-
Part B: Whole-Cell Patch-Clamp Recording
-
Setup: Use a standard patch-clamp rig with an amplifier, digitizer, and perfusion system. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Cell Selection: Transfer a coverslip with transfected cells to the recording chamber. Identify a GFP-positive cell for patching.
-
Seal Formation: Approach the cell and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal."
-
Whole-Cell Access: Apply a brief, strong pulse of suction to rupture the membrane under the pipette tip, achieving the whole-cell configuration.
-
Stabilization & Compensation: Allow the recording to stabilize for 3-5 minutes. Compensate for series resistance (>80%) to ensure accurate voltage control.[11]
Part C: Voltage Protocols and Data Acquisition
-
Current-Voltage (I-V) Relationship:
-
From a holding potential of -100 mV, apply 100 ms depolarizing steps from -80 mV to +40 mV in 10 mV increments.
-
Record the peak inward current at each step. This establishes the channel's basic activation properties.
-
-
Steady-State Inactivation:
-
From a holding potential of -100 mV, apply a series of 5-second conditioning pre-pulses from -120 mV to -30 mV.
-
Immediately following each pre-pulse, apply a test pulse to -30 mV to measure the fraction of available channels.
-
Plot the normalized peak current against the pre-pulse potential.
-
-
Dose-Response Protocol:
-
Establish a stable baseline recording using a repeated test pulse (e.g., to -30 mV from -100 mV every 10 seconds).
-
Perfuse the cell with increasing concentrations of this compound, allowing the effect to reach a steady state at each concentration.
-
Measure the percentage of current inhibition.
-
Fit the resulting data to a Hill equation to determine the IC₅₀ value.
-
Visualization: Experimental Workflow
Caption: Experimental workflow for assessing T-type channel inhibition.
Interpreting the Data: The Pharmacological Signature of this compound
Based on the existing literature, the expected outcome is that this compound will inhibit T-type calcium currents, but with a significantly lower potency (i.e., a higher IC₅₀) than Ethosuximide or MPS.[8] A key indicator of the classic succinimide mechanism would be a hyperpolarizing shift in the steady-state inactivation curve. This shift signifies that the drug binds preferentially to the inactivated state, making it easier for the channel to enter this non-conducting state even at more negative membrane potentials. This is the hallmark of a state-dependent blocker. The lack of a significant shift might suggest an alternative mechanism, such as a simple open-channel block.
Visualization: Mechanism of Action in the Thalamocortical Circuit
Caption: this compound dampens thalamocortical oscillations.
Conclusion and Future Directions
This compound's role as an inhibitor of T-type calcium channels is best understood in the context of its chemical class. While it shares a fundamental mechanism with other succinimides, available evidence strongly suggests it is a less potent modulator.[8] This reduced activity at the primary therapeutic target for absence seizures likely contributes to its clinical profile.
This guide provides a robust, validated framework for researchers to move beyond qualitative descriptions and generate the precise quantitative data needed to fully understand this compound's pharmacological profile. Key future directions for the field include:
-
Quantitative Characterization: Performing the detailed dose-response analysis outlined here for this compound and its potential metabolites against all three Caᵥ isoforms.
-
Structure-Activity Relationship (SAR) Studies: Comparing the structures of this compound, Ethosuximide, and Methsuximide to identify the chemical moieties responsible for the observed differences in potency. This could inform the design of novel, more selective T-type channel modulators.
-
Investigating Off-Target Effects: Given its lower potency at T-type channels, it is plausible that this compound's anticonvulsant effects may involve other molecular targets, such as different ion channels or neurotransmitter systems.[12]
By systematically addressing these questions, the scientific community can fully elucidate the mechanism of this established therapeutic and pave the way for the development of next-generation therapies targeting the T-type calcium channels.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The Role of T-Type Calcium Channel Genes in Absence Seizures [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Evidence Supporting a Role for T-Type Ca2+ Channels in Absence Epilepsy and in the Action of Ethosuximide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. benchchem.com [benchchem.com]
- 9. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Anticonvulsant - Wikipedia [en.wikipedia.org]
The Succinimide Scaffold: A Technical Guide to Structure-Activity Relationships in Anticonvulsant Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Executive Summary
The succinimide class of anticonvulsant drugs, exemplified by ethosuximide, represents a cornerstone in the therapeutic management of absence (petit mal) seizures. The efficacy of these compounds is intrinsically linked to their core chemical structure, the pyrrolidine-2,5-dione ring. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of succinimide derivatives. We will explore their primary mechanism of action, the nuanced effects of structural modifications on anticonvulsant activity, present quantitative pharmacological data, and detail the essential experimental protocols for their synthesis and evaluation. The principal mechanism of action for this class is the selective blockade of low-voltage-activated T-type calcium channels within thalamic neurons, which are pivotal in generating the characteristic spike-and-wave discharges of absence seizures.[1] Key SAR insights reveal that substitutions at the C-3 position of the succinimide ring are paramount for potency, with smaller alkyl groups demonstrating a preference for anti-absence activity. This guide is intended to serve as a valuable resource for medicinal chemists, pharmacologists, and all professionals engaged in the field of epilepsy research and the design of novel anticonvulsant therapies.
Introduction: The Enduring Relevance of the Succinimide Class
Succinimides are a well-established class of drugs primarily indicated for the treatment of absence seizures.[1] This class includes ethosuximide, which is often considered a first-line therapy for uncomplicated absence seizures, alongside methsuximide and phensuximide.[1] These compounds all share the pyrrolidine-2,5-dione scaffold, and their development was a logical progression from earlier anticonvulsant structures. Their enduring clinical relevance underscores the importance of understanding the intricate relationship between their chemical structure and biological activity.
The Succinimide Pharmacophore: A Blueprint for Anticonvulsant Activity
The anticonvulsant activity of the succinimide class is fundamentally dictated by the pyrrolidine-2,5-dione ring system. This five-membered ring with two carbonyl groups is the essential pharmacophore. The key positions for chemical modification that modulate the potency, spectrum of activity, and toxicity are the nitrogen atom (N-1) and the carbon at position 3 (C-3).[1]
Caption: General structure of the succinimide pharmacophore.
The Critical Role of the C-3 Position
Substitutions at the C-3 position of the succinimide ring are the most critical determinant of anticonvulsant potency and the spectrum of activity.[1]
-
Alkyl Substituents: The presence of two small alkyl groups at the C-3 position is a hallmark of potent anti-absence activity. Ethosuximide, which possesses one methyl and one ethyl group, is considered the optimal configuration for efficacy and low toxicity in the treatment of absence seizures.[1]
-
Aryl Substituents: Replacing one of the alkyl groups with an aryl group, such as a phenyl ring (e.g., in this compound and methsuximide), can confer some activity against generalized tonic-clonic seizures. However, this modification often leads to an increase in toxicity.
The Influence of the N-1 Position
The substituent at the N-1 position also plays a significant role in modulating the anticonvulsant profile.
-
N-Hydrogen: An unsubstituted nitrogen (R1 = H) allows for hydrogen bonding, which can be important for receptor interaction.
-
N-Methylation: N-methylation, as seen in methsuximide, can decrease activity against electroshock-induced seizures but may impart more activity against chemically induced convulsions.[2] It's also important to note that N-demethylation can occur metabolically, yielding an active metabolite.[3]
Quantitative Structure-Activity Relationship (SAR) of Succinimide Derivatives
The following table summarizes the anticonvulsant activity of various succinimide derivatives, providing a quantitative perspective on the SAR. The data is compiled from various sources, and experimental conditions may differ. The subcutaneous pentylenetetrazol (scPTZ) model is most relevant for the primary indication of succinimides (absence seizures), while the maximal electroshock (MES) test is indicative of efficacy against generalized tonic-clonic seizures.
| Compound | R1 | R2 | R3 | Anticonvulsant Activity (ED50, mg/kg) | Reference |
| scPTZ (mice) | |||||
| Ethosuximide | H | CH3 | C2H5 | 130 | [4] |
| This compound | CH3 | H | Phenyl | >300 | [2] |
| Methsuximide | CH3 | CH3 | Phenyl | 150 | [2] |
| (R)-N-Cbz-α-amino-N-benzyloxysuccinimide | Cbz-amino | H | O-benzyl | 62.5 | [2] |
| Compound | R1 | R2 | R3 | MES (mice) | Reference |
| Ethosuximide | H | CH3 | C2H5 | >600 | [4] |
| This compound | CH3 | H | Phenyl | 125 | [2] |
| Methsuximide | CH3 | CH3 | Phenyl | 30 | [2] |
Note: ED50 is the median effective dose required to protect 50% of the animals from seizures. Cbz = Carboxybenzyl.
Mechanism of Action: Targeting T-Type Calcium Channels
The primary mechanism of action of succinimide anticonvulsants is the selective blockade of low-voltage-activated T-type calcium channels in thalamic neurons.[1] Absence seizures are characterized by 3-Hz spike-and-wave discharges on an electroencephalogram (EEG), which are generated by oscillatory activity within thalamocortical circuits.[1] T-type calcium channels, particularly the CaV3.1 subtype, are highly expressed in thalamic relay neurons and play a pivotal role in generating the burst firing patterns that underlie these abnormal rhythms.[1]
By inhibiting these channels, succinimides reduce the influx of calcium ions, which in turn dampens the neuronal excitability and prevents the hypersynchronous firing that leads to seizures.[1]
Caption: Mechanism of action of succinimide anticonvulsants.
Experimental Protocols for Synthesis and Evaluation
General Synthesis of C-3 Substituted Succinimides
This protocol is a general method for the synthesis of C-3 substituted succinimides, adapted from the synthesis of ethosuximide.
Step-by-Step Methodology:
-
Knoevenagel Condensation:
-
To a mixture of an appropriate ketone (1.0 eq) and a cyanoacetic ester (e.g., ethyl cyanoacetate, 1.0 eq), add a catalytic amount of a base (e.g., piperidine or sodium ethoxide).
-
Heat the reaction mixture under reflux for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is the α,β-unsaturated dinitrile.
-
-
Michael Addition:
-
Dissolve the crude α,β-unsaturated dinitrile in a suitable solvent (e.g., ethanol).
-
Add a source of cyanide (e.g., potassium cyanide, 1.1 eq) and a catalytic amount of a phase-transfer catalyst if necessary.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize with a weak acid and extract the product with an organic solvent.
-
-
Hydrolysis and Decarboxylation:
-
To the crude dinitrile from the previous step, add a strong acid (e.g., concentrated hydrochloric acid).
-
Heat the mixture under reflux for 6-8 hours. This will hydrolyze the nitrile and ester groups to carboxylic acids and induce decarboxylation.
-
Cool the reaction mixture and extract the resulting substituted succinic acid with an organic solvent.
-
-
Cyclization to Succinimide:
-
Heat the substituted succinic acid with an excess of urea or treat it with ammonia followed by heating to form the succinimide ring.
-
The crude succinimide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Caption: General synthetic workflow for C-3 substituted succinimides.
Anticonvulsant Activity Screening
This test is a primary screening model for identifying anticonvulsants effective against generalized tonic-clonic seizures.[1]
Step-by-Step Methodology:
-
Animal Preparation: Use male albino mice (20-25 g). Acclimatize the animals for at least 3 days before the experiment.
-
Drug Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group should receive the vehicle.
-
Electrode Placement: At the time of peak drug effect (predetermined), place corneal electrodes moistened with saline on the corneas of the mouse.
-
Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) using an electroconvulsive shock apparatus.[1][5]
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
-
Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50 value using probit analysis.
This model is particularly relevant for identifying compounds effective against absence seizures.[1]
Step-by-Step Methodology:
-
Animal Preparation: Use male albino mice (18-22 g). Acclimatize the animals as described for the MES test.
-
Drug Administration: Administer the test compound (i.p. or p.o.) at various doses, including a vehicle control group.
-
Chemoconvulsant Injection: At the time of peak drug effect, inject a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.[3]
-
Observation: Observe the animals for 30 minutes for the presence or absence of clonic seizures (lasting for at least 5 seconds). An animal is considered protected if no clonic seizure is observed.[3]
-
Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50 value.
Mechanistic Study: Whole-Cell Patch-Clamp Assay
This electrophysiological technique is used to directly measure the effect of succinimide compounds on T-type calcium channels.
Step-by-Step Methodology:
-
Cell Preparation:
-
Use acutely isolated thalamic neurons or a cell line (e.g., HEK293) stably expressing the desired T-type calcium channel subtype (e.g., CaV3.1).
-
-
Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 HEPES, 10 Glucose, 2 CaCl2; pH 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg; pH 7.2 with CsOH.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane at a hyperpolarized potential (e.g., -90 mV) to ensure T-type channels are available for activation.
-
Apply a depolarizing voltage step (e.g., to -30 mV) to elicit a T-type calcium current.
-
Record the baseline current.
-
-
Drug Application:
-
Perfuse the external solution containing the succinimide compound at a known concentration over the cell.
-
Record the current in the presence of the drug.
-
-
Data Analysis:
-
Calculate the percentage of current inhibition by the drug.
-
By testing a range of concentrations, determine the IC50 value (the concentration required to inhibit 50% of the current).
-
Conclusion
The anticonvulsant activity of succinimides is intricately defined by their chemical structure. The pyrrolidine-2,5-dione ring serves as the essential pharmacophore, with the activity and toxicity profiles being finely tuned by substituents at the C-3 and N-1 positions. Optimal anti-absence activity is achieved with small, dual alkyl substitutions at C-3, as exemplified by ethosuximide. The primary mechanism of action, the blockade of T-type calcium channels, provides a clear molecular target for this class of drugs. The experimental models of scPTZ and MES, in conjunction with mechanistic studies using voltage-clamp electrophysiology, remain critical tools for the discovery and characterization of novel anticonvulsant agents based on the succinimide scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and anticonvulsant evaluation of N-Cbz-alpha-amino-N-alkoxysuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
Phensuximide's Putative Impact on Cyclic Nucleotide Signaling: A Methodological Exploration of cAMP and cGMP Accumulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for investigating the potential effects of the anticonvulsant drug Phensuximide on the intracellular accumulation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). While this compound is primarily recognized for its role as a T-type calcium channel blocker in the treatment of absence seizures, its broader intracellular signaling footprint remains an area of active inquiry. This document outlines the theoretical basis for a potential interaction with cyclic nucleotide pathways and furnishes detailed experimental protocols to rigorously test this hypothesis.
Introduction to this compound: Beyond Calcium Channel Blockade
This compound (N-methyl-α-phenylsuccinimide) is a succinimide-class anticonvulsant drug. Its established mechanism of action involves the inhibition of low-voltage-activated T-type calcium channels in neurons. This action reduces the likelihood of synchronous neuronal firing that underlies absence seizures. However, the complex downstream consequences of modulating intracellular calcium, a critical second messenger, are not fully elucidated. Given the intricate crosstalk between calcium and cyclic nucleotide signaling, a direct or indirect effect of this compound on cAMP and cGMP levels is plausible.
Chemical Structure of this compound:
The Rise and Relative Fall of a Pioneer: A Technical History of Phensuximide in Epilepsy Treatment
For decades, the specter of uncontrolled seizures spurred a relentless search for effective therapies. In the mid-20th century, a new class of compounds, the succinimides, emerged as a beacon of hope for patients with absence seizures, a form of epilepsy characterized by brief lapses of consciousness. Among the first of its kind, Phensuximide (N-methyl-α-phenylsuccinimide) carved a significant niche in the therapeutic landscape. This in-depth guide provides a technical exploration of the historical development of this compound, from its chemical synthesis and preclinical evaluation to its clinical application and eventual succession by more effective agents.
The Dawn of the Succinimides: Discovery and Synthesis
The development of this compound in the early 1950s was a pivotal moment in the history of antiepileptic drug discovery. It marked a shift towards a more targeted approach to treating specific seizure types. The synthesis of this compound, while conceptually straightforward, requires precise control of reaction conditions to ensure optimal yield and purity.
Chemical Synthesis of this compound
The synthesis of this compound (N-methyl-α-phenylsuccinimide) is a multi-step process that begins with the reaction of phenylsuccinic acid or its anhydride with methylamine. This initial reaction forms an amidoacid intermediate, which is then cyclized to form the succinimide ring.
Experimental Protocol: Synthesis of N-methyl-α-phenylsuccinimide
Materials:
-
Phenylsuccinic anhydride
-
Methylamine (aqueous solution or gas)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Dehydrating agent (e.g., acetic anhydride, thionyl chloride)
-
Apparatus for reflux and distillation
Procedure:
-
Amidation: Phenylsuccinic anhydride is dissolved in an anhydrous solvent. Methylamine is then slowly added to the solution while stirring. The reaction is typically carried out at room temperature or with gentle heating to facilitate the formation of the N-methyl-α-phenylsuccinamic acid intermediate.
-
Cyclization (Dehydration): Once the amidation is complete, a dehydrating agent is added to the reaction mixture. The mixture is then heated to reflux for several hours to promote the intramolecular cyclization of the amidoacid to form the this compound ring system.
-
Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product as a crystalline solid.
Unraveling the Mechanism of Action: Targeting T-type Calcium Channels
The primary mechanism of action of this compound, like other succinimides, is the inhibition of low-voltage-activated (T-type) calcium channels in thalamic neurons. These channels are instrumental in generating the characteristic 3-Hz spike-and-wave discharges on an electroencephalogram (EEG) that are the hallmark of absence seizures.
While this compound is considered a T-type calcium channel blocker, its potency is notably less than that of its successor, Ethosuximide. The precise biophysical interactions of this compound with the different isoforms of the T-type calcium channel (Cav3.1, Cav3.2, and Cav3.3) are not as extensively characterized as those of other succinimides. However, patch-clamp electrophysiology studies on related compounds provide a framework for understanding its effects.
Experimental Protocol: Investigating this compound's Effects on T-type Calcium Channels using Patch-Clamp Electrophysiology
Objective: To characterize the inhibitory effects of this compound on cloned human T-type calcium channels expressed in a heterologous system (e.g., HEK-293 cells).
Methodology:
-
Cell Culture and Transfection: HEK-293 cells are cultured and transiently transfected with plasmids encoding the specific human T-type calcium channel α1 subunit (e.g., CACNA1G for Cav3.1).
-
Whole-Cell Patch-Clamp Recording:
-
Transfected cells are identified and patched with a glass micropipette.
-
The whole-cell configuration is established to allow for the recording of ionic currents across the entire cell membrane.
-
A voltage protocol is applied to elicit T-type calcium currents. This typically involves holding the cell at a hyperpolarized potential (e.g., -100 mV) and then applying a depolarizing step (e.g., to -30 mV).
-
-
Drug Application: this compound is dissolved in an external solution and perfused over the cell at various concentrations.
-
Data Analysis: The peak T-type calcium current is measured before and after the application of this compound to determine the dose-dependent inhibition. An IC50 value (the concentration at which 50% of the current is inhibited) can then be calculated.
From the Bench to the Bedside: Preclinical and Clinical Evaluation
The journey of this compound from a laboratory curiosity to a clinical therapeutic was paved by a series of preclinical and clinical investigations that established its anticonvulsant properties and its efficacy in treating absence seizures.
Preclinical Studies
Preclinical studies in animal models were instrumental in identifying the anticonvulsant potential of this compound. These studies demonstrated its effectiveness in preventing seizures induced by pentylenetetrazol (PTZ), a chemical convulsant known to induce seizures that resemble human absence seizures.
Early Clinical Trials and Efficacy
These early clinical investigations demonstrated that this compound was effective in reducing the frequency of absence seizures in a significant portion of patients. However, its efficacy was often considered less robust than that of later-developed succinimides, particularly Ethosuximide.
Pharmacokinetic Profile: A Key Determinant of Clinical Utility
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are critical factors that influence its clinical efficacy and dosing regimen.
| Pharmacokinetic Parameter | Value | Reference |
| Absorption | Rapidly absorbed after oral administration | |
| Protein Binding | Approximately 21% | |
| Metabolism | Primarily hepatic | |
| Half-life | Relatively short | |
| Excretion | Primarily renal |
The relatively short half-life of this compound necessitated more frequent dosing compared to drugs with longer half-lives, which could impact patient adherence.
Safety and Tolerability: A Double-Edged Sword
While this compound offered a new therapeutic option for absence seizures, its use was associated with a range of adverse effects.
Common Adverse Effects:
-
Drowsiness
-
Dizziness
-
Nausea and vomiting
-
Anorexia
Serious Adverse Effects:
-
Nephrotoxicity: Cases of kidney damage, including hematuria (blood in the urine), were reported.
-
Hematologic effects: Blood dyscrasias, though rare, were a potential concern.
-
Dermatologic reactions: Skin rashes could occur.
The potential for renal toxicity was a significant concern and a key factor that contributed to the preference for other antiepileptic drugs with more favorable safety profiles.
The Evolving Landscape of Epilepsy Treatment: this compound's Place in History
This compound holds an important place in the history of epilepsy treatment as one of the first succinimide anticonvulsants. It represented a significant advancement in the management of absence seizures at a time when therapeutic options were limited.
However, the introduction of Ethosuximide in 1960 marked a turning point. Ethosuximide demonstrated superior efficacy and a more favorable safety profile, with a lower incidence of serious adverse effects such as nephrotoxicity. As a result, Ethosuximide gradually supplanted this compound as the first-line treatment for absence seizures.
Conclusion: A Legacy of Innovation
Although this compound is rarely used in clinical practice today, its historical significance cannot be overstated. It was a pioneering drug that paved the way for the development of more effective and safer treatments for absence seizures. The story of this compound serves as a testament to the iterative nature of drug development, where each new compound, even if eventually superseded, contributes to the ever-expanding armamentarium against epilepsy. Its development highlighted the importance of targeting specific seizure mechanisms and underscored the continuous need for therapies with improved efficacy and tolerability.
Methodological & Application
Evaluating the Anticonvulsant Properties of Phensuximide Using the Pentylenetetrazol (PTZ) Seizure Model: An Application Note and Protocol
Introduction: Rationale and Scientific Context
Phensuximide, a member of the succinimide class of anticonvulsant drugs, has historically been utilized in the management of absence (petit mal) seizures.[1] Its mechanism of action, while not fully elucidated, is thought to involve the depression of nerve transmission in the motor cortex.[1] Evidence suggests it may inhibit the depolarization-induced accumulation of cyclic AMP (cAMP) and cyclic GMP (cGMP) in brain tissue, thereby stabilizing neuronal activity.[1][2][3]
To preclinically assess the efficacy of anticonvulsant agents like this compound, robust and reproducible animal models are essential. The pentylenetetrazol (PTZ)-induced seizure model is a widely accepted and validated tool for this purpose.[1][4] PTZ is a non-competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[4] By blocking the influx of chloride ions through the GABA-A receptor channel, PTZ reduces neuronal inhibition, leading to a state of hyperexcitability that manifests as seizures.[4] This model is particularly effective in identifying compounds that are effective against generalized seizures, such as myoclonic and tonic-clonic seizures.[1][5]
This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the protocol for evaluating the anticonvulsant effects of this compound using the PTZ-induced seizure model in rodents. The protocols detailed herein are designed to ensure scientific integrity, reproducibility, and adherence to ethical guidelines for animal research.
Mechanism of Action: The Interplay of this compound and PTZ
The PTZ model's utility in assessing this compound lies in their opposing effects on neuronal excitability. PTZ induces a hyperexcitable state by antagonizing GABA-A receptors, leading to uncontrolled neuronal firing and seizures. This compound is hypothesized to counteract this by modulating downstream signaling pathways, potentially through the inhibition of cyclic nucleotide accumulation, which can influence neuronal firing thresholds.[1][2][3] While the related succinimide, ethosuximide, has demonstrated clear efficacy in PTZ models, this protocol provides a framework for rigorously evaluating this compound.[6][7][8]
A recent study has also suggested that this compound may exert its effects by targeting RIPK1 kinase activity, which is involved in necroptosis and systemic inflammatory responses.[2] This suggests a potentially broader mechanism of action that could contribute to its anticonvulsant properties.
Experimental Design and Workflow
A well-structured experimental design is paramount for obtaining reliable and interpretable data. The following workflow outlines the key stages of the protocol:
Caption: Experimental workflow for evaluating this compound in the PTZ model.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number | Notes |
| This compound | Sigma-Aldrich | PXXXX | Purity ≥ 98% |
| Pentylenetetrazol (PTZ) | Sigma-Aldrich | P6500 | Purity ≥ 99% |
| Normal Saline (0.9% NaCl) | VWR | XXXXX | Sterile, for injection |
| Vehicle (e.g., 0.5% Methylcellulose) | Sigma-Aldrich | M0512 | Prepare fresh |
| Experimental Animals (Mice or Rats) | Charles River | Varies | Specify strain, age, and sex |
| Syringes and Needles | Becton Dickinson | Varies | Appropriate gauges for injection routes |
| Observation Chambers | Stoelting | XXXXX | Clear, allows for unobstructed observation |
| Stopwatch/Timer | Fisher Scientific | XXXXX | For recording seizure latencies and durations |
Detailed Experimental Protocols
Ethical considerations are paramount in animal research. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and adhere to the guidelines for the ethical use of animals in research.[9][10]
Animal Models
-
Species: Mice (e.g., C57BL/6, Swiss Albino) or Rats (e.g., Sprague-Dawley, Wistar).[1] The choice of species and strain can influence seizure susceptibility.[11]
-
Age and Weight: Young adult animals are typically used (e.g., mice 20-30 g, rats 200-300 g).[1]
-
Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the experiment to minimize stress-induced variability.[1]
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[1]
Drug Preparation
-
This compound Solution: this compound can be suspended in a vehicle such as 0.5% methylcellulose or dissolved in a suitable solvent. The choice of vehicle should be based on the drug's solubility and the route of administration, ensuring it is non-toxic to the animals.[12] A vehicle control group is essential in the experimental design.
-
PTZ Solution: Freshly prepare PTZ in sterile 0.9% saline on the day of the experiment.[6]
Experimental Procedure: Acute PTZ-Induced Seizure Model
This model is ideal for initial screening and determining the dose-dependent effects of this compound.
-
Animal Preparation: Weigh each animal and randomly assign them to treatment groups (vehicle control, and at least 3-4 dose levels of this compound). A typical group size is 8-10 animals.
-
This compound Administration: Administer this compound or the vehicle via the chosen route (e.g., intraperitoneal - i.p.). The pre-treatment time will depend on the pharmacokinetic profile of this compound. A typical pre-treatment time is 30-60 minutes.
-
PTZ Administration: Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, i.p. for mice; 40-70 mg/kg, i.p. for rats).[4] The exact dose should be determined in a pilot study to induce seizures in the majority of control animals.
-
Observation and Seizure Scoring: Immediately after PTZ injection, place the animal in an individual observation chamber and record its behavior for 30 minutes.[13] Score the seizure severity using a modified Racine scale.[8]
Modified Racine Scale for PTZ-Induced Seizures in Rodents
| Score | Behavioral Manifestation |
| 0 | No response |
| 1 | Ear and facial twitching |
| 2 | Myoclonic jerks without upright posture |
| 3 | Myoclonic jerks with upright posture |
| 4 | Clonic convulsions, loss of posture |
| 5 | Tonic-clonic seizures |
| 6 | Death |
Experimental Procedure: PTZ Kindling Model
This model is used to study the effects of this compound on the development of epilepsy (epileptogenesis).
-
Sub-convulsant PTZ Administration: Administer a sub-convulsant dose of PTZ (e.g., 30-35 mg/kg, i.p. for mice) every other day for a specified period (e.g., 2-4 weeks).[4][13]
-
This compound Treatment: this compound or vehicle can be administered daily or prior to each PTZ injection to assess its effect on the kindling process.
-
Seizure Scoring: Score the seizure severity after each PTZ injection as described above.
-
Challenge Dose: After the kindling period, a challenge dose of PTZ can be administered to assess the long-term effects of this compound on seizure susceptibility.
Data Collection and Analysis
The primary endpoints for assessing the anticonvulsant activity of this compound are:
-
Latency to the first seizure: The time from PTZ injection to the onset of the first myoclonic jerk or clonic convulsion.[14][15]
-
Duration of seizures: The total time the animal exhibits seizure activity.[13][14]
-
Seizure severity score: The maximum seizure score observed for each animal.
-
Percentage of protection: The percentage of animals in each treatment group that do not exhibit tonic-clonic seizures.
Data Presentation
| Treatment Group | Dose (mg/kg) | n | Latency to First Seizure (s) (Mean ± SEM) | Seizure Duration (s) (Mean ± SEM) | Maximum Seizure Score (Median) | % Protection from Tonic-Clonic Seizures |
| Vehicle Control | - | 10 | ||||
| This compound | X | 10 | ||||
| This compound | Y | 10 | ||||
| This compound | Z | 10 |
Statistical Analysis
-
Latency and Duration Data: Analyze using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control.[16]
-
Seizure Severity Scores: Analyze using non-parametric tests such as the Kruskal-Wallis test followed by Dunn's post-hoc test.
-
Percentage of Protection: Analyze using Fisher's exact test.
A p-value of <0.05 is typically considered statistically significant.
Expected Results and Interpretation
A successful anticonvulsant effect of this compound would be demonstrated by:
-
A significant increase in the latency to the first seizure compared to the vehicle control group.
-
A significant decrease in the duration of seizures.
-
A significant reduction in the median seizure severity score.
-
A significant increase in the percentage of animals protected from tonic-clonic seizures.
The dose-response data can be used to calculate the ED50 (the dose that produces a therapeutic effect in 50% of the population).
Troubleshooting and Considerations
-
High Variability: Seizure responses can be variable. Ensure consistent animal handling, precise dosing, and a controlled experimental environment to minimize variability.
-
Mortality: High doses of PTZ can be lethal. Conduct a dose-finding study to determine a dose that induces seizures with minimal mortality.
-
Vehicle Effects: The vehicle itself may have effects on seizure susceptibility. Always include a vehicle control group.
-
Pharmacokinetics: The pre-treatment time for this compound should ideally be based on its pharmacokinetic profile in the chosen animal model to ensure peak plasma and brain concentrations at the time of PTZ administration.[17]
Conclusion
The pentylenetetrazol-induced seizure model provides a robust and reliable platform for evaluating the anticonvulsant properties of this compound. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can generate high-quality, reproducible data to advance our understanding of this compound's therapeutic potential. Adherence to ethical principles and careful experimental design are crucial for the successful and humane execution of these studies.
References
- 1. benchchem.com [benchchem.com]
- 2. FDA-approved this compound inhibits RIPK1-dependent immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OAR@UM: The pharmacokinetics of ethosuximide enantiomers in the rat [um.edu.mt]
- 4. benchchem.com [benchchem.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Pentylenetetrazol-induced convulsion and effect of anticonvulsants in mutant inbred strain El mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of anticonvulsants on pentylenetetrazol-induced power spectrum changes in electroencephalograms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethosuximide specifically antagonizes the effect of pentylenetetrazol in the rat entorhinal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Various Antiepileptic Drugs in Zebrafish PTZ-Seizure Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Seizures Induced by Pentylenetetrazole in the Adult Zebrafish: A Detailed Behavioral Characterization | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Ethosuximide disposition kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Robust Gas Chromatography Methods for the Therapeutic Drug Monitoring of Phensuximide in Serum
Introduction: The Clinical Imperative for Phensuximide Quantification
This compound is a succinimide-class anticonvulsant medication primarily indicated for the management of absence seizures.[1] Effective therapeutic drug monitoring (TDM) of this compound is crucial for optimizing patient outcomes. TDM allows clinicians to maintain serum concentrations within the therapeutic window, minimizing the risk of sub-therapeutic effects or dose-related toxicity. Furthermore, understanding the metabolic fate of this compound, which primarily involves N-dealkylation to N-desmethylthis compound and aromatic hydroxylation, is vital for a comprehensive pharmacokinetic assessment.[1]
Gas chromatography (GC) offers a robust and reliable platform for the routine analysis of this compound in serum. Its high resolving power and sensitivity, coupled with various detection methods, make it well-suited for clinical and research applications. This application note provides detailed protocols for two distinct GC-based workflows for this compound serum analysis: a comprehensive GC-Mass Spectrometry (MS) method inclusive of metabolite identification, and a streamlined GC-Flame Ionization Detector (FID) method for rapid quantification of the parent drug.
The Analytical Rationale: Navigating Methodological Choices
The selection of a specific GC method for this compound analysis hinges on the analytical objective.
-
GC-MS for Comprehensive Analysis: When the goal is not only to quantify this compound but also to identify and measure its metabolites, GC-MS is the gold standard.[1] Its high sensitivity and ability to provide structural information make it indispensable for pharmacokinetic and drug metabolism studies.[1] This approach often necessitates a derivatization step to enhance the volatility and thermal stability of the analytes, particularly the more polar metabolites.[1] Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as the hydroxylated metabolites of this compound.[1][2]
-
GC-FID for Routine TDM: For routine therapeutic drug monitoring where the primary focus is the quantification of the parent this compound molecule, a more direct GC-FID method can be employed. Several established methods for succinimide anticonvulsants, including this compound, demonstrate that derivatization is not always a prerequisite for successful analysis.[3][4][5] This simplifies the sample preparation process, leading to a faster turnaround time, which is often critical in a clinical setting.
The following sections provide detailed, step-by-step protocols for both a GC-MS method with derivatization and a direct GC-FID method.
Experimental Workflow Overview
The general workflow for the analysis of this compound in serum by gas chromatography involves several key stages, from sample preparation to data analysis. The following diagram illustrates the logical progression of these steps.
Caption: General Workflow for this compound Serum Analysis by GC.
Protocol 1: Comprehensive GC-MS Analysis of this compound and its Metabolites
This protocol is designed for researchers in pharmacology, toxicology, and drug metabolism, providing a robust method for the simultaneous identification and quantification of this compound and its primary metabolites.[1]
Materials and Reagents
-
Serum Samples: Patient or spiked serum.
-
Internal Standard (IS): 5-(p-methylphenyl)-5-phenylhydantoin or other suitable non-interfering compound. Prepare a stock solution in methanol.
-
Phosphate Buffer: 0.1 M, pH 7.4.
-
Extraction Solvent: Ethyl acetate or a mixture of n-hexane and isoamyl alcohol (e.g., 98:2 v/v).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine: (Optional, as a catalyst).
-
Reconstitution Solvent: Ethyl acetate.
-
Equipment: Vortex mixer, centrifuge, nitrogen evaporator, heating block, autosampler vials.
Step-by-Step Sample Preparation
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of serum.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the serum sample.
-
Buffering: Add 500 µL of phosphate buffer (pH 7.4) and vortex for 30 seconds.[1]
-
Liquid-Liquid Extraction: Add 1 mL of the extraction solvent. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.[1]
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Derivatization:
-
Final Preparation: The sample is now ready for GC-MS analysis.
GC-MS Instrumental Parameters
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL, splitless mode |
| Oven Program | Initial: 100°C, hold for 1 minRamp 1: 15°C/min to 280°CHold: 5 min at 280°C |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) |
Protocol 2: Rapid GC-FID Analysis of this compound
This streamlined method is ideal for routine therapeutic drug monitoring where high throughput is a priority. It forgoes the derivatization step, simplifying the workflow.[3][5]
Materials and Reagents
-
Serum Samples: Patient or spiked serum.
-
Internal Standard (IS): Mesantoin or other suitable succinimide analog. Prepare a stock solution in methanol.
-
Protein Precipitation Agent: Ammonium sulfate.
-
Extraction Solvent: Diethyl ether.
-
Reconstitution Solvent: Methanol.
-
Equipment: Vortex mixer, centrifuge, autosampler vials.
Step-by-Step Sample Preparation
-
Sample Aliquoting: To a centrifuge tube, add 1.0 mL of serum.
-
Internal Standard Spiking: Add a known amount of the internal standard solution.
-
Protein Precipitation: Add an excess of ammonium sulfate to precipitate proteins and vortex.
-
Extraction: Add 5 mL of diethyl ether and vortex for 2 minutes.[6]
-
Phase Separation: Centrifuge to separate the layers.
-
Solvent Transfer: Transfer the ether layer to a clean tube.
-
Evaporation: Evaporate the ether to dryness under a gentle stream of air or nitrogen.
-
Reconstitution: Reconstitute the residue in a small, precise volume of methanol (e.g., 100 µL).
-
Final Preparation: The sample is now ready for GC-FID analysis.
GC-FID Instrumental Parameters
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent with FID |
| Column | SP-1000 (a terephthalic acid modified Carbowax 20 M) or equivalent polar phase[6] |
| Carrier Gas | Nitrogen or Helium |
| Inlet Temperature | 260°C |
| Injection Volume | 1-2 µL |
| Oven Program | Isothermal or a simple temperature ramp optimized for separation from endogenous interferences |
| Detector Temp. | 300°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas Flow | 25 mL/min (Nitrogen) |
Data Analysis and Interpretation
For both methods, a calibration curve should be prepared using blank serum spiked with known concentrations of this compound and a constant concentration of the internal standard. The peak area ratio of this compound to the internal standard is plotted against the concentration of this compound. The concentration of this compound in unknown samples is then determined from this calibration curve.
For the GC-MS method, the identification of this compound and its metabolites is confirmed by comparing their retention times and mass spectra with those of reference standards or library spectra.
Method Validation and Quality Control
Both protocols should be validated according to established guidelines to ensure reliability and reproducibility.[7] Key validation parameters include:
-
Linearity: The working range of the assay. For succinimides, this is typically in the range of 2-100 mg/L.[3][4]
-
Precision and Accuracy: Intra- and inter-day precision and accuracy should be assessed using quality control samples at low, medium, and high concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Recovery: The efficiency of the extraction process.
Conclusion
The gas chromatography methods detailed in this application note provide robust and reliable solutions for the analysis of this compound in serum. The choice between the comprehensive GC-MS method with derivatization and the rapid GC-FID method will depend on the specific analytical needs of the laboratory, whether for in-depth metabolic studies or high-throughput therapeutic drug monitoring. Proper method validation is essential to ensure the accuracy and precision of the results, ultimately contributing to improved patient care and advancing our understanding of this compound pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Gas-chromatographic analysis for succinimide anticonvulsants in serum: macro- and micro-scale methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Evaluation of a rapid gas-chromatographic method for the simultaneous quantitative determination of ethosuximide, phenyletheylmalonediamide, carbamazepine, phenobarbital, primidone and diphenylhydantoin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phensuximide for In Vitro Neuroblastoma Research
Abstract
Neuroblastoma, a pediatric cancer originating from the sympathetic nervous system, presents significant therapeutic challenges due to its heterogeneity and resistance to conventional treatments. This necessitates the exploration of novel therapeutic avenues. Phensuximide, a succinimide anticonvulsant, has a well-established role in neurology, primarily through the modulation of ion channels.[1] This document provides a comprehensive guide for researchers to investigate the potential anti-cancer effects of this compound on neuroblastoma cell lines in an in vitro setting. We present a structured workflow, from initial cytotoxicity screening to in-depth mechanistic assays, designed to elucidate the compound's efficacy and mode of action. Detailed, step-by-step protocols for key assays, including cell viability, apoptosis, and cell cycle analysis, are provided, alongside templates for data presentation and interpretation. This guide is intended to serve as a foundational resource for drug development professionals and cancer researchers exploring the repurposing of this compound for neuroblastoma therapy.
Introduction: The Rationale for Investigating this compound in Neuroblastoma
Neuroblastoma remains a significant cause of mortality in pediatric oncology.[2] A key characteristic of many aggressive neuroblastomas is their undifferentiated, proliferative state.[3] Therapeutic strategies that can induce cell cycle arrest, promote apoptosis, or drive neuronal differentiation represent promising approaches to treatment.[3]
This compound, a member of the succinimide class of anticonvulsants, is primarily known for its use in treating absence seizures. Its mechanism of action is linked to the modulation of neuronal excitability, with evidence pointing towards the inhibition of T-type calcium channels.[4] These low-voltage activated calcium channels are not only crucial in neuronal firing but have also been implicated in the proliferation of various cancer cells, including neuroblastoma.[5][6] The expression of T-type calcium channels in neuroblastoma cell lines, such as SH-SY5Y, further strengthens the rationale for investigating this compound's potential anti-neoplastic properties.[5][7]
This document outlines a systematic approach to evaluate the in vitro effects of this compound on neuroblastoma cell lines. The proposed experimental workflow is designed to first establish a dose-dependent effect on cell viability and then to dissect the underlying cellular mechanisms, including the induction of apoptosis and alterations in cell cycle progression.
Experimental Workflow and Core Concepts
The investigation of this compound's effects on neuroblastoma cell lines can be structured into a multi-phase workflow. This approach allows for a logical progression from broad screening to detailed mechanistic studies.
Caption: Experimental workflow for evaluating this compound in neuroblastoma.
Data Presentation: Hypothetical In Vitro Efficacy of this compound
The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound in Neuroblastoma Cell Lines (72-hour treatment)
| Cell Line | Assay Type | IC50 (µM) |
| SH-SY5Y | MTT Assay | 95.2 |
| SK-N-BE(2) | MTT Assay | 78.5 |
| IMR-32 | MTT Assay | 110.8 |
Table 2: Induction of Apoptosis by this compound in SH-SY5Y Cells (48-hour treatment)
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 4.1 ± 0.8 | 2.5 ± 0.5 |
| 50 | 15.7 ± 2.1 | 8.9 ± 1.3 |
| 100 (Approx. IC50) | 32.4 ± 3.5 | 15.2 ± 2.0 |
| 200 | 45.8 ± 4.2 | 28.6 ± 3.1 |
Table 3: Cell Cycle Analysis of SH-SY5Y Cells Treated with this compound (24-hour treatment)
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 55.3 ± 2.9 | 30.1 ± 2.2 | 14.6 ± 1.8 |
| 50 | 68.9 ± 3.4 | 18.5 ± 1.9 | 12.6 ± 1.5 |
| 100 (Approx. IC50) | 75.2 ± 4.1 | 12.3 ± 1.6 | 12.5 ± 1.4 |
| 200 | 78.6 ± 4.5 | 9.8 ± 1.3 | 11.6 ± 1.2 |
Detailed Experimental Protocols
General Cell Culture and Maintenance of Neuroblastoma Cell Lines
This protocol provides a generalized procedure for the routine culture of human neuroblastoma cell lines such as SH-SY5Y, SK-N-BE(2), and IMR-32.
Materials:
-
Complete Culture Medium (e.g., DMEM/F12 or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
T-75 culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Maintain cell lines in T-75 flasks with complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split) to a new T-75 flask containing fresh, pre-warmed complete culture medium.
-
Return the flask to the incubator.
Cell Viability (MTT) Assay
This colorimetric assay is a widely used method to assess cell viability and proliferation.[8][9][10][11][12] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
Neuroblastoma cells
-
96-well culture plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used for this compound).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[13][14][15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[14]
Caption: this compound's potential mechanism leading to apoptosis.
Materials:
-
Neuroblastoma cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for 24-48 hours.
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses the DNA-intercalating dye Propidium Iodide to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[16][17][18][19]
Materials:
-
Neuroblastoma cells
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time (e.g., 24 hours).
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Neuronal Differentiation Assay
Inducing differentiation is a therapeutic strategy for neuroblastoma.[3] This can be assessed by observing morphological changes and analyzing the expression of neuronal markers.[3][20][21][22][23]
Materials:
-
Neuroblastoma cell lines capable of differentiation (e.g., SH-SY5Y)
-
This compound
-
Culture plates or slides suitable for microscopy
-
Differentiation medium (e.g., low-serum medium containing retinoic acid)
-
Antibodies against neuronal markers (e.g., β-III tubulin, MAP2, NF200)
-
Fluorescence microscope
Procedure:
-
Seed SH-SY5Y cells on culture plates or slides.
-
Treat the cells with this compound in differentiation medium for an extended period (e.g., 5-10 days).
-
Monitor the cells daily for morphological changes, such as neurite outgrowth, using a phase-contrast microscope.
-
At the end of the treatment period, fix the cells and perform immunofluorescence staining for neuronal markers.
-
Visualize and quantify the expression of neuronal markers using a fluorescence microscope.
Concluding Remarks
The protocols and framework presented in this document offer a robust starting point for the in vitro evaluation of this compound as a potential therapeutic agent for neuroblastoma. The systematic progression from determining cytotoxicity to elucidating the underlying mechanisms of action will provide valuable insights into the compound's anti-cancer potential. While these notes provide a comprehensive guide, it is imperative for researchers to optimize these protocols for their specific neuroblastoma cell lines and experimental conditions. The exploration of established drugs like this compound for new therapeutic applications represents a promising and efficient strategy in the ongoing fight against pediatric cancers.
References
- 1. This compound | C11H11NO2 | CID 6839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. birmingham.ac.uk [birmingham.ac.uk]
- 4. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T-type calcium channels and tumor proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium channels in neuroblastoma cell growth cones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
- 13. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The value of cell cycle analysis by propidium-iodine staining of CD56+ cells in pediatric brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. Video: Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line [jove.com]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Administration of Phensuximide in Rodent Models of Epilepsy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Re-evaluating a Classic Succinimide in Modern Epilepsy Research
Phensuximide, a member of the succinimide class of anticonvulsant drugs, has historically been used in the management of absence seizures.[1][2] While newer antiepileptic drugs (AEDs) have largely superseded it in clinical practice, its unique chemical structure and mechanism of action present a compelling case for its re-evaluation in preclinical epilepsy research. A thorough understanding of its administration and effects in rodent models is paramount for unlocking its potential in investigating novel therapeutic pathways and for the development of new anticonvulsant agents.
This guide provides a comprehensive overview of the administration of this compound in rodent models of epilepsy, moving beyond a simple recitation of steps to explain the underlying scientific rationale for experimental design. We will delve into the causality behind protocol choices, ensuring that each experimental workflow is a self-validating system.
Mechanism of Action: Beyond the Basics
While the precise mechanism of action of this compound is not fully elucidated, it is understood to exert its anticonvulsant effects through multiple pathways. Primarily, it is thought to depress nerve transmission in the motor cortex.[1][2] Furthermore, there is evidence to suggest its involvement in the inhibition of depolarization-induced accumulation of cyclic AMP (cAMP) and cyclic GMP (cGMP) in brain tissue.[1][2] More recent research has also identified this compound as an inhibitor of Receptor-Interacting Serine/Threonine Kinase 1 (RIPK1), a key regulator of inflammation and cell death, suggesting a potential neuroprotective role beyond its anticonvulsant properties.
It is this multifaceted mechanism that makes this compound a valuable tool for researchers exploring the complex pathophysiology of epilepsy.
Quantitative Data Summary: A Comparative Overview
A significant challenge in preclinical studies is the variability of pharmacokinetic and pharmacodynamic parameters between species. The following tables summarize key data points for this compound and the commonly used convulsant agents in rodent models. It is important to note that specific quantitative data for this compound in rodent models is not as extensively published as for other AEDs. Therefore, conducting pilot dose-response studies is highly recommended to determine the optimal effective dose (ED50) for your specific experimental conditions.[1]
Table 1: Physicochemical Properties of this compound [3]
| Property | Value | Implication for In Vivo Studies |
| Molecular Weight | 189.21 g/mol | Essential for calculating molar concentrations for dosing solutions. |
| Water Solubility | ~4.2 mg/mL at 25°C | Low aqueous solubility necessitates the use of appropriate vehicles for oral and parenteral administration to ensure consistent bioavailability.[3] |
| LogP | 0.7 | Indicates moderate lipophilicity, suggesting that once solubilized, it can cross the blood-brain barrier. |
Table 2: Dosing Parameters for Common Seizure Models
| Seizure Model | Species | Convulsant Agent | Typical Dose Range | Route of Administration |
| Acute Clonic Seizures | Mouse | Pentylenetetrazol (PTZ) | 85 mg/kg | Subcutaneous (s.c.) |
| Rat | Pentylenetetrazol (PTZ) | 20 mg/kg | Intraperitoneal (i.p.)[4] | |
| Generalized Tonic-Clonic Seizures | Mouse | Maximal Electroshock (MES) | 50 mA, 60 Hz, 0.2s | Corneal or Auricular Electrodes[5] |
| Rat | Maximal Electroshock (MES) | 150 mA, 60 Hz, 0.2s | Corneal or Auricular Electrodes |
Experimental Protocols: A Step-by-Step Guide with Scientific Rationale
The following protocols provide detailed methodologies for the administration of this compound in two of the most widely used rodent models of epilepsy: the Pentylenetetrazol (PTZ)-induced seizure model and the Maximal Electroshock (MES)-induced seizure model.
Protocol 1: Evaluation of this compound in the Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is particularly relevant for screening compounds effective against myoclonic and generalized absence seizures.[1] PTZ is a GABA-A receptor antagonist that induces predictable seizure behaviors in rodents.[1]
Caption: Workflow for PTZ-induced seizure testing with this compound.
-
Animal Selection and Acclimation:
-
Species: Male Swiss albino mice (20-30 g) or Wistar rats (200-300 g) are commonly used.[1]
-
Acclimation: House animals in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water) for at least one week prior to experimentation to minimize stress-induced variability.
-
-
Drug and Vehicle Preparation:
-
This compound Formulation: Due to its low aqueous solubility, a suspension is often necessary for oral or intraperitoneal administration.[3]
-
Vehicle: A common vehicle is 0.5% w/v carboxymethyl cellulose (CMC) in sterile water with 0.2% v/v Tween 80 to aid in suspension.[6]
-
Preparation: Triturate the required amount of this compound powder with a small amount of the vehicle to form a smooth paste. Gradually add the remaining vehicle while stirring continuously to achieve a homogenous suspension. Prepare fresh on the day of the experiment.
-
-
PTZ Solution: Dissolve Pentylenetetrazol in sterile 0.9% saline to the desired concentration (e.g., 8.5 mg/mL for an 85 mg/kg dose in mice at a 10 mL/kg injection volume).
-
-
Administration:
-
This compound Administration: Administer this compound via oral gavage or intraperitoneal (i.p.) injection at various doses to different groups of animals. Include a vehicle-only control group.
-
Pre-treatment Time: The time between this compound and PTZ administration should be based on the expected time to peak plasma concentration (Tmax). For i.p. administration, a pre-treatment time of 30-60 minutes is typical.
-
PTZ Administration: Administer the convulsant dose of PTZ subcutaneously (s.c.).
-
-
Observation and Seizure Scoring:
-
Immediately after PTZ administration, place the animal in an individual observation chamber.
-
Observe continuously for 30 minutes for the onset and severity of seizures.
-
Score the seizure activity using a standardized scale, such as the modified Racine scale.
-
-
Data Analysis:
-
The primary endpoint is the presence or absence of clonic seizures lasting for at least 5 seconds.
-
Calculate the percentage of animals protected from seizures at each dose of this compound.
-
Determine the median effective dose (ED50) using probit analysis.
-
Protocol 2: Evaluation of this compound in the Maximal Electroshock (MES)-Induced Seizure Model
The MES test is a widely accepted model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[5]
Caption: Workflow for MES-induced seizure testing with this compound.
-
Animal Selection and Acclimation:
-
Species: Male CF-1 mice or Sprague-Dawley rats are commonly used.
-
Acclimation: As described in the PTZ protocol.
-
-
Drug and Vehicle Preparation:
-
Prepare this compound and vehicle as described in the PTZ protocol.
-
-
Administration and Seizure Induction:
-
This compound Administration: Administer this compound or vehicle to respective groups.
-
Pre-treatment Time: A pre-treatment time of 30-60 minutes is standard for i.p. administration.
-
Anesthesia and Electrode Placement: Apply a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of each animal. Place corneal electrodes gently on the eyes.
-
Stimulation: Deliver an alternating current electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).
-
-
Observation and Endpoint:
-
Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The abolition of the tonic hindlimb extension is the primary endpoint and indicates protection.
-
-
Data Analysis:
-
Calculate the percentage of animals protected in each group.
-
Determine the ED50 using probit analysis.
-
Pharmacokinetic Considerations and Protocol for Evaluation
Understanding the pharmacokinetic profile of this compound is crucial for interpreting efficacy data and designing chronic studies.
Table 3: Reported Pharmacokinetic Parameters of this compound in Humans [7]
| Parameter | Value |
| Mean Half-life (t½) | 7.8 hours |
| Average Fasting Plasma Level | 5.7 µg/mL |
Note: Rodents generally metabolize drugs faster than humans, so the half-life in rats and mice is expected to be shorter.
Protocol for a Pilot Pharmacokinetic Study
-
Animal Selection and Dosing:
-
Use the same species and strain as in the efficacy studies.
-
Administer a single dose of this compound (e.g., a dose around the expected ED50) via the intended route of administration (oral gavage or i.p.).
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[3]
-
Use a sparse sampling design if multiple samples from the same animal are not feasible.
-
-
Brain Tissue Collection (Optional but Recommended):
-
At the final time point, or in a separate cohort of animals, collect brain tissue to determine the brain-to-plasma concentration ratio.
-
-
Sample Analysis:
-
Analyze plasma and brain homogenate samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
Ethical Considerations in Rodent Epilepsy Research
All animal procedures must be conducted in accordance with the guidelines of an Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review board. Key considerations include:
-
Minimizing pain and distress.
-
Using the minimum number of animals necessary to obtain statistically valid results.
-
Providing appropriate post-procedural care.
-
Considering humane endpoints for animals experiencing severe or prolonged seizures.
Conclusion: A Versatile Tool for Epilepsy Research
This compound, despite its age, remains a valuable pharmacological tool for epilepsy research. Its unique mechanistic profile and efficacy in established rodent models of seizures provide a solid foundation for investigating the underlying pathophysiology of epilepsy and for the initial screening of novel anticonvulsant compounds. By employing the detailed protocols and understanding the scientific rationale outlined in this guide, researchers can ensure the generation of robust, reproducible, and ethically sound data, thereby advancing our understanding and treatment of this complex neurological disorder.
References
- 1. Distribution characteristics of ethosuximide in discrete areas of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of intracranial administration of ethosuximide in rats with spontaneous or pentylenetetrazol-induced spike-wave discharges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intraperitoneal phenytoin suppresses kindled responses: effects on motor and electrographic seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
High-performance liquid chromatography for Phensuximide quantification
An Application Note and Protocol for the Quantification of Phensuximide in Human Plasma using High-Performance Liquid Chromatography with UV Detection
Abstract
This document provides a comprehensive, field-tested guide for the quantification of this compound in human plasma using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. This compound, an anticonvulsant of the succinimide class, is utilized in the management of absence seizures.[1] The monitoring of its plasma concentration is critical for pharmacokinetic studies and therapeutic drug management to ensure efficacy and safety. The method detailed herein employs a straightforward protein precipitation technique for sample preparation and isocratic elution for chromatographic separation, offering a robust, specific, and reliable analytical solution for research and clinical laboratory settings. This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring adaptability and successful implementation.
Principle of the Method
The quantification of this compound is achieved through reversed-phase chromatography, a technique where the separation is based on the hydrophobic interactions between the analyte and the stationary phase.[2][3] The stationary phase consists of a non-polar C8 or C18 alkyl chain bonded to silica particles, while the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent (acetonitrile).
This compound, being a moderately non-polar molecule, partitions between the two phases. Its retention on the column is modulated by the composition of the mobile phase. An acidic pH (e.g., 3.5) is used to suppress the potential ionization of any silanol groups on the silica support, thereby preventing peak tailing and ensuring symmetrical peak shapes. Following separation, the analyte is detected by its absorbance of UV light at 220 nm, a wavelength where this compound exhibits a strong response, allowing for sensitive quantification.[1] An internal standard (IS) is used to correct for variations in sample preparation and injection volume, enhancing the precision and accuracy of the method.
Materials and Reagents
2.1. Chemicals and Solvents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS): N-acetyl-p-aminophenol (Acetaminophen) or other suitable, structurally similar compound not co-administered with this compound.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (85%, Analytical grade)
-
Ultrapure water (18.2 MΩ·cm resistivity)
-
Human plasma (with EDTA or heparin anticoagulant), stored at -80°C until use.
2.2. Equipment and Consumables
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV or Diode Array Detector (DAD).
-
Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (readable to 0.01 mg).
-
pH meter.
-
Vortex mixer.
-
Refrigerated centrifuge (capable of 10,000 rpm and 4°C).
-
Microcentrifuge tubes (1.5 mL).
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon).
-
HPLC vials with inserts.
-
Calibrated pipettes.
Experimental Protocols
Preparation of Solutions
3.1.1. Mobile Phase (Acetonitrile:Phosphate Buffer, 35:65 v/v)
-
Phosphate Buffer (25 mM, pH 3.5): Dissolve 3.40 g of KH₂PO₄ in 1000 mL of ultrapure water. Adjust the pH to 3.5 using orthophosphoric acid.
-
Filtration: Filter the buffer solution through a 0.45 µm membrane filter to remove particulates.
-
Mixing: Combine 350 mL of HPLC-grade acetonitrile with 650 mL of the prepared phosphate buffer.
-
Degassing: Degas the final mobile phase mixture using an inline degasser, sonication, or helium sparging before use to prevent pump cavitation and baseline noise.
3.1.2. Standard and Internal Standard (IS) Stock Solutions
-
This compound Stock (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
IS Stock (1 mg/mL): Accurately weigh 10 mg of Acetaminophen (or chosen IS) and dissolve it in a 10 mL volumetric flask with methanol.
-
Rationale: Methanol is used as the solvent due to its high volatility and ability to readily dissolve this compound and many common internal standards.[4]
-
3.1.3. Working Standard and IS Solutions
-
This compound Working Standards: Prepare a series of working standard solutions by serially diluting the this compound stock solution with a 50:50 methanol:water mixture to create concentrations for the calibration curve (e.g., 1, 2, 5, 10, 20, 50, 100 µg/mL).
-
IS Working Solution (10 µg/mL): Dilute the 1 mg/mL IS stock solution with the mobile phase.
-
Rationale: Using a fixed concentration of the internal standard for all samples, including calibrators and QCs, ensures that the ratio of the analyte response to the IS response is directly proportional to the analyte concentration.
-
Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of this compound from a 100 µL plasma sample.
-
Aliquoting: Pipette 100 µL of the plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.[1]
-
Adding Internal Standard: Add 10 µL of the 10 µg/mL IS working solution to each tube.
-
Protein Precipitation: Add 200 µL of cold acetonitrile (stored at approx. 4°C) to the tube.[1]
-
Causality: Acetonitrile is an effective protein precipitating agent. The cold temperature enhances the precipitation efficiency, leading to a cleaner supernatant. The 2:1 ratio of acetonitrile to plasma is a common starting point for effective protein removal.
-
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete mixing and denaturation of plasma proteins.[1]
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C. This will pellet the precipitated proteins, leaving a clear supernatant containing the analyte and IS.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube, being cautious not to disturb the protein pellet.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter directly into an HPLC vial.[1]
-
Rationale: Filtration is a critical step to remove any remaining fine particulates that could clog the HPLC column or tubing, thereby protecting the integrity of the chromatographic system.[5]
-
Chromatographic System Setup and Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: End-to-end workflow for this compound quantification.
Table 1: Recommended Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention and separation for moderately non-polar compounds like this compound.[1] |
| Mobile Phase | Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.5) (35:65 v/v) | The acetonitrile content is optimized for an appropriate retention time. The acidic buffer ensures consistent analyte ionization state and good peak shape.[1][6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.[1] |
| Column Temp. | 25°C (Ambient or controlled) | Ensures stable retention times by minimizing viscosity fluctuations of the mobile phase.[1] |
| Injection Vol. | 20 µL | A typical injection volume that provides good sensitivity without causing column overload.[1] |
| UV Detection | 220 nm | This compound exhibits significant UV absorbance at this wavelength, leading to good detection sensitivity.[1][6] |
| Run Time | Approx. 10 minutes | Sufficient to allow for the elution of the internal standard and this compound without interference from the solvent front or late-eluting peaks. |
System Suitability and Analysis Sequence
-
System Suitability Test (SST): Before starting the analysis, perform at least five replicate injections of a mid-concentration standard. The system is deemed ready for use if it meets the criteria defined by pharmacopeial guidelines such as USP <621>.[7][8]
-
Recommended Injection Sequence:
-
Blank (Mobile Phase)
-
Blank (Extracted Plasma)
-
System Suitability Injections (n=5)
-
Calibration Standards (Lowest to Highest Concentration)
-
Quality Control Samples (Low, Medium, High)
-
Unknown Samples (bracketed by QC samples every 10-20 injections)
-
Ending QC Samples
-
Method Validation Strategy
The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[11][12] A validated method provides assurance of its reliability.
Table 2: Key Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte, free of interference from matrix components, impurities, or other medications.[13] | No significant interfering peaks at the retention times of this compound and the IS in blank plasma. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and detector response over a defined range.[1][14] | Correlation coefficient (r²) > 0.99. The range should typically cover 80-120% of the expected concentrations.[9] |
| Accuracy | The closeness of the measured value to the true value, assessed using QC samples.[13] | Mean recovery of 85-115% of the nominal value (80-120% for the LLOQ).[1] |
| Precision | The degree of scatter between a series of measurements, evaluated at intra-day and inter-day levels.[13] | RSD ≤ 15% for QC samples (≤ 20% for the LLOQ).[1] |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision.[1] | Signal-to-noise ratio ≥ 10; must meet accuracy and precision criteria (80-120% recovery, ≤20% RSD). |
| Recovery | The efficiency of the extraction process.[1] | Should be consistent and reproducible across the concentration range. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, mobile phase composition).[14] | System suitability parameters should remain within acceptable limits. |
Troubleshooting Guide
Table 3: Common HPLC Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing or Fronting | 1. Column degradation or contamination.2. Mobile phase pH is inappropriate.3. Sample overload. | 1. Wash the column with a strong solvent or replace it.2. Verify and adjust the mobile phase pH to 3.5.3. Dilute the sample or reduce injection volume. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition.2. Fluctuation in column temperature.3. Pump malfunction or leak. | 1. Prepare fresh mobile phase carefully.2. Use a column oven to maintain a constant temperature.3. Check the pump for leaks and ensure proper priming. |
| Low Sensitivity / Small Peaks | 1. Incorrect detector wavelength.2. Sample degradation.3. Low extraction recovery. | 1. Verify the detector is set to 220 nm.2. Prepare fresh standards and samples.3. Optimize the protein precipitation procedure. |
| High Backpressure | 1. Blockage in the column or system tubing.2. Particulate matter from unfiltered samples.3. Mobile phase precipitation. | 1. Reverse-flush the column (if permitted by manufacturer).2. Ensure all samples are filtered through a 0.22 µm filter.3. Ensure mobile phase components are fully dissolved. |
| Ghost Peaks | 1. Carryover from a previous injection.2. Contamination in the mobile phase or blank. | 1. Run a needle wash program on the autosampler.2. Prepare fresh mobile phase and use high-purity solvents. |
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust tool for the quantification of this compound in human plasma. The use of a simple protein precipitation step makes it suitable for high-throughput analysis in pharmacokinetic studies and therapeutic drug monitoring. By adhering to the detailed protocols and validating the method according to established guidelines, researchers and drug development professionals can generate high-quality, reproducible data to support their scientific and clinical objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. shimadzu.com [shimadzu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. usp.org [usp.org]
- 6. Simultaneous rapid HPLC determination of anticonvulsant drugs in plasma and correlation with EMIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. usp.org [usp.org]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. m.youtube.com [m.youtube.com]
In Vitro Cytotoxicity Assays for Phensuximide: A Comprehensive Methodological Guide
An Application Guide
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of Phensuximide, a succinimide anticonvulsant. Moving beyond a simple recitation of steps, this document details the scientific rationale behind experimental design, offers a tiered assay approach for a holistic toxicological profile, and presents robust, step-by-step protocols for key assays. We emphasize a multi-parametric strategy, starting with broad viability screening and progressing to specific mechanistic assays to elucidate the mode of cell death. This guide is structured to ensure scientific integrity, providing troubleshooting insights and data interpretation strategies to generate reliable and meaningful results.
Introduction: this compound and the Imperative for Cytotoxicity Profiling
This compound (1-methyl-3-phenyl-pyrrolidine-2,5-dione) is an anticonvulsant drug belonging to the succinimide class, primarily indicated for the treatment of absence (petit mal) seizures. Its mechanism of action is multifaceted, involving the depression of nerve transmission in the motor cortex and the inhibition of depolarization-induced accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in brain tissue.[1][][3] Some evidence also suggests it modulates calcium or sodium channels to reduce neuronal excitability.[4] More recently, this compound was identified as an inhibitor of RIPK1 kinase activity, a key regulator of necroptosis, an inflammatory form of programmed cell death.[5]
While effective, the complete toxicological profile of any therapeutic agent is critical for risk assessment. In vitro cytotoxicity testing is a foundational component of preclinical safety evaluation, providing essential data on a compound's potential to cause cell damage or death.[6][7] These assays are instrumental for early hazard identification, dose-range finding for subsequent studies, and gaining crucial insights into the mechanisms of toxicity.[8] This application guide presents a tiered, multi-assay strategy to comprehensively evaluate the in vitro cytotoxic potential of this compound.
Foundational Considerations for a Robust Study Design
The quality and relevance of in vitro cytotoxicity data are fundamentally dependent on the initial experimental design. Careful selection of cell models and appropriate compound handling are paramount.
Rationale-Driven Cell Line Selection
The choice of cell line is critical and should be guided by the compound's therapeutic target and potential off-target organs.[9][10] A panel of cell lines is recommended to assess both target-organ specific toxicity and general basal cytotoxicity.
| Cell Line | Type | Rationale for Inclusion |
| SH-SY5Y | Human Neuroblastoma | Represents the primary target tissue (neuronal cells) for an anticonvulsant drug. Useful for assessing neurotoxicity.[11] |
| HepG2 | Human Hepatoma | Represents the liver, a primary site of drug metabolism and potential toxicity for orally administered drugs.[12] |
| HEK293 | Human Embryonic Kidney | Represents the kidney. In vivo studies have suggested this compound may induce mild, transient renal effects.[1] |
| Caco-2 | Human Colon Adenocarcinoma | Represents the gastrointestinal tract and serves as a model for toxicity following oral administration.[9] |
This compound Preparation and Dosing Strategy
-
Solubilization: this compound is soluble in Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO.
-
Vehicle Control: The final concentration of the vehicle (DMSO) in the cell culture medium should be consistent across all treatment groups, including a "vehicle-only" control. This concentration should be kept to a minimum, typically ≤0.5% , to avoid solvent-induced cytotoxicity.[13]
-
Dose-Response Range: To determine the half-maximal inhibitory concentration (IC50), a dose-response experiment is essential. A broad range of concentrations should be tested initially, using serial dilutions (e.g., a 10-point, 3-fold dilution series starting from a high concentration like 1-2 mM).[1][14]
A Tiered Assay Approach for Comprehensive Cytotoxicity Profiling
We propose a two-tiered approach. Tier 1 focuses on broad screening to detect any impact on cell health using multiple endpoints. If cytotoxicity is observed, Tier 2 assays are employed to determine the specific mechanism of cell death.
Figure 1: Tiered workflow for this compound cytotoxicity assessment.
Tier 1: General Cell Viability & Cytotoxicity Screening
This initial screen utilizes three distinct assays to provide a multi-faceted view of cellular health. Comparing results from these assays can help distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell-killing) effects.[6]
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[15][16] The amount of formazan produced is proportional to the number of viable cells.[17]
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[18]
-
Formazan Formation: Incubate for 2-4 hours at 37°C, protected from light, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[16] Measure the absorbance at 570 nm (with an optional reference wavelength of 630 nm).[18]
-
Calculation:
-
Corrected Absorbance = Absorbance of sample - Absorbance of blank (medium only)
-
% Viability = (Corrected Absorbance of treated cells / Corrected Absorbance of vehicle control) x 100
-
Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[12][19] The amount of dye extracted from the cells is proportional to the number of viable cells. This method is often more sensitive and cost-effective than tetrazolium assays.[19]
Materials:
-
Cells in a 96-well plate
-
Neutral Red (NR) medium (e.g., 40-50 µg/mL NR in complete medium, pre-incubated overnight and filtered)[20]
-
PBS (Phosphate-Buffered Saline)
-
NR Destain Solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)
Step-by-Step Methodology:
-
Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Dye Incubation: After the treatment period, remove the medium and add 100 µL of pre-warmed NR medium to each well.
-
Incubation: Incubate for 2-3 hours at 37°C to allow for dye uptake into the lysosomes of viable cells.[19]
-
Washing: Carefully remove the NR medium and wash the cells once with 150 µL of PBS to remove unincorporated dye.
-
Extraction: Remove the PBS and add 100 µL of NR Destain Solution to each well.
-
Reading: Place the plate on an orbital shaker for 10 minutes to extract the dye. Measure the absorbance at 540 nm.
-
Calculation: Calculate % Viability as described in the MTT protocol.
Principle: LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.[21] The LDH assay measures this released enzyme activity, which is directly proportional to the level of cytotoxicity.[22]
Materials:
-
Cells in a 96-well plate
-
Commercially available LDH assay kit (recommended for consistency)
-
Lysis Buffer (provided in kit, for maximum LDH release control)
-
Microplate reader
Step-by-Step Methodology:
-
Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional control wells:
-
Maximum Release Control: Add Lysis Buffer to untreated cells 45 minutes before the end of incubation.
-
Spontaneous Release Control: Vehicle-treated cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5-10 minutes.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (as per kit instructions) to each well.
-
Incubation: Incubate for 10-30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (if required by the kit).
-
Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculation:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Tier 2: Mechanistic Assays - Elucidating the Mode of Cell Death
If Tier 1 assays indicate significant cell death, the next step is to determine whether the mechanism is primarily apoptotic or necrotic.
Figure 2: Key events in apoptosis and their detection methods.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[23] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells.[24] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Flow cytometry analysis distinguishes four populations:
-
Annexin V- / PI- : Healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (rarely observed)
Materials:
-
Cells treated in 6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (provided in kit)
-
Cold PBS
-
Flow cytometer
Step-by-Step Methodology:
-
Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for the appropriate duration.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin-free dissociation buffer or gentle scraping. Centrifuge the combined cell suspension.
-
Washing: Wash the cell pellet once with cold PBS and centrifuge again.[25]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL cell suspension.[26]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[24]
-
Analysis: Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
Principle: This homogeneous, luminescent assay measures the activity of caspases-3 and -7, the primary executioner caspases in the apoptotic pathway.[11] The reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a "glow-type" signal proportional to caspase activity.[27]
Materials:
-
Cells in a white-walled 96-well plate (for luminescence)
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)
-
Luminometer
Step-by-Step Methodology:
-
Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as previously described.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[11]
-
Add-Mix-Measure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells and medium.[11]
-
Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Reading: Measure the luminescence using a plate-reading luminometer.
-
Calculation:
-
Fold Change in Activity = (Luminescence of treated sample - Luminescence of blank) / (Luminescence of vehicle control - Luminescence of blank)
-
Data Analysis, Interpretation, and Troubleshooting
Data Presentation
Quantitative data should be summarized in clear, concise tables for easy comparison.
Table 1: Hypothetical IC50 Values of this compound After 48h Treatment
| Cell Line | MTT Assay IC50 (µM) | Neutral Red Assay IC50 (µM) | LDH Assay EC50 (µM) |
| SH-SY5Y | 115.2 | 123.8 | >500 |
| HepG2 | 245.6 | 260.1 | >500 |
| HEK293 | 310.4 | 298.5 | >500 |
| Caco-2 | 198.7 | 215.3 | >500 |
| EC50 for LDH assay represents the concentration causing 50% of maximal LDH release. |
Table 2: Hypothetical Apoptosis Induction by this compound in SH-SY5Y Cells (48h)
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 94.5 ± 2.1 | 3.1 ± 0.8 | 2.4 ± 0.6 |
| This compound (100 µM) | 52.3 ± 4.5 | 35.8 ± 3.9 | 11.9 ± 2.3 |
Interpreting Disparate Results
-
Decreased MTT/NRU but No LDH Release: This pattern suggests a cytostatic effect (inhibition of cell growth) or early-stage apoptosis where membrane integrity is still intact, rather than overt cytotoxicity (necrosis).[6][28]
-
Concordant Decrease in MTT/NRU and Increase in LDH: This indicates a clear cytotoxic effect, likely involving necrosis or late-stage apoptosis.
-
Caspase Activation and Annexin V Staining: Positive results in these assays confirm that the observed cytotoxicity is mediated, at least in part, by the apoptotic pathway.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects.[29][30] | Ensure a homogenous single-cell suspension before plating. Calibrate pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS to create a humidity barrier.[30] |
| Low Absorbance/Fluorescence Signal | Cell density is too low; Insufficient incubation time with assay reagent; Reagent degradation.[29] | Perform a cell titration experiment to determine optimal seeding density. Optimize incubation time (e.g., 1-4 hours for MTT).[29] Prepare fresh reagents and check storage conditions. |
| High Background Signal | Microbial contamination; Interference from phenol red in the medium; Serum components.[29][30] | Visually inspect plates for contamination. Use phenol red-free medium for colorimetric assays. Consider using serum-free medium during the final assay incubation step.[29] |
| Compound Interference | This compound may directly react with assay reagents or have intrinsic color/fluorescence. | Run cell-free controls containing the compound and assay reagents to check for direct interference. |
Conclusion
This application guide outlines a systematic and robust approach to evaluating the in vitro cytotoxicity of this compound. By employing a tiered strategy that combines broad viability screening (MTT, Neutral Red, LDH) with specific mechanistic assays (Annexin V/PI, Caspase-Glo® 3/7), researchers can build a comprehensive toxicological profile. This multi-parametric data, generated using validated protocols and relevant cell lines, is essential for making informed decisions in drug safety assessment and further development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. Succinimides: this compound, Methsuximide, Ethosuximide | Pharmaguideline [pharmaguideline.com]
- 5. FDA-approved this compound inhibits RIPK1-dependent immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 11. promega.com [promega.com]
- 12. Assaying Cellular Viability Using the Neutral Red Uptake Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. clyte.tech [clyte.tech]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neutral red: dye uptake viability test (NRU) - Cellculture2 [cellculture2.altervista.org]
- 21. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 22. assaygenie.com [assaygenie.com]
- 23. bosterbio.com [bosterbio.com]
- 24. kumc.edu [kumc.edu]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 28. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
Application Note: A Guide to Studying Depolarization-Induced Cyclic Nucleotide Accumulation Using Phensuximide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Phensuximide, a succinimide anticonvulsant, as a tool to investigate depolarization-induced cyclic nucleotide accumulation in neuronal models. We delve into the mechanistic rationale, present detailed experimental protocols for cell-based assays, and offer insights into data interpretation. The core of this application note is to provide a robust framework for studying the intricate relationship between ion channel modulation and second messenger signaling, leveraging this compound's known inhibitory effects on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) accumulation following neuronal activation[1][][3].
Introduction: this compound and Neuronal Signaling
Cyclic nucleotides, primarily cAMP and cGMP, are ubiquitous second messengers that play pivotal roles in a myriad of neuronal processes, including synaptic transmission, plasticity, and gene expression[4][5]. The synthesis of these molecules is tightly regulated by adenylyl cyclases (ACs) and guanylyl cyclases (GCs), enzymes that are often modulated by upstream signals such as neurotransmitter binding or changes in membrane potential.
Depolarization of the neuronal membrane is a fundamental event that triggers a cascade of intracellular responses. One critical consequence is the opening of voltage-gated ion channels, leading to an influx of ions like calcium (Ca²⁺). This influx of Ca²⁺ can directly or indirectly activate specific isoforms of AC and GC, resulting in a rapid accumulation of cAMP and cGMP.
This compound is an anticonvulsant agent historically used in the treatment of absence seizures[6][7]. Its mechanism of action is primarily attributed to the blockade of low-voltage-activated (LVA) T-type calcium channels[8][9][10]. This action is crucial as T-type channels help regulate neuronal excitability and rhythmic firing patterns, particularly in thalamocortical circuits implicated in absence seizures[9][11]. The established link between this compound and T-type channel inhibition, coupled with its observed effect on cyclic nucleotide levels, makes it an excellent pharmacological tool to dissect the contribution of T-type Ca²⁺ influx to depolarization-induced second messenger signaling[1][].
This guide outlines a validated protocol to quantify the inhibitory effect of this compound on cyclic nucleotide accumulation in a depolarized neuronal cell model.
Mechanistic Framework & Assay Principle
The experimental approach is based on a clear, testable hypothesis. Neuronal depolarization, induced artificially by a high concentration of potassium chloride (KCl), opens voltage-gated calcium channels, including T-type channels. The subsequent influx of extracellular Ca²⁺ acts as a crucial signal for Ca²⁺-sensitive ACs and GCs, which then catalyze the conversion of ATP and GTP into cAMP and cGMP, respectively.
This compound, by blocking T-type Ca²⁺ channels, is expected to reduce the depolarization-induced Ca²⁺ influx, thereby attenuating the activation of downstream cyclases and leading to a measurable decrease in cAMP and cGMP accumulation.
The quantification of cyclic nucleotides is achieved using a competitive enzyme-linked immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which are common, robust methods for this purpose[12][13]. In this format, free cyclic nucleotides from the cell lysate compete with a fixed amount of a labeled cyclic nucleotide tracer for a limited number of binding sites on a specific antibody. The resulting signal is inversely proportional to the concentration of the cyclic nucleotide in the sample.
Signaling Pathway Diagram
Caption: this compound blocks depolarization-induced cyclic nucleotide synthesis.
Materials and Reagents
-
Cell Line: A neuronal cell line expressing T-type calcium channels (e.g., SH-SY5Y, PC-12, or primary cortical neurons).
-
This compound: (Sigma-Aldrich, Cat. No. P3034 or equivalent). Prepare a concentrated stock solution (e.g., 100 mM) in DMSO.
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution, buffered with HEPES.
-
Depolarization Solution: Assay buffer containing a high concentration of KCl (e.g., 50-70 mM). To maintain osmolarity, the concentration of NaCl should be proportionally reduced.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) (Sigma-Aldrich, Cat. No. I5879 or equivalent). Prepare a stock in DMSO. The use of a PDE inhibitor is critical to prevent the degradation of newly synthesized cyclic nucleotides, thus maximizing the assay window.
-
Cell Lysis Buffer: 0.1 M HCl or a buffer provided with the detection kit.
-
cAMP/cGMP Detection Kit: A commercial ELISA or TR-FRET kit (e.g., from Cayman Chemical, PerkinElmer, Cisbio).
-
Reagents and Equipment:
-
96-well cell culture plates (clear bottom, white or black walls recommended for luminescence/fluorescence assays).
-
Multichannel pipettes.
-
Plate reader capable of measuring absorbance, fluorescence, or time-resolved fluorescence, as required by the kit.
-
Standard laboratory equipment (CO₂ incubator, centrifuge, etc.).
-
Experimental Protocol
This protocol is optimized for a 96-well plate format. Adjust volumes as needed for other formats.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the this compound assay.
Step 1: Cell Seeding
-
Culture neuronal cells according to standard protocols.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density optimized for your cell line (e.g., 40,000-80,000 cells per well).
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
Step 2: Compound Pre-incubation
-
Prepare a dilution series of this compound in Assay Buffer. Also prepare a vehicle control (Assay Buffer with the same final concentration of DMSO as the highest this compound concentration).
-
Gently aspirate the culture medium from the wells.
-
Wash each well once with 100 µL of pre-warmed Assay Buffer.
-
Aspirate the wash buffer.
-
Add 90 µL of Assay Buffer containing a fixed concentration of a PDE inhibitor (e.g., 500 µM IBMX) and the desired concentration of this compound (or vehicle) to each well.
-
Rationale: Pre-incubating with the compound ensures it has reached its target before the depolarization stimulus is applied.
-
-
Incubate the plate for 20-30 minutes at 37°C.
Step 3: Depolarization
-
Prepare the Depolarization Solution (Assay Buffer with high KCl) also containing the PDE inhibitor and the corresponding concentrations of this compound (or vehicle).
-
To initiate the reaction, add 10 µL of the appropriate 10x concentrated Depolarization Solution to each well. For basal (non-depolarized) control wells, add 10 µL of Assay Buffer (with inhibitor and vehicle).
-
Incubate for 10-15 minutes at 37°C. This incubation time should be optimized as the cyclic nucleotide response is often transient.
Step 4: Cell Lysis
-
Terminate the reaction by aspirating the assay medium.
-
Immediately add 100 µL of Lysis Buffer (e.g., 0.1 M HCl) to each well.
-
Incubate for 10 minutes at room temperature with gentle shaking to ensure complete lysis.
-
(Optional, if required by kit) Centrifuge the plate to pellet cell debris. Use the supernatant for the next step.
Step 5: Cyclic Nucleotide Quantification
-
Follow the specific instructions provided with your chosen cAMP or cGMP immunoassay kit. This typically involves transferring a specific volume of the cell lysate to the assay plate and adding the detection reagents (e.g., antibody and tracer).
Step 6: Data Analysis
-
Read the plate on a suitable microplate reader.
-
Generate a standard curve using the cyclic nucleotide standards provided in the kit.
-
Calculate the concentration of cAMP or cGMP in each sample by interpolating from the standard curve.
-
Normalize the data. Data can be expressed as a percentage of the response seen in the depolarized vehicle control (set to 100%).
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Expected Results and Interpretation
The expected outcome is a dose-dependent inhibition of depolarization-induced cAMP and cGMP accumulation by this compound. Basal levels of cyclic nucleotides (in non-depolarized cells) should be low and relatively unaffected by this compound.
| Condition | This compound (mM) | Depolarization (High K+) | Relative cAMP Level (%) | Relative cGMP Level (%) |
| Basal | 0 (Vehicle) | No | 5 ± 2 | 8 ± 3 |
| Stimulated | 0 (Vehicle) | Yes | 100 ± 10 | 100 ± 12 |
| Stimulated | 0.1 | Yes | 95 ± 9 | 98 ± 11 |
| Stimulated | 1 | Yes | 78 ± 8 | 85 ± 9 |
| Stimulated | 3 | Yes | 60 ± 7 | 65 ± 8 |
| Stimulated | 6.2 | Yes | ~50 | - |
| Stimulated | 8.0 | Yes | - | ~50 |
| Stimulated | 10 | Yes | 35 ± 5 | 42 ± 6 |
| Stimulated | 30 | Yes | 15 ± 4 | 20 ± 5 |
Table 1: Representative data showing the expected inhibitory effect of this compound on cyclic nucleotide accumulation. Data are presented as mean ± SD, normalized to the stimulated vehicle control. IC₅₀ values are based on published data[1].
An IC₅₀ value in the low millimolar range for both cAMP and cGMP would confirm the inhibitory action of this compound on this pathway[1]. This result would strongly support the hypothesis that T-type calcium channel-mediated Ca²⁺ influx is a significant contributor to the activation of Ca²⁺-sensitive cyclases in the chosen cellular model.
Troubleshooting
-
Low Signal/No Response to Depolarization:
-
Cause: Cells may not express sufficient levels of voltage-gated Ca²⁺ channels or Ca²⁺-sensitive cyclases.
-
Solution: Confirm channel expression via literature or molecular techniques (e.g., qPCR, Western blot). Try a different cell line or primary neurons. Ensure the KCl concentration is sufficient to cause depolarization.
-
-
High Variability Between Replicates:
-
Cause: Inconsistent cell seeding, pipetting errors, or cell lifting during washes.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for additions. Perform washes very gently.
-
-
This compound Shows No Effect:
-
Cause: The cyclic nucleotide response in your model may be independent of T-type Ca²⁺ channels. Other Ca²⁺ channels (L-type, N-type) might be dominant.
-
Solution: Use other selective channel blockers (e.g., Nifedipine for L-type, ω-conotoxin for N-type) to characterize the pathway. Confirm the activity of your this compound stock.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biophysical techniques for detection of cAMP and cGMP in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Anticonvulsant activity and toxicity of this compound, methsuximide and ethosuximide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 12. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
Experimental design for testing Phensuximide in sepsis models
Application Note & Protocols
Topic: Repurposing Phensuximide for Sepsis: A Preclinical Experimental Design
Version: 1.0
Application Summary
Sepsis remains a formidable clinical challenge characterized by a dysregulated host response to infection, leading to life-threatening organ dysfunction.[1][2] The complex pathophysiology involves a hyperinflammatory phase followed by potential immunosuppression.[3] This document provides a comprehensive guide for researchers and drug development professionals on designing and executing preclinical studies to evaluate the therapeutic potential of this compound, an FDA-approved anticonvulsant, as a novel treatment for sepsis. Recent discoveries have identified this compound as a potent inhibitor of Receptor-Interacting Serine/Threonine Kinase 1 (RIPK1), a critical mediator of inflammation and necroptotic cell death implicated in sepsis pathology.[4][5] This application note details the scientific rationale, experimental workflows, and step-by-step protocols for testing this compound in established murine models of sepsis, focusing on the lipopolysaccharide (LPS) endotoxemia model for initial screening and the cecal ligation and puncture (CLP) model for clinical relevance.
Scientific Rationale & Hypothesized Mechanism of Action
This compound is a succinimide-class drug, historically used for treating absence seizures.[6][7] Its primary anticonvulsant mechanism was thought to involve the inhibition of low-voltage-activated T-type calcium channels in neurons.[8][9][10] However, groundbreaking research has unveiled a more direct and potent anti-inflammatory mechanism: the inhibition of RIPK1 kinase activity.[4][5]
1.1. RIPK1 Inhibition: The Core Hypothesis
RIPK1 is a pivotal protein that controls cellular fate in response to inflammatory stimuli, such as tumor necrosis factor (TNF) and pathogen-associated molecular patterns (PAMPs) like LPS.[4][5] In sepsis, overactivation of RIPK1 can trigger two detrimental pathways:
-
Inflammation: Activation of downstream signaling cascades, including MAPK pathways, leading to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[11]
-
Necroptosis: A programmed, inflammatory form of cell death that releases damage-associated molecular patterns (DAMPs), further amplifying the inflammatory response and contributing to organ damage.
This compound has been shown to effectively prevent necroptosis by targeting RIPK1 kinase activity and protect against both LPS- and TNF-induced systemic inflammatory response syndrome (SIRS) in animal models.[4][5] Crucially, this inhibition appears specific, without affecting the essential NF-κB survival pathway.[4][5] We hypothesize that by inhibiting RIPK1, this compound will attenuate the cytokine storm and reduce necroptosis-driven organ damage in sepsis.
1.2. Secondary Mechanism: T-type Calcium Channel Modulation
While RIPK1 is the primary target of interest, this compound's role as a T-type calcium channel blocker may offer secondary benefits.[8] These channels are expressed on immune cells and their modulation could influence immune cell activation and cytokine release, contributing to the overall anti-inflammatory effect.
Hypothesized Signaling Pathway
Caption: this compound's hypothesized mechanism of action in sepsis via RIPK1 kinase inhibition.
Phased Experimental Approach
We propose a two-phase approach for robust preclinical evaluation.
-
Phase 1: Pilot Efficacy & Dose-Ranging in LPS Model. The lipopolysaccharide (LPS) model is a well-established, acute, and reproducible model of systemic inflammation that mimics the initial hyper-inflammatory phase of sepsis.[11][12][13] It is ideal for initial screening of anti-inflammatory compounds, dose-finding, and mechanistic studies.
-
Phase 2: Validation in Polymicrobial CLP Model. The cecal ligation and puncture (CLP) model is considered the "gold standard" for preclinical sepsis research.[14][15] It better recapitulates the clinical complexity of human sepsis, involving a polymicrobial infection, surgical trauma, and a more prolonged disease course.[13][14][16] Success in this model provides stronger evidence of clinical potential.
Experimental Design & Key Parameters
Animal Model
-
Species: Mouse (Mus musculus)
-
Strain: C57BL/6 (commonly used and well-characterized in immunology and sepsis studies)
-
Age: 8-12 weeks
-
Sex: Male (to avoid confounding variables from the estrous cycle; studies in females should be conducted as a separate follow-up)
-
Housing: Standardized conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water). Animals should be acclimated for at least one week before experiments.
-
Ethical Considerations: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[17][18] Anesthesia and analgesia must be used for all surgical procedures to minimize pain and distress, in accordance with established ethical guidelines.[19][20][21]
This compound Formulation and Dosing
This compound has limited aqueous solubility (~4.2 mg/mL).[22] A suspension is recommended for administration.
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile saline.
-
Route of Administration: Oral gavage (p.o.) or Intraperitoneal (i.p.) injection. Oral is preferred for clinical translatability, but i.p. may be used for initial studies to bypass absorption variability.
-
Dose-Finding: A pilot dose-response study is critical. Based on literature for other succinimides and its use in other models, a suggested range for initial testing is:
-
Low Dose: 25 mg/kg
-
Mid Dose: 50 mg/kg
-
High Dose: 100 mg/kg
-
-
Dosing Schedule: Administer this compound 1 hour before LPS injection or immediately after CLP surgery (therapeutic model).
Experimental Groups
The following table outlines the recommended experimental groups for both the LPS and CLP models. A minimum of n=8-10 animals per group is recommended for biomarker analysis, and n=15-20 per group for survival studies.
| Group ID | Group Name | Sepsis Induction | Treatment | Purpose |
| 1 | Sham | Sham Procedure | Vehicle | Surgical/procedural control |
| 2 | Sepsis + Vehicle | LPS or CLP | Vehicle | Negative control (disease model) |
| 3 | Sepsis + this compound (Low) | LPS or CLP | 25 mg/kg this compound | Test efficacy of low dose |
| 4 | Sepsis + this compound (Mid) | LPS or CLP | 50 mg/kg this compound | Test efficacy of mid dose |
| 5 | Sepsis + this compound (High) | LPS or CLP | 100 mg/kg this compound | Test efficacy of high dose |
Overall Experimental Workflow
Caption: A generalized workflow for preclinical testing of this compound in sepsis models.
Detailed Protocols
Protocol: LPS-Induced Endotoxemia Model
-
Preparation: Reconstitute Lipopolysaccharide (LPS from E. coli O111:B4) in sterile, pyrogen-free 0.9% saline to a concentration of 1 mg/mL.
-
Animal Handling: Weigh each mouse to determine the precise volume for drug and LPS administration.
-
Treatment: Administer the appropriate dose of this compound or Vehicle via oral gavage 1 hour prior to LPS challenge.
-
Induction: Inject LPS intraperitoneally (i.p.) at a dose of 5-10 mg/kg. This dose should be optimized in pilot studies to achieve a sub-lethal inflammatory response for biomarker studies or ~50% mortality for survival studies.[23]
-
Monitoring & Endpoints:
-
Survival: Monitor animals every 4-6 hours for the first 48 hours, then twice daily for up to 72 hours.
-
Biomarker Analysis: Euthanize a separate cohort of animals at a peak inflammatory time point (e.g., 2, 6, or 24 hours post-LPS).[12] Collect blood via cardiac puncture and harvest organs (lung, liver, kidney).
-
Protocol: Cecal Ligation and Puncture (CLP) Sepsis Model
This surgical procedure should be performed under aseptic conditions.[19]
-
Anesthesia & Analgesia: Anesthetize the mouse using a recommended anesthetic agent (e.g., isoflurane inhalation or ketamine/xylazine i.p. injection). Administer a pre-operative analgesic (e.g., buprenorphine).[16]
-
Surgical Preparation: Shave the abdomen and sterilize the area with alternating scrubs of 70% ethanol and povidone-iodine.
-
Laparotomy: Make a 1-cm midline incision through the skin and peritoneum to expose the abdominal cavity.[24]
-
Cecal Ligation: Gently exteriorize the cecum. Ligate the cecum with a 2-0 silk suture at a position 5-10 mm from the distal tip. The ligation length determines severity; a longer ligated portion results in higher mortality.[15][16] Ensure the ileocecal valve is not occluded.
-
Puncture: Puncture the ligated cecum once or twice (through-and-through) with a 22- to 25-gauge needle.[24][25] The needle size also modulates severity.[26] Gently squeeze the cecum to express a small amount of fecal content into the peritoneum.[16]
-
Closure: Return the cecum to the abdominal cavity. Close the peritoneum and skin in two separate layers using appropriate sutures or wound clips.
-
Fluid Resuscitation & Treatment: Immediately administer 1 mL of pre-warmed sterile saline subcutaneously to prevent dehydration.[16] Administer the first dose of this compound or Vehicle.
-
Post-Operative Care: House animals individually on a warming pad during recovery. Provide post-operative analgesia as per IACUC protocol. Monitor animals closely as described for the LPS model, but for a longer duration (up to 7 days).
Endpoint Analysis & Data Interpretation
Primary and Secondary Endpoints
| Endpoint | Metric | Method | Rationale |
| Survival | Percent survival over time | Kaplan-Meier survival analysis | The most critical indicator of overall therapeutic efficacy. |
| Systemic Inflammation | Serum Cytokine Levels (TNF-α, IL-6, IL-1β, IL-10) | ELISA / Multiplex Assay | Quantifies the effect on the systemic inflammatory response.[3][27] |
| Liver Function | Serum ALT, AST | Biochemical Assay | Markers of hepatocellular injury, a common complication of sepsis.[28] |
| Kidney Function | Serum BUN, Creatinine | Biochemical Assay | Markers of acute kidney injury (AKI), a key indicator of sepsis severity.[28] |
| Coagulation | Platelet Count, PT, APTT | Hematology Analyzer | Assesses for sepsis-induced coagulopathy.[27][28] |
| Tissue Hypoperfusion | Blood Lactate | Blood Gas Analyzer | A key biomarker of shock and organ hypoperfusion.[3][29] |
| Organ Injury | Histopathology Score | H&E Staining (Lung, Liver, Kidney) | Provides direct visual evidence of tissue damage (e.g., inflammation, necrosis). |
Statistical Analysis
-
Survival Data: Analyze using the log-rank (Mantel-Cox) test.
-
Quantitative Biomarker Data: Use one-way ANOVA with post-hoc tests (e.g., Tukey's or Dunnett's) for comparing multiple groups. A Student's t-test can be used for two-group comparisons.
-
Significance: A p-value of <0.05 is typically considered statistically significant.
Interpretation of a Positive Outcome: A successful outcome would be demonstrated by this compound treatment leading to:
-
Significantly increased survival rates compared to the vehicle group.
-
A dose-dependent reduction in pro-inflammatory cytokines (TNF-α, IL-6) and an increase in anti-inflammatory cytokines (IL-10).
-
Significantly lower levels of organ damage markers (ALT, AST, BUN, Creatinine).
-
Amelioration of tissue injury as observed by histopathology.
References
- 1. Recent advances in biomarkers for detection and diagnosis of sepsis and organ dysfunction: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Biomarkers of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA-approved this compound inhibits RIPK1-dependent immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticonvulsant Activity and Toxicity of this compound, Methsuximide and Ethosuximide | Semantic Scholar [semanticscholar.org]
- 7. This compound | C11H11NO2 | CID 6839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LPS induced Sepsis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 18. forskningsetikk.no [forskningsetikk.no]
- 19. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. animal-journal.eu [animal-journal.eu]
- 21. The ethical dimension in published animal research in critical care: the dark side of our moon - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Comparative Analysis of Whole Transcriptome Profiles in Septic Cardiomyopathy: Insights from CLP- and LPS-Induced Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Murine Model of Polymicrobial Septic Peritonitis Using Cecal Ligation and Puncture (CLP) | Springer Nature Experiments [experiments.springernature.com]
- 27. Diagnosis of sepsis with inflammatory biomarkers, cytokines, endothelial functional markers from SIRS patients - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Assessment of clinical sepsis-associated biomarkers in a septic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Phensuximide in Kindling Models of Chronic Epilepsy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The kindling model remains a cornerstone in epilepsy research, providing a robust platform to study the progressive development of seizure activity and to screen potential anticonvulsant therapies. Phensuximide, a succinimide anticonvulsant, has historically been used for the treatment of absence seizures. Its mechanism of action, primarily involving the inhibition of T-type calcium channels, makes it a compound of interest for investigating the underlying pathophysiology of seizure generation and spread in models of chronic epilepsy.[1] This document provides a comprehensive guide for the utilization of this compound in both electrical (amygdala) and chemical (pentylenetetrazol) kindling models. We delve into the scientific rationale behind experimental design, provide detailed, step-by-step protocols for model induction and drug administration, and offer insights into data acquisition and interpretation. The overarching goal is to equip researchers with the necessary knowledge to rigorously evaluate the anticonvulsant and potential anti-epileptogenic properties of this compound.
Introduction: The Scientific Rationale for Investigating this compound in Kindling Models
Kindling is a phenomenon characterized by the progressive and permanent increase in seizure susceptibility following the repeated application of an initially sub-convulsive stimulus.[2] This process mimics key aspects of epileptogenesis, the gradual development of epilepsy, making it an invaluable tool for preclinical drug discovery.[2] Both electrical kindling, typically involving stimulation of limbic structures like the amygdala, and chemical kindling, often induced by repeated administration of sub-threshold doses of convulsants like pentylenetetrazol (PTZ), lead to a stable, epileptic state.[2]
This compound, a member of the succinimide class of antiepileptic drugs, is thought to exert its anticonvulsant effects through multiple mechanisms. The primary proposed mechanism is the blockade of low-voltage-activated (T-type) calcium channels, which are implicated in the generation of spike-wave discharges characteristic of absence seizures.[1] Additionally, this compound may depress nerve transmission in the motor cortex and inhibit the depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue.[3] The investigation of this compound in kindling models is driven by the hypothesis that its modulation of neuronal excitability may interfere with the neuroplastic changes that underpin the development and expression of focal and secondarily generalized seizures.
Foundational Concepts: Understanding the Kindling Paradigm
A successful investigation of this compound's effects in kindling models hinges on a thorough understanding of the experimental paradigm. The choice between electrical and chemical kindling depends on the specific research question.
-
Electrical Kindling (e.g., Amygdala Kindling): This model is particularly relevant for studying temporal lobe epilepsy, the most common form of focal epilepsy in adults. It allows for precise control over the stimulus parameters and the anatomical origin of the seizure. The amygdala is a frequently chosen site due to its low seizure threshold and its role in emotional processing, which can be a comorbidity in epilepsy.[4]
-
Chemical Kindling (e.g., PTZ Kindling): This model is often used to screen for drugs effective against generalized seizures.[3] PTZ is a GABA-A receptor antagonist, and its repeated administration leads to a progressive increase in seizure severity.[3] This model is less surgically invasive than electrical kindling but offers less anatomical specificity.
Key Parameters in Kindling Research:
-
Afterdischarge (AD): A burst of epileptiform electrical activity recorded on the electroencephalogram (EEG) that outlasts the initial stimulus. The AD threshold (the minimum stimulus intensity required to elicit an AD) is a critical measure of seizure susceptibility.[5][6]
-
Seizure Stage: The behavioral manifestation of the seizure, typically scored using the Racine scale.[7] This scale provides a quantifiable measure of seizure severity, progressing from focal signs (e.g., facial clonus) to generalized tonic-clonic convulsions.
-
Seizure Duration: The length of time the behavioral seizure lasts.
-
Afterdischarge Duration (ADD): The duration of the epileptiform activity on the EEG.[7]
Experimental Protocols
Protocol 1: Amygdala Kindling in Rats
This protocol is designed to assess the effect of this compound on the development (acquisition) and expression (in fully kindled animals) of electrically induced seizures.
Materials:
-
Adult male rats (e.g., Sprague-Dawley or Wistar, 250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Bipolar stimulating and recording electrodes
-
Dental cement and skull screws
-
Electrical stimulator
-
EEG recording system
-
This compound
-
Vehicle (e.g., 0.9% saline with a small amount of Tween 80 for suspension)
Step-by-Step Methodology:
-
Electrode Implantation Surgery:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Expose the skull and drill burr holes for the stimulating electrode and anchor screws.
-
Slowly lower the bipolar electrode into the basolateral amygdala (coordinates relative to bregma: e.g., AP -2.8 mm, ML ±4.8 mm, DV -8.2 mm from skull surface; these may need to be optimized for the specific rat strain and age).
-
Secure the electrode assembly to the skull with dental cement.
-
Allow a one-week recovery period before starting the kindling procedure.
-
-
Determination of Afterdischarge Threshold (ADT):
-
Place the rat in the experimental chamber and connect the electrode to the stimulator and recording system.
-
Deliver a 1-second train of 1 ms biphasic square-wave pulses at 60 Hz, starting at a low current (e.g., 25 µA).
-
Observe the EEG for an afterdischarge lasting at least 5 seconds.
-
If no AD is observed, increase the current intensity in increments (e.g., 25 µA) every 5 minutes until an AD is elicited. The current at which this occurs is the ADT.
-
-
Kindling Acquisition Phase:
-
Divide the animals into a vehicle control group and one or more this compound treatment groups (e.g., 10, 30, 100 mg/kg, administered intraperitoneally).
-
Administer this compound or vehicle at a predetermined time before each daily stimulation (e.g., 30 minutes). This timing should be based on the known or estimated pharmacokinetics of this compound in rats.
-
Stimulate each rat once daily at an intensity slightly above its initial ADT (e.g., 125%).
-
Record the seizure stage using the Racine scale and the afterdischarge duration for each stimulation.
-
Continue daily stimulations until the vehicle-treated animals consistently exhibit Stage 5 seizures for three consecutive days (fully kindled).
-
-
Testing in Fully Kindled Animals:
-
Once animals are fully kindled, a crossover design can be used to test the acute effects of this compound.
-
On a given test day, administer a specific dose of this compound or vehicle.
-
After the appropriate pretreatment time, deliver a single stimulation at the kindling intensity.
-
Record the seizure stage, seizure duration, and afterdischarge duration.
-
Allow for a washout period of several days between drug administrations.
-
Data Analysis:
-
Compare the number of stimulations required to reach the first Stage 5 seizure between the vehicle and this compound groups.
-
Analyze the average seizure stage and afterdischarge duration for each group throughout the kindling process.
-
In fully kindled animals, compare the seizure parameters (stage, duration, ADD) after this compound administration to those after vehicle administration.
Protocol 2: Pentylenetetrazol (PTZ) Kindling in Mice
This protocol outlines the procedure for inducing chemical kindling and assessing the impact of this compound.
Materials:
-
Adult male mice (e.g., C57BL/6 or Swiss Webster, 20-30g)
-
Pentylenetetrazol (PTZ)
-
This compound
-
Vehicle for drug administration
-
Observation chambers (transparent)
-
Video recording equipment (recommended)
-
Timer
Step-by-Step Methodology:
-
Kindling Induction:
-
Divide the animals into a vehicle control group and one or more this compound treatment groups.
-
Administer a sub-convulsive dose of PTZ (e.g., 35-40 mg/kg, i.p.) every other day.
-
Immediately after each PTZ injection, place the mouse in the observation chamber and record its behavior for 30 minutes.
-
Score the seizure severity using a modified Racine scale for PTZ-induced seizures.
-
Continue the injections until the vehicle-treated animals consistently exhibit generalized tonic-clonic seizures (Stage 5 or higher) for several consecutive injections.
-
-
This compound Administration:
-
To assess effects on kindling acquisition: Administer this compound or vehicle at a predetermined time before each PTZ injection.
-
To assess effects in fully kindled animals: Once the animals are kindled, administer this compound or vehicle before a challenge dose of PTZ.
-
Data Analysis:
-
Compare the rate of kindling development (number of injections to reach a fully kindled state) between the groups.
-
Analyze the average seizure score for each group across the kindling sessions.
-
Determine the percentage of animals in each group that are protected from generalized seizures after the PTZ challenge in fully kindled animals.
Visualization of Experimental Workflows and Mechanisms
Experimental Workflow for Amygdala Kindling and this compound Evaluation
Caption: Workflow for amygdala kindling and this compound assessment.
Proposed Mechanism of this compound in Modulating Neuronal Excitability
Caption: this compound's proposed mechanism in kindling.
Data Presentation and Interpretation
While specific dose-response data for this compound in kindling models is limited, the following tables illustrate how results should be presented. Researchers will need to generate their own data to populate these tables.
Table 1: Effect of this compound on the Acquisition of Amygdala Kindling
| Treatment Group | N | Stimulations to First Stage 5 Seizure (Mean ± SEM) | Average Seizure Stage (First 10 Stimulations) | Average Afterdischarge Duration (s) (First 10 Stimulations) |
| Vehicle | 10 | 15.2 ± 1.8 | 2.5 ± 0.3 | 25.6 ± 3.1 |
| This compound (10 mg/kg) | 10 | 20.5 ± 2.1 | 2.1 ± 0.2 | 22.1 ± 2.8 |
| This compound (30 mg/kg) | 10 | 28.9 ± 3.5** | 1.6 ± 0.3 | 18.5 ± 2.5 |
| This compound (100 mg/kg) | 10 | 35.1 ± 4.2*** | 1.2 ± 0.2 | 14.2 ± 2.1 |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. (Example data) |
Table 2: Acute Anticonvulsant Effects of this compound in Fully Kindled Rats
| Treatment | N | Seizure Stage (Mean ± SEM) | Seizure Duration (s) (Mean ± SEM) | Afterdischarge Duration (s) (Mean ± SEM) |
| Vehicle | 8 | 4.8 ± 0.2 | 65.4 ± 5.7 | 88.2 ± 7.3 |
| This compound (30 mg/kg) | 8 | 3.1 ± 0.4 | 42.1 ± 4.9* | 55.6 ± 6.8 |
| This compound (100 mg/kg) | 8 | 1.5 ± 0.3 | 20.5 ± 3.1 | 28.9 ± 4.2*** |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. (Example data) |
Interpretation of Results:
-
A significant increase in the number of stimulations required to reach a fully kindled state in the this compound-treated groups during the acquisition phase would suggest an anti-epileptogenic effect.
-
A dose-dependent reduction in seizure stage, seizure duration, and afterdischarge duration in fully kindled animals would indicate a symptomatic anticonvulsant effect.
-
It is important to correlate behavioral seizure scores with electrophysiological data (ADD) to gain a comprehensive understanding of the drug's effect on both the clinical manifestations and the underlying neuronal hyperexcitability.
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of your findings, incorporate the following self-validating measures into your experimental design:
-
Positive Controls: Include a standard, clinically effective antiepileptic drug (e.g., diazepam for acute seizure suppression, or levetiracetam for potential anti-epileptogenic effects) to validate the sensitivity of your model.
-
Vehicle Controls: Always include a vehicle-treated group to control for the effects of the injection procedure and the drug solvent.
-
Randomization and Blinding: Randomize animals to treatment groups and blind the experimenter to the treatment during behavioral scoring to minimize bias.
-
Pharmacokinetic Considerations: Conduct pilot studies to determine the optimal pretreatment time for this compound to ensure that the drug has reached its target concentration in the brain at the time of seizure induction.
Conclusion and Future Directions
The kindling model provides a powerful and clinically relevant platform for investigating the anticonvulsant and potential anti-epileptogenic properties of this compound. By carefully designing and executing the protocols outlined in this guide, researchers can generate robust and reliable data to elucidate the therapeutic potential of this compound in the context of chronic epilepsy. Future studies could explore the effects of this compound on other kindling models (e.g., hippocampal kindling), investigate its impact on comorbidities associated with epilepsy (e.g., anxiety and cognitive deficits), and delve deeper into its molecular mechanisms of action within the kindled brain.
References
- 1. Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kindling Models of Epileptogenesis for Developing Disease-Modifying Drugs for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enhanced amygdala kindling after electrical stimulation of the ventral tegmental area: implications for fear and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased afterdischarge threshold during kindling in epileptic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Afterdischarge threshold reduction in the kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
Application Note: Enantiomeric Purity Determination of Phensuximide Using NMR Spectroscopy
Introduction: The Significance of Chirality in Phensuximide Analysis
This compound (N-methyl-2-phenylsuccinimide) is an anticonvulsant drug belonging to the succinimide class. It possesses a single stereocenter at the C-3 position of the pyrrolidine-2,5-dione ring, and therefore exists as a pair of enantiomers, (R)- and (S)-Phensuximide. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. One enantiomer may be therapeutically active (eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (distomer). Consequently, the ability to accurately determine the enantiomeric excess (% ee) of this compound is critical for quality control in pharmaceutical manufacturing, for stereoselective synthesis development, and for metabolic and toxicological studies.
While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are workhorses for chiral separations, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, complementary, and often faster alternative for determining enantiomeric purity.[1] NMR methods do not require physical separation of the enantiomers; instead, they rely on creating a diastereomeric environment directly within the NMR tube, which makes the enantiomers magnetically non-equivalent and thus distinguishable.
This application note provides a detailed guide to three primary NMR-based methods for the enantiomeric analysis of this compound:
-
Chiral Solvating Agents (CSAs)
-
Chiral Lanthanide Shift Reagents (LSRs)
-
Chiral Derivatizing Agents (CDAs)
We will delve into the underlying principles of each technique, provide detailed, field-tested protocols, and present expected results based on published data, empowering researchers to implement these methods with confidence.
The Principle of NMR Chiral Recognition
In a standard achiral solvent, the NMR spectra of two enantiomers are identical because their magnetic environments are indistinguishable. To resolve the signals, a chiral auxiliary must be introduced to form transient diastereomeric complexes (with CSAs or LSRs) or stable diastereomeric compounds (with CDAs).[1][2] These newly formed diastereomers have distinct spatial arrangements, leading to differences in their NMR spectra, most notably in the chemical shifts (δ) of corresponding nuclei. The difference in chemical shift between the signals of the two enantiomers in the presence of the chiral auxiliary is denoted as ΔΔδ. The enantiomeric excess can then be calculated by integrating the well-resolved signals of the two species.
Method 1: Chiral Solvating Agents (CSAs)
Chiral Solvating Agents are enantiomerically pure compounds that interact non-covalently with the analyte's enantiomers to form transient, rapidly-equilibrating diastereomeric solvates.[3] These interactions, typically hydrogen bonding, π-π stacking, or dipole-dipole forces, are strong enough to induce observable chemical shift differences (ΔΔδ) but weak enough to allow for rapid exchange on the NMR timescale.
Causality of Method Choice: The CSA method is often the first choice due to its simplicity and non-destructive nature. The sample can be recovered unchanged after the analysis. The key to success is selecting a CSA that provides sufficient interaction with the this compound molecule to induce baseline resolution of at least one pair of proton or carbon signals. For this compound, which contains a phenyl group and carbonyl groups, an agent capable of hydrogen bonding and aromatic interactions is ideal. (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) is an excellent candidate, as the hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygens of this compound, and the electron-rich anthryl group can engage in π-π stacking with the phenyl ring.
Protocol: Enantiomeric Analysis of this compound using (-)-TFAE
This protocol is adapted from the established methodology described by Rothchild, et al.[4]
Materials:
-
This compound sample (racemic or of unknown % ee)
-
(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE, CAS No. 60646-30-2)
-
Deuterated chloroform (CDCl₃), high purity
-
High-resolution NMR spectrometer (200 MHz or higher recommended)
-
Standard NMR tubes
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh approximately 20 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of CDCl₃ to the NMR tube and gently agitate to dissolve the sample completely.
-
Acquire Reference Spectrum: Obtain a standard ¹H NMR spectrum of the this compound sample alone. This serves as a baseline.
-
Addition of CSA: Prepare a stock solution of (-)-TFAE in CDCl₃ or add the solid CSA directly. Add aliquots of the CSA to the NMR tube to achieve the desired molar ratio of CSA to this compound. Molar ratios ranging from 1:1 to 3:1 (CSA:this compound) have been shown to be effective.[4]
-
Data Acquisition: After each addition of the CSA, thoroughly mix the sample and acquire a ¹H NMR spectrum. It is crucial to allow the sample to reach thermal equilibrium inside the spectrometer before acquisition.
-
Data Analysis: Monitor the spectra for the separation of signals. For this compound, the N-CH₃ proton signal is a key diagnostic peak. Integrate the resolved signals corresponding to the two enantiomers.
Calculation of Enantiomeric Excess (% ee): % ee = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100
Expected Results with (-)-TFAE
Upon addition of (-)-TFAE, a noticeable separation of the N-CH₃ proton signal is expected. However, studies have shown that with TFAE alone, achieving baseline resolution for robust quantification of this compound can be challenging due to signal overlap with other resonances, particularly the methine and methylene protons of the succinimide ring.[4] While significant enantiomeric resolution for the N-CH₃ signal (up to 10 Hz) can be observed, the utility for a validated ee determination might be limited by this overlap.[4] This illustrates a key aspect of method development: a large ΔΔδ is necessary but not sufficient if the signals of interest are obscured by other peaks.
Method 2: Chiral Lanthanide Shift Reagents (LSRs)
Chiral Lanthanide Shift Reagents are paramagnetic complexes of lanthanide ions (e.g., Europium, Praseodymium) with chiral organic ligands. When an LSR is added to a sample containing a molecule with a Lewis basic site (like the carbonyl groups in this compound), it forms a transient coordination complex. The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts of the analyte's nuclei, an effect known as the Lanthanide-Induced Shift (LIS).[5] If the LSR is enantiomerically pure, it will form two diastereomeric complexes with the enantiomers of the analyte, resulting in different LIS values and thus, signal separation.
Causality of Method Choice: LSRs are employed when CSAs fail to provide adequate resolution. The magnitude of the induced shifts is often much larger than with CSAs, which can resolve overlapping signals and simplify complex spectra.[5] The choice of LSR, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(HFC)₃), is based on its strong Lewis acidity, which ensures effective binding to the carbonyl groups of this compound, and its chiral camphor-derived ligands, which create a highly asymmetric magnetic environment. Europium complexes typically induce downfield shifts.[5]
Protocol: Enantiomeric Analysis of this compound using Eu(HFC)₃
This protocol is based on the successful analysis detailed in the literature for this compound and the structurally related Methsuximide.[4]
Materials:
-
This compound sample
-
Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(HFC)₃, CAS No. 34788-82-4)
-
Deuterated chloroform (CDCl₃), anhydrous
-
High-resolution NMR spectrometer (¹H and ¹³C capabilities)
-
Standard NMR tubes
Step-by-Step Procedure:
-
Sample Preparation: Prepare a solution of this compound in anhydrous CDCl₃ in an NMR tube (e.g., 20-30 mg in 0.6 mL). It is critical to use a dry solvent as water can compete for coordination to the lanthanide ion.
-
Acquire Reference Spectrum: Obtain ¹H and ¹³C reference spectra of the this compound solution.
-
LSR Addition: Incrementally add small, known quantities of solid Eu(HFC)₃ to the NMR tube. After each addition, cap the tube, mix thoroughly until the LSR dissolves, and allow the sample to equilibrate.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at various molar ratios of LSR to this compound. A molar ratio of approximately 0.5 has been shown to provide excellent resolution for the carbonyl carbon signals.[4]
-
Data Analysis: Analyze the spectra for signal separation. In ¹H NMR, monitor the N-CH₃ and phenyl proton signals. In ¹³C NMR, the carbonyl carbon signals (around 175-187 ppm) are particularly sensitive and often provide the best resolution.
-
Quantification: Once baseline resolution is achieved, carefully integrate the signals for each enantiomer to calculate the % ee as described previously.
Expected Results with Eu(HFC)₃
The use of Eu(HFC)₃ has proven to be a highly effective method for the enantiomeric analysis of this compound.[4]
-
In ¹H NMR: Significant downfield shifts will be observed for all protons upon addition of the LSR. Enantiomeric resolution may be seen for the N-CH₃ signal, but line broadening at higher LSR concentrations can degrade resolution.[4]
-
In ¹³C NMR: This technique offers superior results. Excellent, baseline resolution of one of the carbonyl carbon signals is achieved at an LSR:drug molar ratio of ~0.5. This allows for precise and reliable determination of enantiomeric excess.[4]
Quantitative Data Summary:
| Nucleus | Chiral Auxiliary | Molar Ratio (Aux:Drug) | Observed ΔΔδ (Hz) | Remarks | Reference |
| ¹H (N-CH₃) | (-)-TFAE | ~2.0 | ~10 | Overlap with other signals can hinder quantification. | [4] |
| ¹³C (C=O) | Eu(HFC)₃ | 0.5 | 12.7 | Excellent baseline resolution, ideal for quantification. | [4] |
Workflow Diagrams
}
Caption: General workflow for NMR enantiomeric analysis.Method 3: Chiral Derivatizing Agents (CDAs)
Chiral Derivatizing Agents are enantiomerically pure reagents that react covalently with the analyte to form a stable pair of diastereomers.[2] Unlike CSAs and LSRs, this is an irreversible chemical transformation. The resulting diastereomers have distinct chemical properties and, therefore, different NMR spectra, often with large ΔΔδ values.
Causality of Method Choice: Derivatization is typically used when CSA and LSR methods are unsuccessful or when a more robust, stable system is desired. The covalent bond often leads to larger and more reliable signal separations. For this compound, the secondary nitrogen of the imide group is the most likely site for derivatization. Reagents that react with secondary amines/amides, such as chiral isocyanates or acid chlorides, are suitable candidates. Mosher's acid chloride or 1-phenylethyl isocyanate are common choices.
Proposed Protocol: Enantiomeric Analysis of this compound via Derivatization
Materials:
-
This compound sample
-
Enantiomerically pure chiral derivatizing agent, e.g., (R)-(+)-1-Phenylethyl isocyanate (CAS No. 14649-03-7) or (R)-(-)-Mosher's acid chloride (CAS No. 39637-97-7)
-
Anhydrous, non-reactive deuterated solvent (e.g., CDCl₃, Benzene-d₆)
-
A non-nucleophilic base (e.g., pyridine, triethylamine), if necessary
-
Reaction vial, magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: In a dry vial, dissolve a known amount of the this compound sample in the anhydrous deuterated solvent.
-
Reagent Addition: Add a slight molar excess (e.g., 1.1 equivalents) of the chiral derivatizing agent. If an acid chloride is used, an equivalent of a non-nucleophilic base should be added to scavenge the HCl byproduct.
-
Reaction: Allow the reaction to proceed to completion. The reaction time and temperature may need to be optimized (e.g., room temperature for 1-2 hours, or gentle heating). Monitor the reaction by TLC or a preliminary NMR scan to ensure full conversion of the starting material. Crucially, the reaction must go to completion to avoid kinetic resolution, which would lead to an inaccurate measurement of the original enantiomeric ratio.
-
NMR Analysis: Transfer the reaction mixture directly to an NMR tube.
-
Data Acquisition & Analysis: Acquire ¹H and/or ¹⁹F NMR spectra (if using a fluorine-containing CDA like Mosher's acid). Identify a pair of well-resolved signals corresponding to the two newly formed diastereomers.
-
Quantification: Integrate the signals to determine the diastereomeric ratio, which directly reflects the original enantiomeric ratio of the this compound sample.
}
Caption: Principle of the Chiral Derivatizing Agent (CDA) method.Method Validation and Trustworthiness
For any analytical method, validation is key to ensuring trustworthiness.[6] When implementing these NMR protocols, the following parameters should be considered for validation:
-
Specificity: The method must be able to resolve the enantiomers from any potential impurities or related substances.
-
Linearity: A calibration curve should be prepared using samples of known enantiomeric composition to demonstrate a linear relationship between the actual and measured % ee.
-
Accuracy: The accuracy can be assessed by analyzing samples with a known enantiomeric composition and comparing the measured value to the true value.
-
Precision: The precision (repeatability and intermediate precision) should be determined by performing multiple measurements on the same sample.
-
Limit of Quantification (LOQ): Determine the lowest % ee of the minor enantiomer that can be reliably quantified. For the Eu(HFC)₃ method with ¹³C NMR, detection of as little as 2% of a minor enantiomer should be feasible.
Conclusion and Recommendations
NMR spectroscopy provides a rapid, robust, and reliable platform for the enantiomeric analysis of this compound.
-
For rapid screening, the Chiral Solvating Agent (CSA) method with (-)-TFAE is a good starting point, though it may present challenges in achieving baseline resolution for this compound.
-
The most effective and recommended method based on published data is the use of the Chiral Lanthanide Shift Reagent Eu(HFC)₃ , particularly with ¹³C NMR detection . This approach yields excellent, baseline resolution of the carbonyl signals, allowing for highly accurate and precise quantification.
-
The Chiral Derivatizing Agent (CDA) method is a viable alternative, especially if the other methods fail. It requires more upfront method development to ensure a complete reaction without kinetic resolution but can provide very large and clear signal separations.
The choice of method will depend on the specific requirements of the analysis, including required accuracy, sample throughput, and available instrumentation. For routine quality control and precise % ee determination of this compound, the Eu(HFC)₃-assisted ¹³C NMR method is the superior choice.
References
- 1. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mosher's acid - Wikipedia [en.wikipedia.org]
- 5. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Navigating Phensuximide Resistance in Chronic Epilepsy Models
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Phensuximide resistance in chronic epilepsy models. This guide is designed to provide in-depth, practical solutions to common challenges encountered during your experiments. Our approach is rooted in scientific expertise and field-proven insights to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its relevance to absence seizures?
This compound, a member of the succinimide class of anticonvulsants, is primarily used in the treatment of absence (petit mal) seizures.[1][2] Its therapeutic effect is largely attributed to the blockade of low-voltage-activated T-type calcium channels, particularly the CaV3.1 subtype, which are highly expressed in thalamic neurons.[1][3] These channels are critical in generating the characteristic 3-Hz spike-and-wave discharges observed on an EEG during absence seizures.[2][3] By inhibiting these T-type calcium channels, this compound reduces the burst firing of thalamic neurons, thereby disrupting the synchronized oscillatory activity within the thalamocortical circuits that underlies these seizures.[3] There is also evidence to suggest that this compound may depress nerve transmission in the motor cortex and inhibit the accumulation of cyclic AMP and cyclic GMP in depolarized brain tissue.[1][4]
Q2: My chronic epilepsy model is developing resistance to this compound. What are the likely underlying mechanisms?
The development of resistance to antiepileptic drugs (AEDs) is a significant challenge in about one-third of patients with epilepsy.[5] While research specifically on this compound resistance is limited, several well-established hypotheses for general AED resistance can be investigated in your chronic epilepsy models.[1]
-
The Transporter Hypothesis : This is one of the most cited theories and suggests that the overexpression of multidrug efflux transporters, such as P-glycoprotein (P-gp, encoded by the MDR1 gene), at the blood-brain barrier (BBB) can actively pump AEDs out of the brain.[6][7] This prevents the drug from reaching and maintaining a therapeutic concentration at its target site.[1]
-
The Target Hypothesis : This theory posits that alterations in the structure or function of the drug's molecular target can reduce its efficacy.[8] For this compound, this would involve changes in the T-type calcium channels, such as altered subunit expression or mutations that decrease the drug's binding affinity.[9]
-
Metabolic Alterations : Chronic exposure to certain AEDs can induce the expression of metabolic enzymes, primarily cytochrome P450 (CYP) enzymes in the liver.[10][11] This can lead to an accelerated metabolism of the drug, reducing its plasma concentration and, consequently, its efficacy. While this compound's specific effects on enzyme induction are not as well-characterized as older AEDs like phenobarbital or carbamazepine, it is a plausible mechanism to investigate.[10][11]
Troubleshooting Guide: Investigating this compound Resistance
This section provides a structured approach to troubleshooting and investigating the potential mechanisms of this compound resistance in your experimental models.
Problem 1: Decreased this compound efficacy over time in a chronic epilepsy model.
Is the Transporter Hypothesis at play?
-
Question: How can I determine if P-glycoprotein overexpression is responsible for this compound resistance in my model?
-
Experimental Approach:
-
Tissue Analysis: At the endpoint of your study, harvest brain tissue from both this compound-responsive and resistant animals. Perform quantitative PCR (qPCR) and Western blotting to measure the expression levels of MDR1 mRNA and P-gp protein, respectively, in brain microvessels.
-
In Vivo Functional Assay: Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, though caution is needed due to its own pharmacological effects, or more specific inhibitors if available).[12] Monitor seizure frequency and severity. A significant restoration of this compound's anticonvulsant effect in the presence of the P-gp inhibitor would strongly support the transporter hypothesis.
-
Microdialysis: For a more direct measurement of brain drug concentration, perform in vivo microdialysis in the relevant brain region of both resistant and sensitive animals to compare the brain-to-plasma concentration ratio of this compound.[1] A lower ratio in resistant animals would indicate increased efflux at the BBB.
-
-
-
Expected Outcomes & Interpretation:
| Experiment | Metric | Expected Result in Resistant Animals | Interpretation |
| qPCR | MDR1 mRNA fold change | >1.5-fold increase | Upregulation of the gene encoding P-gp. |
| Western Blot | P-gp protein level | Visible increase in band intensity | Increased expression of the P-gp transporter. |
| P-gp Inhibitor Co-administration | Seizure Frequency | Significant reduction compared to this compound alone | P-gp is actively effluxing this compound from the brain. |
| In Vivo Microdialysis | Brain-to-Plasma Concentration Ratio | Lower ratio compared to sensitive animals | Reduced brain penetration of this compound. |
-
Workflow for Investigating the Transporter Hypothesis:
Workflow for investigating the transporter hypothesis.
Is the Target Hypothesis the cause?
-
Question: How can I investigate if alterations in T-type calcium channels are contributing to this compound resistance?
-
Experimental Approach:
-
Gene and Protein Expression: Harvest brain tissue, specifically the thalamus, from this compound-responsive and resistant animals. Use qPCR and Western blotting to quantify the expression of the different T-type calcium channel subunits (e.g., CaV3.1, CaV3.2, CaV3.3).[1]
-
Electrophysiology: Prepare acute brain slices containing the thalamus from both groups of animals. Perform whole-cell patch-clamp recordings from thalamic neurons to measure T-type calcium currents. Assess for changes in current density, voltage-dependence of activation and inactivation, and importantly, the degree of inhibition by this compound.
-
-
-
Expected Outcomes & Interpretation:
| Experiment | Metric | Example Result in Resistant Animals | Interpretation |
| qPCR / Western Blot | CaV3.1, CaV3.2, CaV3.3 levels | Altered expression (up or down) | A shift in subunit composition could alter channel pharmacology. |
| Patch-Clamp Electrophysiology | Current Density (pA/pF) | Increased | More channels may be present, requiring a higher drug concentration for the same effect. |
| Patch-Clamp Electrophysiology | Voltage-dependence of activation (V1/2) | Shift in voltage | A change in the voltage at which channels open could affect drug binding. |
| Patch-Clamp Electrophysiology | % Inhibition by this compound | Significantly reduced | The channels have become less sensitive to this compound. |
-
Signaling Pathway of this compound Action and Potential Resistance:
Protocols for Key Experiments
Protocol 1: Kainic Acid-Induced Chronic Epilepsy Model in Mice
This protocol describes the induction of status epilepticus (SE) and subsequent chronic epilepsy using systemic administration of kainic acid, a glutamate analog, which mimics features of temporal lobe epilepsy.
-
Animal Preparation: Use adult male C57BL/6 mice (8-10 weeks old). House animals individually with free access to food and water.
-
KA Solution Preparation: Dissolve kainic acid monohydrate in sterile 0.9% saline to a final concentration of 1 mg/mL.
-
KA Administration: Administer kainic acid (KA) at a dose of 20-30 mg/kg via intraperitoneal (i.p.) injection.
-
Behavioral Monitoring: Continuously monitor the animals for seizure activity using a modified Racine scale for at least 2 hours. The goal is to induce status epilepticus (SE).
-
SE Termination: After 90-120 minutes of SE, administer diazepam (10 mg/kg, i.p.) to reduce mortality.
-
Post-SE Care: Provide supportive care, including subcutaneous saline for hydration and softened food. Monitor the animals daily for the first week.
-
Chronic Phase: Spontaneous recurrent seizures typically begin to appear 1-2 weeks after SE. Monitor seizure frequency using video-EEG recordings.
Protocol 2: Western Blot for P-glycoprotein in Brain Microvessels
-
Tissue Preparation: Euthanize the animal and perfuse transcardially with ice-cold PBS. Rapidly dissect the brain and isolate the cortex.
-
Microvessel Isolation: Homogenize the cortical tissue in a Dounce homogenizer. Isolate microvessels using a density gradient centrifugation method (e.g., with dextran).
-
Protein Extraction: Lyse the isolated microvessels in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against P-glycoprotein (e.g., C219 or UIC2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or Na+/K+-ATPase).
Strategies to Overcome this compound Resistance
Q3: What are some practical strategies I can implement in my research to overcome this compound resistance?
Based on the potential mechanisms of resistance, several strategies can be explored:
-
Combination Therapy: Combining this compound with an AED that has a different mechanism of action may produce a synergistic effect. [13]For example, combining a T-type calcium channel blocker like this compound with a drug that enhances GABAergic inhibition (e.g., a benzodiazepine) or a sodium channel blocker could be effective. [14][15]Studies have shown that combinations like valproic acid and ethosuximide (another succinimide) can be synergistic.
[13]* Efflux Transporter Inhibition: If the transporter hypothesis is confirmed in your model, the co-administration of a P-gp inhibitor could be a viable strategy to increase the brain concentration of this compound and restore its efficacy.
[1]* Novel Formulations: Investigating novel drug delivery systems, such as nanoparticles or liposomes designed to bypass or saturate efflux transporters at the BBB, could be a long-term strategy to improve drug delivery to the brain.
References
- 1. benchchem.com [benchchem.com]
- 2. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Drug Resistance in Epilepsy: Clinical Impact, Potential Mechanisms, and New Innovative Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Pharmacoresistant Epilepsy: An Overview on Existent and New Emerging Therapies [frontiersin.org]
- 7. Mechanisms of antiepileptic drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug‐resistant epilepsy: Drug target hypothesis and beyond the receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Clinically relevant drug interactions with antiepileptic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme induction with antiepileptic drugs: cause for concern? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Explain Multidrug Resistance in Epilepsy? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic anticonvulsant effect of valproic acid and ethosuximide on pentylenetetrazole-induced epileptic phenomena in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 15. epilepsysociety.org.uk [epilepsysociety.org.uk]
How to address Phensuximide solubility challenges in experiments
Technical Support Center: Phensuximide Solubility
Welcome to the technical support guide for addressing solubility challenges with this compound. This document provides in-depth troubleshooting advice, detailed experimental protocols, and critical data to support researchers, scientists, and drug development professionals in achieving consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound? A1: this compound is a succinimide anticonvulsant with low aqueous solubility and is readily soluble in many organic solvents.[1][2] Its aqueous solubility is approximately 4.2 mg/mL at 25°C.[2][3] It is readily soluble in methanol and ethanol and highly soluble in Dimethyl Sulfoxide (DMSO), where concentrations up to 100 mg/mL can be achieved.[4]
Q2: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What is happening and how can I fix it? A2: This common issue is known as "solvent-shifting" or "crashing out."[4] It occurs when the highly concentrated DMSO stock is rapidly diluted into an aqueous medium where this compound is much less soluble. The abrupt change in solvent polarity causes the compound to precipitate. To prevent this, add the DMSO stock to the aqueous buffer slowly and dropwise while vigorously vortexing.[4] This technique helps maintain a transient microenvironment that is more favorable for dissolution as the compound disperses.
Q3: Can I use heat to help dissolve my this compound powder? A3: Yes, gentle warming can be an effective method to aid dissolution, especially when preparing concentrated stock solutions.[4] However, it is critical to use minimal heat and monitor the temperature closely to prevent potential thermal degradation of the compound. After the this compound has dissolved, allow the solution to cool to room temperature slowly and inspect it carefully for any signs of precipitation, which would indicate that a supersaturated solution was formed.[4]
Q4: What are the best practices for storing this compound stock solutions to maintain their integrity? A4: To ensure stability, stock solutions, particularly those in DMSO, should be aliquoted into single-use volumes to avoid multiple freeze-thaw cycles.[5] These aliquots should be stored in tightly sealed vials at -20°C or -80°C to prevent solvent evaporation and protect from moisture.[4][5]
Q5: My experimental results are inconsistent across different batches of this compound solution. What could be the cause? A5: Inconsistent results are often linked to solubility issues or compound degradation.[4] If the compound is not fully dissolved, the actual concentration in your assay will be lower than the nominal concentration and can vary between preparations.[6] Ensure complete dissolution when making stock solutions and prepare fresh working solutions for each experiment. Storing stock solutions for extended periods, even when frozen, can lead to degradation over time.[4]
Troubleshooting Guide: Common Solubility Problems
This section provides a structured approach to diagnosing and solving common solubility challenges encountered during experiments with this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| This compound powder does not fully dissolve in the chosen solvent. | 1. Approaching the solubility limit.2. Insufficient mixing energy.3. Inadequate solvent volume. | 1. Increase the volume of the solvent.2. Use a vortex mixer or a sonicator bath to provide mechanical energy for dissolution.[4]3. Gently warm the solution while observing for any changes.[4] |
| Precipitate forms immediately upon adding DMSO stock to aqueous media. | 1. Rapid solvent polarity shift ("crashing out").[4] | 1. Add the DMSO stock solution dropwise into the vortexing aqueous buffer.[4]2. Consider a serial dilution using an intermediate solvent like ethanol that is miscible with both DMSO and water.[4][7] |
| The solution is initially clear but forms a precipitate over time. | 1. Formation of a supersaturated solution.2. Temperature fluctuations affecting solubility. | 1. Prepare a new solution at a slightly lower concentration to ensure it is below the kinetic solubility limit in the final medium.2. Store the solution at a constant, controlled temperature.[4] |
| Low or variable results in cell-based or biochemical assays. | 1. The actual concentration of dissolved this compound is lower than the nominal concentration due to incomplete solubility in the final assay medium. | 1. Determine the kinetic solubility of this compound in your specific assay buffer before conducting the full experiment.[6]2. Ensure the final concentration of any organic co-solvent (like DMSO) is low and consistent across all experiments, as it can have biological effects.[5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
Objective: To prepare a high-concentration, stable stock solution of this compound for serial dilution into aqueous experimental media.
Materials:
-
This compound powder (Molecular Weight: 189.21 g/mol )[8]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator bath
Step-by-Step Procedure:
-
Calculation: Determine the mass of this compound required for your desired stock concentration (e.g., for 1 mL of a 100 mg/mL stock, weigh out 100 mg of this compound).
-
Weighing: Accurately weigh the this compound powder and transfer it to a sterile vial.
-
Dissolution: Add the calculated volume of DMSO to the vial. Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Energy Input (If Necessary): If the powder is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes, or until the solution becomes clear.[4] Gentle warming can also be applied as a secondary option.
-
Quality Control (Visual Inspection): Hold the solution up to a light source to visually confirm that it is a clear, particulate-free solution. The absence of the Tyndall effect (scattering of a light beam) can confirm a true solution.[6]
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots. Store these aliquots at -20°C or -80°C.[4][5]
Protocol 2: Diluting this compound Stock into Aqueous Buffer (Anti-Precipitation Method)
Objective: To prepare a working solution of this compound in an aqueous buffer while minimizing precipitation.
Materials:
-
Concentrated this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Step-by-Step Procedure:
-
Prepare Dilution Tube: Add the final required volume of the aqueous buffer to a sterile tube.
-
Set up Vortex: Begin vigorously vortexing the aqueous buffer. The creation of a conical vortex is ideal.
-
Slow Addition: While the buffer is vortexing, slowly add the required volume of the this compound DMSO stock solution drop-by-drop into the side of the vortex.[4] This ensures rapid dispersion at the interface between the organic stock and the aqueous buffer.
-
Final Mixing: Continue to vortex the solution for an additional 30-60 seconds to ensure homogeneity.
-
Immediate Use: It is highly recommended to use the freshly prepared working solution immediately to minimize any risk of delayed precipitation.[4]
Visual Workflow and Data Summary
Decision-Making Workflow for this compound Solubilization
The following diagram outlines a logical workflow for troubleshooting this compound solubility issues.
Caption: A logical workflow for preparing and diluting this compound solutions.
This compound Solubility Data
The table below summarizes the solubility of this compound in common laboratory solvents based on available data.
| Solvent | Approximate Solubility | Reference(s) |
| Water (25°C) | ~4.2 mg/mL | [2][3][9] |
| Dimethyl Sulfoxide (DMSO) | Up to 100 mg/mL | [4] |
| Methanol | Readily Soluble | [2][4] |
| Ethanol | Readily Soluble | [2][4] |
| Chloroform | Soluble / Slightly Soluble | [10][11] |
| Ethyl Acetate | Soluble / Slightly Soluble | [10][11] |
References
- 1. This compound | C11H11NO2 | CID 6839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solvent Miscibility Table [sigmaaldrich.com]
- 8. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. benchchem.com [benchchem.com]
- 10. labsolu.ca [labsolu.ca]
- 11. This compound CAS#: 86-34-0 [m.chemicalbook.com]
Technical Support Center: Phensuximide Solution Stability & Degradation
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Phensuximide. This guide provides in-depth answers to common questions and troubleshooting advice regarding the stability of this compound in solution. As Senior Application Scientists, we have compiled this information based on peer-reviewed literature and extensive laboratory experience to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the chemical behavior of this compound in common laboratory settings.
Q1: What is the primary degradation pathway for this compound in solution?
The principal degradation pathway for this compound in aqueous solutions is hydrolysis.[1][2][3] This reaction involves the cleavage of the succinimide ring, a characteristic vulnerability of this class of compounds. The process is initiated by a nucleophilic attack on one of the carbonyl carbons of the imide group by water or hydroxide ions. This leads to the opening of the ring to form N-methyl-2-phenylsuccinamic acid.[1][3][4] Depending on the conditions, this succinamic acid derivative may undergo further decomposition.[1][2]
Below is a diagram illustrating this primary hydrolytic pathway.
Caption: Hydrolytic degradation pathway of this compound.
Q2: How does pH influence the stability of this compound solutions?
The stability of this compound is highly dependent on the pH of the solution. The rate of hydrolysis is catalyzed by both acid and base.[1][2][5]
-
Acidic Conditions (pH < 4): this compound exhibits its greatest stability in acidic solutions, with maximum stability observed below pH 2.4.[2] While acid-catalyzed hydrolysis does occur, the rate is significantly slower compared to alkaline conditions.
-
Neutral to Alkaline Conditions (pH > 7): The degradation rate increases significantly as the pH becomes neutral and alkaline.[1][3] This is due to hydroxyl-ion (OH⁻) catalyzed hydrolysis, where the hydroxide ion acts as a potent nucleophile, accelerating the cleavage of the imide ring.[1][2]
Therefore, for experiments requiring prolonged incubation in aqueous media, it is critical to use a buffered system at a lower pH if compatible with the experimental design. For cell-based assays in physiological buffers (pH ~7.4), fresh preparation of the this compound solution is highly recommended to minimize degradation.
Q3: What are the recommended storage conditions for this compound stock solutions?
To ensure the long-term stability of this compound, proper storage of high-concentration stock solutions is crucial.
-
Solvent: Prepare stock solutions in a non-aqueous, aprotic solvent where this compound is highly soluble and stable, such as Dimethyl Sulfoxide (DMSO).[4]
-
Temperature: Store stock solutions at -20°C or, for longer-term storage, at -80°C.[4]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[4] This ensures that the main stock remains frozen and undiluted until needed.
-
Container: Use tightly sealed vials to prevent solvent evaporation and absorption of atmospheric moisture.[4]
Q4: Is this compound sensitive to heat or light?
Yes, both thermal and photolytic stress can contribute to the degradation of this compound.
-
Thermal Stability: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis, consistent with the Arrhenius equation.[1][6][7] Therefore, avoid heating this compound solutions unless absolutely necessary for dissolution, and even then, use only gentle warming for a minimal duration.[4] Forced degradation studies often use elevated temperatures (e.g., 60-80°C) to intentionally induce and study thermal decomposition.[7]
-
Photostability: As part of comprehensive stability testing, the International Council for Harmonisation (ICH) guidelines recommend evaluating photostability.[8][9] While specific public data on this compound's photosensitivity is limited, it is a standard precaution for pharmaceutical compounds to protect them from light to prevent photolytic degradation.[6] Solutions should be stored in amber vials or containers wrapped in foil.
Troubleshooting Guide
This section provides structured advice for common experimental issues encountered when working with this compound solutions.
Problem: My this compound concentration appears to be decreasing over time in my aqueous buffer. What is happening?
This is a classic sign of chemical instability, most likely due to hydrolysis. Follow this workflow to diagnose and mitigate the issue.
Caption: Troubleshooting workflow for loss of this compound concentration.
Causality: The rate of hydrolysis is the primary cause. The rate-pH profile for this compound shows that both neutral water attack and hydroxyl-ion catalysis contribute to degradation.[1][3] This process is accelerated by heat. By controlling pH, temperature, and the age of the solution, you can minimize the impact of hydrolysis on your experiment.
Problem: I see an unknown peak appearing in my HPLC chromatogram. Could it be a degradant?
Yes, the appearance of a new, more polar peak is a strong indication of degradation.
-
Identity: The most likely identity of this new peak is the ring-opened hydrolysis product, N-methyl-2-phenylsuccinamic acid .[1][2][3] This carboxylic acid is significantly more polar than the parent this compound molecule and will therefore have a shorter retention time in a standard reversed-phase HPLC method.
-
Confirmation: To confirm this, you can perform a forced degradation study. Intentionally stress a sample of this compound solution (e.g., by adding a small amount of dilute NaOH and warming gently) and inject it into your HPLC system. If the peak at the unknown retention time increases significantly, it confirms it as a hydrolysis degradant.
Problem: My this compound precipitated when I diluted my DMSO stock into my aqueous medium. How can I prevent this?
This is a common solubility issue when "crashing out" a compound from a highly soluble organic solvent into a less favorable aqueous environment.[4]
Solution Workflow:
Caption: Recommended workflow for aqueous solution preparation.
Explanation: Adding the small volume of DMSO stock to the large volume of vigorously mixing aqueous buffer allows for rapid dispersion, preventing localized supersaturation that leads to precipitation.[4] This "solvent-shifting" technique is critical for compounds with limited aqueous solubility.[4]
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution (100 mM in DMSO)
-
Weighing: On a calibrated analytical balance, accurately weigh 20.32 mg of this compound powder (MW: 203.23 g/mol ).
-
Transfer: Carefully transfer the powder to a sterile, chemically resistant vial (e.g., glass or polypropylene) of appropriate volume.
-
Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex for 2-3 minutes. If complete dissolution is not achieved, sonicate the vial in a water bath for 10-15 minutes until the solution is clear.[4]
-
Inspection: Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquoting & Storage: Dispense the stock solution into single-use, tightly-capped microfuge tubes. Store these aliquots at -20°C or -80°C, protected from light.[4]
Protocol 2: Forced Degradation Study (Alkaline Hydrolysis)
This protocol is designed to intentionally degrade this compound to identify its hydrolysis product via HPLC, confirming the stability-indicating nature of an analytical method.[8][10][11]
-
Sample Preparation: Prepare two identical samples. To 900 µL of a 1 mg/mL this compound solution in acetonitrile/water (50:50), add:
-
Test Sample: 100 µL of 1.0 M Sodium Hydroxide (NaOH).
-
Control Sample: 100 µL of water.
-
-
Incubation: Incubate both samples in a water bath at 60°C for 2 hours.
-
Neutralization: After incubation, cool the samples to room temperature. Neutralize the Test Sample by adding 100 µL of 1.0 M Hydrochloric Acid (HCl) to stop the reaction. Add 100 µL of water to the Control Sample.
-
Analysis: Analyze both the Control and Test samples by a suitable reversed-phase HPLC-UV method.
-
Evaluation:
-
The chromatogram of the Control sample should show a major peak corresponding to intact this compound.
-
The chromatogram of the Test sample should show a significant decrease in the area of the this compound peak and the appearance of one or more new, earlier-eluting peaks, which are the degradation products.[1][2] This confirms the method's ability to separate the parent drug from its degradants.
-
| Condition | Expected Outcome | Primary Degradation Pathway |
| 0.1 M HCl, 60°C | Minor to moderate degradation | Acid-catalyzed hydrolysis[5] |
| 0.1 M NaOH, 60°C | Significant to complete degradation | Base-catalyzed hydrolysis[1][3] |
| 3% H₂O₂, RT | Potential for minor oxidative degradation | Oxidation |
| Heat (80°C, dry) | Slow degradation | Thermolysis[7] |
| Light (ICH Q1B) | Potential for minor degradation | Photolysis[9] |
| Table 1: Summary of conditions for forced degradation studies and expected outcomes for this compound. |
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. iipseries.org [iipseries.org]
- 7. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 8. rjptonline.org [rjptonline.org]
- 9. database.ich.org [database.ich.org]
- 10. pharmtech.com [pharmtech.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phensuximide Dosage for In Vivo Animal Studies
Welcome to the technical resource center for Phensuximide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights for optimizing this compound dosage in preclinical animal models. Here, you will find scientifically grounded answers to common questions, robust troubleshooting protocols, and detailed experimental workflows to ensure the integrity and reproducibility of your in vivo studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for designing initial experiments with this compound.
Q1: What is this compound and its primary mechanism of action?
This compound is a succinimide anticonvulsant agent used in the treatment of epileptic seizures.[1] Its primary mechanism involves depressing nerve transmission in the motor cortex.[] While the complete picture is still under investigation, it is understood to inhibit the accumulation of cyclic AMP and cyclic GMP in depolarized brain tissue.[3][4] Some evidence also suggests it may act by blocking voltage-gated sodium channels or inhibiting the flow of calcium into nerve cells, both of which reduce overall neuronal excitability.[5]
Q2: What is a safe and effective starting dose for this compound in rodents?
Establishing a precise, universally effective dose without preliminary studies is challenging due to inter-species and even inter-strain variations in metabolism and sensitivity.[6] However, based on available toxicological and efficacy data, a conservative approach is recommended. The oral LD50 (lethal dose, 50%) in mice has been reported as 960 mg/kg.[7] For initial efficacy studies, a much lower dose range is advisable. Often, doses for anticonvulsants in rodents can range from 10 mg/kg to over 100 mg/kg depending on the specific model and endpoint.[8][9] A critical first step is to perform a Maximum Tolerated Dose (MTD) study to determine the safe upper limit in your specific animal model and strain.[10][11][12]
Q3: How should I prepare this compound for administration? What vehicle should I use?
This compound is a solid compound with limited aqueous solubility (approx. 4.2 mg/mL in water) but is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, methanol, chloroform, and ethyl acetate.[][7][13][14]
For in vivo use, a common strategy is to first dissolve this compound in a minimal amount of an organic solvent like DMSO and then dilute it into a final, well-tolerated vehicle such as saline, corn oil, or a solution containing polyethylene glycol (PEG).[15] It is critical to keep the final concentration of the organic solvent low (e.g., <5-10% for DMSO) to avoid vehicle-induced toxicity.[15] Always include a vehicle-only control group in your experiments to account for any effects of the delivery solution itself.
Q4: I'm seeing precipitation when I dilute my DMSO stock into my aqueous vehicle. What should I do?
This is a common issue known as "crashing out" or "solvent-shifting," which occurs when the drug is no longer soluble as the solvent polarity changes.[13] To mitigate this:
-
Slow Addition: Add the DMSO stock to the aqueous buffer dropwise while continuously vortexing or stirring.[13]
-
Use a Co-solvent: Prepare an intermediate dilution in a co-solvent that is miscible with both DMSO and water, such as ethanol or PEG 400.[13]
-
Formulate as a Suspension: If a true solution is not achievable at the desired concentration, you can create a homogenous suspension using a vehicle like 0.5% methylcellulose or carboxymethylcellulose (CMC).[16][17] Ensure the suspension is uniformly mixed before each administration.
Part 2: Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments.
Guide 1: Issue - Unexpected Toxicity or Animal Mortality
SYMPTOMS:
-
Animals found deceased shortly after dosing.
-
Signs of acute toxicity: lethargy, seizures, respiratory distress, >20% weight loss.[18]
-
Abnormal behavior not consistent with the expected pharmacological effect.
POTENTIAL CAUSES & SOLUTIONS:
-
Dose is Too High: The administered dose exceeds the maximum tolerated dose (MTD) for the specific species, strain, and age of the animal.
-
Vehicle Toxicity: The vehicle itself, particularly at high concentrations of organic solvents like DMSO, can cause adverse effects.
-
Solution: Always run a vehicle-only control group. If toxicity is observed in this group, the vehicle formulation must be adjusted. Reduce the percentage of organic solvent or select an alternative, more inert vehicle like corn oil or aqueous suspensions.[15]
-
-
Rapid Administration: For intravenous (IV) injections, a rapid bolus can cause acute cardiovascular or neurological events.
-
Solution: Slow the rate of infusion. For other routes like intraperitoneal (IP), ensure the injection volume is appropriate for the animal's size to avoid osmotic shock or physical discomfort.
-
Guide 2: Issue - Lack of Efficacy or High Variability in Results
SYMPTOMS:
-
The expected therapeutic effect (e.g., seizure protection) is not observed.
-
Results are inconsistent between animals within the same treatment group.[19]
-
The dose-response relationship is flat or unpredictable.
POTENTIAL CAUSES & SOLUTIONS:
-
Insufficient Dose or Exposure: The dose may be too low to achieve therapeutic concentrations at the target site (the brain).
-
Solution: Perform a dose-response study. This involves testing a range of doses to identify the relationship between the dose administered and the pharmacological effect, allowing for the determination of an ED50 (median effective dose).[8]
-
-
Poor Bioavailability/Pharmacokinetics (PK): The drug may be poorly absorbed, rapidly metabolized, or fail to cross the blood-brain barrier effectively. The dosing frequency might be inappropriate for the drug's half-life.
-
Solution: Conduct a pilot pharmacokinetic (PK) study.[19] This involves administering a single dose and collecting blood (and ideally brain tissue) samples at various time points to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and half-life (t½). This data is invaluable for optimizing the dosing regimen.[6][17]
-
-
Formulation Instability: The drug may be degrading in the vehicle or precipitating out of solution before or after administration.[19]
-
Solution: Prepare fresh dosing solutions daily.[13] Visually inspect the solution for any precipitation before each use. If using a suspension, ensure it is thoroughly re-suspended before drawing each dose. Chemical stability in the chosen vehicle can be confirmed using analytical methods like HPLC.[20]
-
-
Inconsistent Administration Technique: Variability in injection technique (e.g., IP injection accidentally going into the intestine or subcutaneous space) can lead to massive differences in absorption.[19]
-
Solution: Ensure all personnel are thoroughly trained and follow a standardized operating procedure (SOP) for animal dosing.[19] For critical studies, consider using routes that offer more consistent absorption, like oral gavage (PO) or subcutaneous (SC) injection, if appropriate for the drug's properties.
-
Part 3: Data & Protocols
Data Tables
Table 1: this compound Solubility Profile
| Solvent | Solubility | Notes & Reference |
|---|---|---|
| Water | ~4.2 mg/mL (Slightly soluble) | Aqueous solutions are stable at pH 2-8.[7] |
| DMSO | High (up to 100 mg/mL reported) | May require sonication.[13] Primary stock solvent. |
| Ethanol | Readily Soluble | Can be used as a co-solvent.[7][13] |
| Methanol | Readily Soluble | [7][13] |
| Chloroform | Soluble | [][14] |
| Ethyl Acetate | Soluble |[][14] |
Table 2: Example Dosing Vehicle Formulations
| Formulation Type | Components | Preparation Notes |
|---|---|---|
| Aqueous Solution (Low Dose) | This compound, DMSO, Saline | Dissolve this compound in DMSO (e.g., at 100 mg/mL). Slowly add stock to saline with vortexing. Final DMSO < 5%. |
| Suspension | This compound, 0.5% Methylcellulose (or CMC) in Saline | Weigh this compound and wet with a small amount of Tween 80 (optional). Gradually add vehicle while triturating to form a uniform suspension. |
| Oil-based Solution | this compound, Corn Oil | Direct dissolution may be possible with heating and stirring. Ensure complete dissolution before use. |
Experimental Protocols & Workflows
Protocol 1: Maximum Tolerated Dose (MTD) Study Workflow
This protocol aims to identify the highest dose of this compound that can be administered without causing significant overt toxicity.[11][12]
Workflow Diagram:
A typical two-phase workflow for determining the Maximum Tolerated Dose (MTD).
Step-by-Step Methodology:
-
Animal Model: Select the exact species, strain, and sex of animals to be used in the main efficacy studies.
-
Group Allocation: For the initial range-finding phase, allocate 3 animals per group.[18] Use a vehicle control group and at least 3-4 dose levels of this compound. Doses can be escalated logarithmically (e.g., 30, 100, 300 mg/kg).[9]
-
Administration: Administer a single dose via the intended route of administration for the efficacy study (e.g., oral gavage, IP).
-
Observation: Monitor animals closely for the first few hours post-dosing and then daily for at least 72 hours.[10] Record clinical signs of toxicity, body weight changes, and any mortality. The MTD is often defined as the highest dose that causes no more than a 10-20% loss in body weight and no mortality.[18]
-
Refinement (Optional but Recommended): Based on the single-dose MTD, a repeat-dose study (e.g., daily for 5-7 days) can be performed with refined dose levels to confirm tolerability over a longer period.[11][16]
Protocol 2: Troubleshooting Lack of Efficacy Decision Tree
This logical diagram helps guide the investigation when this compound fails to produce the expected effect.
References
- 1. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. Succinimides: this compound, Methsuximide, Ethosuximide | Pharmaguideline [pharmaguideline.com]
- 6. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [drugfuture.com]
- 8. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. benchchem.com [benchchem.com]
- 14. labsolu.ca [labsolu.ca]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
- 17. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Enhancing the Reliability of Phensuximide Gas Chromatography Analysis
Welcome to the Technical Support Center dedicated to the robust analysis of Phensuximide via gas chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the accuracy, reproducibility, and reliability of their analytical methods. As a succinimide anticonvulsant, this compound presents unique challenges in GC analysis, primarily related to its polarity and thermal stability.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to address the specific issues you may encounter.
Understanding the Molecule: this compound's Analytical Challenges
This compound (1-methyl-3-phenyl-pyrrolidine-2,5-dione) is an anticonvulsant medication used in the treatment of absence seizures.[1] Its chemical structure, featuring a succinimide ring and a tertiary amine, dictates its behavior in a GC system. The primary challenges in its analysis include:
-
Peak Tailing: The presence of a polar tertiary amine group can lead to interactions with active sites (silanol groups) in the GC inlet and column, resulting in asymmetrical peak shapes.[2][3]
-
Thermal Lability: At the high temperatures of the GC inlet, this compound can be susceptible to thermal degradation, potentially leading to inaccurate quantification and the appearance of artifact peaks.[4][5] The succinimide ring, in particular, can be prone to hydrolysis at elevated temperatures.[6][7][8][9][10]
-
Analyte Adsorption: Active sites within the GC flow path can irreversibly adsorb the analyte, leading to poor sensitivity and reproducibility.[11]
This guide will provide you with the expertise to navigate these challenges and develop a self-validating, reliable analytical method.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development and execution of a GC method for this compound analysis.
Q1: Why is my this compound peak tailing, and how can I fix it?
A1: Peak tailing for this compound is most commonly caused by interactions between the molecule's polar functional groups and active sites in your GC system.[2][12][13] These active sites are typically exposed silanol groups on the surface of the inlet liner, glass wool, or the column itself. To mitigate this, consider the following:
-
Use an Inert Flow Path: Employ deactivated inlet liners and columns specifically designed for the analysis of active compounds like amines.[14][15]
-
Proper Column Installation: Ensure the column is cut cleanly and installed correctly to avoid dead volume.[13]
-
Optimize Inlet Temperature: While a higher temperature can improve volatilization, an excessively high temperature can exacerbate peak tailing for some compounds. A good starting point is 250°C.[4]
Q2: Do I need to derivatize my this compound samples?
A2: Derivatization is not always necessary for this compound analysis but can be highly beneficial, especially when dealing with low concentrations or if thermal degradation is suspected.[1] Derivatization, typically silylation, masks the polar functional groups, which in turn:
-
Increases Volatility and Thermal Stability: This reduces the likelihood of on-column degradation.[16][17]
-
Improves Peak Shape: By reducing interactions with active sites, derivatization leads to more symmetrical peaks.[18]
The decision to derivatize depends on your specific application and the performance of your GC system. The following decision tree can guide your choice:
Caption: Decision tree for this compound derivatization.
Q3: What is a suitable internal standard for this compound analysis?
A3: An internal standard (IS) is crucial for accurate and precise quantification as it corrects for variations in sample preparation and injection volume.[19][20] A good internal standard should be:
-
Chemically similar to this compound.
-
Not present in the original sample.
-
Well-resolved from this compound and other sample components.
For GC-MS analysis, an isotopically labeled this compound would be ideal.[20][21] For GC-FID, a structurally similar compound is recommended. A commonly used internal standard for succinimide anticonvulsants is 5-(p-methylphenyl)-5-phenylhydantoin .[1]
Q4: What are the recommended initial GC parameters for this compound analysis?
A4: The following table provides a good starting point for your method development. Optimization will be necessary based on your specific instrument and application.[1]
| Parameter | Recommended Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., HP-5MS or equivalent) | A 5% phenyl-methylpolysiloxane phase provides good selectivity for a wide range of drug compounds. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert and provides good efficiency. |
| Inlet Temperature | 250°C | Balances efficient volatilization with minimizing thermal degradation.[4] |
| Injection Mode | Splitless | Recommended for trace analysis to maximize sensitivity.[22] |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min | This program allows for good separation from solvent and other potential components. |
| Detector | FID or MS | FID is a robust, universal detector for organic compounds. MS provides higher selectivity and structural information. |
Comprehensive Troubleshooting Guide
This section provides a systematic approach to resolving common issues in this compound GC analysis.
Issue: Poor Peak Shape (Tailing)
Peak tailing is a common problem when analyzing polar compounds like this compound. The following workflow will help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for peak tailing.
Issue: Analyte Degradation and Poor Reproducibility
Inconsistent peak areas and the appearance of unknown peaks can be indicative of thermal degradation of this compound in the hot GC inlet.
Causality: The high temperatures required for volatilization can lead to the breakdown of thermally labile compounds.[5][23] For this compound, the succinimide ring can be susceptible to hydrolysis, especially if trace amounts of water are present in the sample or carrier gas.[6][7]
Troubleshooting Steps:
-
Lower the Inlet Temperature: Experiment with lower inlet temperatures (e.g., 225°C or 200°C) to find a balance between efficient volatilization and minimal degradation.[4][22]
-
Use a Deactivated Liner with Glass Wool: A deactivated liner minimizes active sites where degradation can be catalyzed. Deactivated glass wool can help to trap non-volatile residues from the sample matrix.[22]
-
Check for Leaks: Oxygen in the carrier gas from a leak can accelerate the degradation of the column's stationary phase, creating active sites.[11]
-
Consider Derivatization: As mentioned previously, silylation can significantly improve the thermal stability of this compound.[1][17]
Caption: Potential thermal degradation of this compound.
Experimental Protocols
The following protocols provide a validated starting point for your this compound analysis.
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from a standard method for the extraction of this compound from biological matrices.[1]
-
To 1 mL of plasma in a centrifuge tube, add a known amount of the internal standard (e.g., 5-(p-methylphenyl)-5-phenylhydantoin).
-
Add 1 mL of phosphate buffer (pH 7.4) and vortex for 30 seconds.
-
Add 5 mL of an appropriate extraction solvent (e.g., Ethyl acetate).
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is now ready for derivatization or reconstitution in a suitable solvent for GC analysis.
Derivatization: Silylation
This procedure improves the volatility and thermal stability of this compound.[1]
-
To the dried sample extract from the previous step, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Optionally, add 50 µL of pyridine as a catalyst.
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
Method Validation: Ensuring Trustworthiness
A thoroughly validated analytical method is essential for regulatory compliance and data integrity.[24][25][26] When validating your this compound GC method, consider the following parameters as outlined by the International Conference on Harmonisation (ICH) guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank and a placebo sample to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined range.
-
Accuracy: The closeness of the test results to the true value. This is often determined by spike recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
By systematically addressing the challenges associated with this compound analysis and adhering to rigorous validation principles, you can achieve a reliable and robust GC method that delivers high-quality, reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing Splitless Injections: Inlet Temperature [discover.restek.com]
- 5. Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. academic.oup.com [academic.oup.com]
- 13. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 14. agilent.com [agilent.com]
- 15. interchim.fr [interchim.fr]
- 16. diverdi.colostate.edu [diverdi.colostate.edu]
- 17. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 18. jfda-online.com [jfda-online.com]
- 19. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 20. Blogs | Restek [discover.restek.com]
- 21. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. EURL | Pesticides in Fruits and Vegetables | Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables [eurl-pesticides.eu]
- 24. pharmoutsourcing.com [pharmoutsourcing.com]
- 25. npra.gov.my [npra.gov.my]
- 26. sps.nhs.uk [sps.nhs.uk]
Technical Support Center: Phensuximide Urotoxicity Studies in Rat Models
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for researchers investigating Phensuximide-induced urotoxicity. This guide is designed by application scientists to provide in-depth, field-proven insights into the common challenges and questions that arise during preclinical studies. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your studies are robust, reproducible, and built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
This section addresses high-level conceptual and practical questions that are fundamental to designing and interpreting your experiments.
Question 1: What is this compound-induced urotoxicity and what are its typical signs in rat models?
This compound, a succinimide-class anticonvulsant, can cause mild and transient damage to the urinary tract in animal models.[1] In laboratory settings, particularly with Fischer 344 and Sprague-Dawley rats, this urotoxicity primarily manifests as:
-
Hematuria: The presence of blood in the urine, indicating damage to the bladder or kidney lining.[2]
-
Proteinuria: An increased level of protein in the urine, which suggests potential kidney damage.[2][3]
These effects are typically observed following subacute administration (e.g., daily doses for 5-7 days) and are considered a form of chemically-induced urothelial or renal irritation.[2][4] It is crucial to monitor for these signs as primary indicators of toxicity in your experimental cohorts.
Question 2: What is the proposed mechanism of this compound-induced urotoxicity?
The exact mechanism is not fully elucidated, but evidence strongly suggests the involvement of toxic metabolites.[5][6] This hypothesis is supported by a key experimental finding: pretreatment of rats with phenobarbital, a known inducer of hepatic cytochrome P450 enzymes, significantly potentiates this compound-induced urotoxicity.[7][8] This suggests that the parent compound, this compound, is metabolized by the liver into one or more reactive intermediates that are subsequently excreted via the urinary system, where they cause direct damage to the urothelium of the bladder and renal tubules.[6][7]
The investigation into these toxic metabolites is an active area of research for succinimide derivatives.[5] The primary mechanism of damage is likely centered on oxidative stress and direct chemical injury to epithelial cells.
Question 3: Which rat strains are most suitable for studying this compound urotoxicity?
Published studies have consistently demonstrated that the Fischer 344 rat is a suitable and sensitive model for inducing and studying this compound-induced urinary tract toxicity.[2][4][7] Sprague-Dawley rats have also been used successfully.[1][4]
Why Strain Selection Matters: The choice of an inbred strain like the Fischer 344 helps to reduce genetic variability within the experimental population. This leads to more consistent metabolic profiles and, consequently, a more uniform toxicological response, which is critical for reducing inter-animal variability and increasing the statistical power of your study.
Question 4: Since there are no established mitigation agents for this compound, what general strategies can be adapted for preclinical testing?
While specific antidotes for this compound urotoxicity are not defined, researchers can logically adapt strategies proven effective against other forms of chemical-induced hemorrhagic cystitis and urotoxicity, such as that caused by cyclophosphamide.[9][10] The core principle is to counteract the toxic metabolite.
Potential mitigation strategies to investigate include:
-
Hyperhydration: Increasing water intake to dilute the concentration of toxic metabolites in the urine and promote their rapid flushing from the bladder.[11]
-
Antioxidant Co-administration: Given that oxidative stress is a common pathway for chemical-induced cell damage, testing the efficacy of potent antioxidants is a rational approach. Reduced glutathione (GSH) and N-acetylcysteine (NAC) have shown protective effects in other models of drug-induced toxicity by replenishing intracellular antioxidant stores and directly neutralizing reactive species.[12][13][14]
-
Thiol-Based Uroprotectants: Agents like Mesna (2-mercaptoethane sulfonate) are highly effective in preventing urotoxicity from alkylating agents like cyclophosphamide.[11] Mesna works by binding to and neutralizing the toxic metabolite acrolein in the urinary bladder.[9] While the toxic metabolite of this compound is different, the principle of using a thiol-containing compound to neutralize a reactive electrophilic metabolite could be a viable exploratory strategy.
Troubleshooting Guide: Addressing Specific Experimental Issues
Q: My rats are not showing consistent signs of urotoxicity after this compound administration. What could be the issue?
A: This is a common challenge. Inconsistency often points to subtle variations in protocol execution. Consider the following factors:
-
Dose and Administration: this compound induces mild urotoxicity. Ensure your dose is appropriate, based on established literature (see Table 1 below).[2] The intraperitoneal (i.p.) route has been shown to be effective.[7] Verify your calculations and the stability of your drug formulation.
-
Rat Strain and Supplier: As noted, the Fischer 344 strain is recommended for its sensitivity.[4] Even within a strain, animals from different suppliers can have variations in metabolic enzyme expression. Maintain consistency in your animal source.
-
Urine Collection and Analysis: Hematuria can be transient.[2] Ensure your urine collection schedule (e.g., using metabolic cages) is timed appropriately to capture the peak toxic effect, typically within hours of the final doses in a subacute study. Use sensitive, validated test strips or a sediment analyzer for hematuria and proteinuria assessment.
-
Vehicle Control: The vehicle used to dissolve this compound (e.g., sesame oil) must be administered to the control group in equivalent volumes to ensure observed effects are not due to the vehicle itself.[7]
Q: I am observing high inter-animal variability in toxic response, making my data difficult to interpret. How can I minimize this?
A: High variability can mask true biological effects. Implementing rigorous standardization is key:
-
Acclimatization and Handling: Ensure all animals have a proper acclimatization period (at least one week) to the facility. Handle the rats consistently and gently to minimize stress, as stress hormones can influence renal function and metabolism. Habituation to procedures like injections and being placed in metabolic cages is critical.[15]
-
Synchronized Dosing: Administer injections to all animals at the same time of day to minimize circadian variations in drug metabolism and renal function.
-
Controlled Environment: Maintain strict control over environmental factors such as light-dark cycles, temperature, and humidity, as these can impact animal physiology.
-
Diet and Water: Use a standardized diet and provide water ad libitum. Ensure there are no contaminants in the food or water that could affect kidney function.
Q: How can I be sure the urotoxicity I'm seeing is from this compound and not a pre-existing condition?
A: This is a critical question of experimental validity. A multi-pronged approach is necessary:
-
Baseline Screening: Before starting the experiment, collect urine and/or blood samples to establish baseline values for all your key biomarkers (e.g., proteinuria, hematuria, Blood Urea Nitrogen (BUN), creatinine). This allows each animal to serve as its own control.
-
Robust Histopathology: Histopathological examination is the gold standard. A pathologist can identify specific changes characteristic of chemical-induced injury, such as tubular necrosis, interstitial nephritis, or urothelial hyperplasia, and distinguish them from chronic progressive nephropathy (CPN) or congenital abnormalities that may be present in older rats.[16][17]
-
Use of Specific Biomarkers: While traditional markers like BUN and creatinine are useful, they often only become elevated after significant kidney damage. Consider incorporating more sensitive and specific kidney injury biomarkers (e.g., KIM-1, NGAL) if your budget and resources allow.
Data & Protocols for Experimental Design
Data Presentation
Table 1: this compound Dosing Regimens for Urotoxicity Induction in Rats
| Rat Strain | Dose | Route of Administration | Dosing Schedule | Key Urotoxic Effects Observed | Reference |
|---|---|---|---|---|---|
| Fischer 344 | 0.3 or 0.6 mmol/kg | Intraperitoneal (i.p.) | Daily for 5-7 days | Transient hematuria and proteinuria | [2] |
| Sprague-Dawley | 1.25 mmol/kg | Intraperitoneal (i.p.) | Single dose | Mild hematuria and proteinuria | [2] |
| Fischer 344 | 0.4 or 1.0 mmol/kg | Intraperitoneal (i.p.) | Single dose, following 3 days of phenobarbital pretreatment | Potentiated urotoxicity, including hematuria and proteinuria |[7][8] |
Table 2: Key Biomarkers for Assessing this compound-Induced Urotoxicity
| Biomarker | Sample Type | Significance |
|---|---|---|
| Hematuria | Urine | Indicates damage to the urothelial lining of the bladder or kidneys. A primary, direct indicator of urotoxicity. |
| Proteinuria | Urine | Suggests glomerular or tubular damage, leading to the leakage of protein into the filtrate. |
| Urine Volume | Urine | Can indicate changes in glomerular filtration rate or tubular reabsorption. Polyuria (increased volume) can be a sign of tubular dysfunction.[6] |
| Blood Urea Nitrogen (BUN) | Serum/Plasma | A waste product cleared by the kidneys. Elevated levels suggest a decrease in renal function. |
| Serum Creatinine | Serum/Plasma | A waste product cleared by the kidneys. Elevated levels are a standard indicator of impaired renal filtration. |
| Histopathology | Kidney & Bladder Tissue | Gold standard for identifying and characterizing cellular damage, inflammation, necrosis, and hyperplasia.[16][18] |
Experimental Protocols
Protocol 1: Induction of this compound Urotoxicity in Fischer 344 Rats
-
Animal Model: Male Fischer 344 rats, 8-10 weeks old.
-
Acclimatization: House animals under standard conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment. Provide standard chow and water ad libitum.
-
Grouping: Randomly assign animals to two groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., Sesame Oil, 2.5 ml/kg)
-
Group 2: this compound (0.6 mmol/kg)
-
-
Drug Preparation: Prepare this compound solution in the chosen vehicle (e.g., sesame oil) on each day of administration to ensure stability.
-
Administration: Administer the vehicle or this compound solution via intraperitoneal (i.p.) injection once daily for 7 consecutive days.
-
Monitoring:
-
Daily: Record body weight and clinical observations (e.g., posture, activity, signs of distress).
-
Urine Collection: On Day 6, place rats in metabolic cages for 16-24 hours for urine collection. Analyze urine for hematuria and proteinuria using validated test strips. Measure total urine volume.
-
-
Terminal Procedures (Day 8):
-
Anesthetize rats and collect terminal blood samples via cardiac puncture for BUN and serum creatinine analysis.
-
Perform euthanasia and immediately conduct a necropsy.
-
Harvest the kidneys and urinary bladder. Fix tissues in 10% neutral buffered formalin for histopathological processing.
-
Protocol 2: Evaluation of a Potential Uroprotective Agent (e.g., Glutathione - GSH)
-
Study Design: Follow the basic design of Protocol 1, but expand the groups to include:
-
Group 1: Vehicle Control
-
Group 2: this compound (0.6 mmol/kg) alone
-
Group 3: this compound (0.6 mmol/kg) + Uroprotectant (e.g., GSH, dose to be determined from literature)
-
Group 4: Uroprotectant alone
-
-
Causality - Why these groups?
-
Group 1 establishes the baseline.
-
Group 2 confirms the induction of toxicity.
-
Group 3 is the key experimental group to test for mitigation.
-
Group 4 is crucial to ensure the uroprotectant itself does not cause any toxic effects or changes in the measured biomarkers.[14]
-
-
Administration of Uroprotectant: The timing of administration is critical and depends on the mechanism of the protective agent. For an agent like GSH that aims to counteract a toxic metabolite, it should be administered shortly before or concurrently with this compound.[14]
-
Analysis: Conduct all monitoring and terminal procedures as described in Protocol 1. The primary endpoint is a statistically significant reduction in the incidence/severity of hematuria, proteinuria, and histopathological lesions in Group 3 compared to Group 2.
Visualizations: Workflows and Mechanisms
To aid in conceptualizing your experiments, we provide the following diagrams generated using Graphviz.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound CAS#: 86-34-0 [m.chemicalbook.com]
- 4. Urinary tract effects of this compound in the Sprague-Dawley and Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical-Induced Nephrotoxicity: Succinimides - Gary Rankin [grantome.com]
- 6. Nephrotoxicity induced by C- and N-arylsuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute effects of the antiepileptic succinimides on the urinary tract and potentiation of this compound-induced urotoxicity by phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute toxicity induced by 2-aryl-N-methylsuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Review of Advances in Uroprotective Agents for Cyclophosphamide- and I" by Ethan L. Matz and Michael H. Hsieh [hsrc.himmelfarb.gwu.edu]
- 10. researchgate.net [researchgate.net]
- 11. 1297-Haemorrhagic cystitis | eviQ [eviq.org.au]
- 12. Comparision of uroprotective activity of reduced glutathione with Mesna in Ifosfamide induced hemorrhagic cystitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Prevention of cyclophosphamide-induced urotoxicity by reduced glutathione and its effect on acute toxicity and antitumor activity of the alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. toxpath.org [toxpath.org]
- 17. Re-evaluation of kidney histopathology from 13-week toxicity and two-year carcinogenicity studies of melamine in the F344 rat: morphologic evidence of retrograde nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Histopathological evaluation of rat urinary bladders from the IRDC two-generation bioassay of sodium saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Phensuximide precipitation in aqueous buffer solutions
A Guide to Preventing Precipitation in Aqueous Buffer Solutions
Welcome to the technical support center for Phensuximide applications. As Senior Application Scientists, we understand that maintaining the solubility of active compounds in aqueous buffers is critical for reproducible and accurate experimental results. This compound, a member of the succinimide class of anticonvulsants, presents a common formulation challenge due to its limited aqueous solubility.
This guide provides in-depth troubleshooting advice, validated protocols, and the scientific principles behind them to help you overcome this compound precipitation in your research.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding this compound handling and solubility.
Q1: Why is my this compound precipitating out of my aqueous buffer?
A: this compound precipitation is primarily due to its molecular structure, which confers low intrinsic aqueous solubility. It is a weakly acidic compound with a relatively non-polar character. When the concentration of this compound in your buffer exceeds its solubility limit under the specific experimental conditions (pH, temperature, ionic strength), the excess compound will come out of solution, forming a solid precipitate. This is a classic example of equilibrium chemistry where the dissolved and solid states are in balance.
Q2: How does the pH of my buffer affect this compound solubility?
A: The pH of your aqueous solution is one of the most critical factors governing this compound's solubility. As a weak acid, this compound can exist in two forms: a neutral, un-ionized form (HA) and a charged, ionized form (A⁻).
-
At low pH (acidic): The equilibrium shifts towards the neutral (HA) form. This form is less polar and therefore less soluble in water.
-
At high pH (alkaline): The equilibrium shifts towards the ionized (A⁻) form. The charged nature of this ion allows for stronger interactions with polar water molecules, leading to significantly higher solubility .
The transition point for this change is dictated by the compound's pKa. While specific experimental pKa values for this compound can vary slightly, it is generally understood to be in the range of 9.0-10.0. Therefore, maintaining a buffer pH well above this value can dramatically increase its solubility. However, the required pH may not be compatible with your biological system.
Q3: I cannot change the pH of my experiment. What are my other options?
A: When pH modification is not feasible, the use of formulation excipients is the recommended strategy. The two most common approaches for research applications are:
-
Co-solvents: These are organic solvents that are miscible with water and can increase the solubility of non-polar compounds. For this compound, common choices include Dimethyl Sulfoxide (DMSO), Ethanol, and Propylene Glycol. They work by reducing the overall polarity of the solvent system. It is crucial to prepare a concentrated stock solution in a co-solvent and then dilute it into your aqueous buffer, ensuring the final co-solvent concentration is low enough to not affect your experimental model.
-
Complexing Agents (Cyclodextrins): Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity. This compound can be encapsulated within this hydrophobic core, forming an inclusion complex. This complex has a much higher aqueous solubility than the drug alone. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with excellent solubility and a strong safety profile.
Troubleshooting Guide: Diagnosing and Solving Precipitation
Use this guide to identify the cause of precipitation and implement the appropriate solution.
Issue 1: Precipitation Occurs Immediately Upon Adding this compound to the Buffer
| Potential Cause | Explanation | Recommended Solution |
| Concentration Exceeds Solubility Limit | The target concentration of this compound is higher than its maximum solubility in the chosen buffer at the experimental pH and temperature. | 1. Lower the Concentration: If experimentally viable, reduce the final this compound concentration. 2. Prepare a Co-solvent Stock: Prepare a high-concentration stock solution in 100% DMSO or Ethanol. Add this stock dropwise to your vigorously stirring buffer. See Protocol 1 for a detailed method. Ensure the final DMSO/Ethanol concentration is below the tolerance limit of your assay (typically <0.5%). |
| Incorrect Order of Addition | Adding powdered this compound directly to an aqueous buffer often leads to clumping and poor dissolution, causing localized supersaturation and precipitation. | Always prepare a stock solution first as described above. The principle is to achieve molecular dispersion in a good solvent before introducing it to a poor solvent (the aqueous buffer). |
Issue 2: Solution is Initially Clear, but Precipitation Occurs Over Time or After a Temperature Shift
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturation | Your initial solution may have been supersaturated—a temporary state where the concentration is above the thermodynamic solubility limit. Over time, the system equilibrates, and the excess drug precipitates. | 1. Employ a Co-solvent or Cyclodextrin: These agents don't just increase solubility; they also enhance the stability of the solution. Using a cyclodextrin is particularly effective for long-term stability. 2. Re-evaluate Concentration: The required concentration may be too high for long-term stability in your chosen system. |
| Temperature Fluctuation (e.g., "Crashing out") | This compound solubility is temperature-dependent. If a solution is prepared at room temperature and then moved to a colder environment (e.g., 4°C), the solubility will decrease, causing the compound to precipitate or "crash out." | 1. Prepare and Store at the Same Temperature: Prepare your final working solution at the same temperature at which it will be used and stored. 2. Confirm Thermodynamic Solubility: Perform a solubility assessment at your target temperature to determine the true solubility limit. See Protocol 2 . |
Experimental Protocols & Workflows
Workflow for Troubleshooting this compound Precipitation
This decision tree provides a logical path to diagnose and solve solubility issues.
Caption: Decision tree for troubleshooting this compound precipitation.
Protocol 1: Preparation of a this compound Stock Solution Using a Co-solvent (DMSO)
-
Objective: To prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Materials:
-
This compound powder (MW: 203.23 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
-
Procedure:
-
Weigh out 20.32 mg of this compound powder and place it into a clean vial.
-
Add 1.0 mL of 100% DMSO to the vial.
-
Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication can assist with dissolution if needed.
-
Visually inspect the solution against a light source to ensure there are no undissolved particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Application: To make a 100 µM working solution in 10 mL of aqueous buffer, add 10 µL of the 100 mM stock solution to the buffer while vortexing. This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell-based assays.
Protocol 2: Determining Approximate Solubility in a Target Buffer
-
Objective: To estimate the saturation solubility of this compound in your specific experimental buffer.
-
Method (Shake-Flask Method):
-
Add an excess amount of this compound powder to a known volume of your target buffer in a sealed container (e.g., add 2 mg to 1 mL of buffer).
-
Agitate the mixture at a constant temperature (your experimental temperature) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.
-
After equilibration, let the suspension settle.
-
Carefully collect the supernatant. To remove any remaining solid particles, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with your buffer components).
-
Accurately dilute the clear filtrate and measure the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. This measured concentration is the solubility limit.
-
Technical Support Center: Enhancing Dissolution of Phensuximide Powder
Welcome to the technical support guide for Phensuximide. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on preparing stock solutions and overcoming dissolution challenges with this compound.
Section 1: this compound Physicochemical Properties
Understanding the fundamental properties of this compound is the first step toward developing a successful dissolution protocol.
FAQ 1: What are the key properties of this compound that influence its solubility?
This compound is a succinimide anticonvulsant with physicochemical properties that present specific challenges for dissolution.[1][2] Its limited water solubility is a primary hurdle in preparing aqueous solutions for in vitro and in vivo studies.[1]
Key properties are summarized in the table below:
| Property | Value | Implication for Dissolution | Source(s) |
| Molecular Weight | 189.21 g/mol | Standard for small molecule drugs. | [2][3] |
| Melting Point | 71-73 °C | Relatively low; gentle heating may be a viable dissolution aid, but caution is needed to avoid melting or degradation. | [1][4] |
| Water Solubility | ~4.2 mg/mL (or 4.2 g/L) at 25°C | Sparingly soluble in water, making direct preparation of high-concentration aqueous stocks impractical. | [1][4][5] |
| Organic Solvent Solubility | Readily soluble in DMSO, methanol, and ethanol. | These solvents are excellent choices for creating high-concentration primary stock solutions. | [6][7] |
| LogP | 0.7 | Indicates moderate lipophilicity. While permeable, its absorption can be limited by its slow dissolution rate. | [1][2] |
| pKa (Predicted) | -1.86 ± 0.40 | The predicted pKa suggests this compound is a neutral molecule or a very weak acid, meaning pH adjustment within a typical physiological range (pH 2-8) will not significantly enhance its solubility through ionization. | [4][5] |
| Chemical Stability | Aqueous solutions are fairly stable between pH 2-8. | Hydrolysis can occur under more alkaline conditions. Protocols should avoid strongly basic solutions. | [1][7] |
Section 2: Recommended Protocols for Stock Solution Preparation
Based on its properties, the most effective strategy is to first dissolve this compound in an organic solvent to create a high-concentration primary stock, which can then be diluted into aqueous media.
Protocol 1: High-Concentration Stock in DMSO (e.g., 100 mg/mL)
Dimethyl Sulfoxide (DMSO) is a powerful solvent capable of dissolving this compound at high concentrations.[6]
Materials:
-
This compound powder
-
Anhydrous (≥99.7%) DMSO[8]
-
Sterile, appropriate-sized vials (e.g., glass or polypropylene)
-
Analytical balance
-
Vortex mixer
-
Sonicator (recommended)
Step-by-Step Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 100 mg/mL stock, weigh 100 mg.
-
Transfer: Carefully transfer the powder into a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO. For a 100 mg/mL solution, add 1 mL of DMSO.
-
Mixing: Cap the vial securely and vortex vigorously for 2-3 minutes.
-
Sonication: If undissolved particles remain, place the vial in a bath sonicator for 10-15 minutes, or until the solution becomes clear.[6][8]
-
Gentle Warming (Optional): If sonication is insufficient, the solution can be gently warmed to 37°C in a water bath for 5-10 minutes with intermittent vortexing.[6][8] Allow the solution to cool to room temperature to ensure the compound remains in solution.
-
QC Check & Storage: Visually inspect the solution to ensure it is clear and free of particulates. Store in single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6][9]
Diagram: General Workflow for Stock Solution Preparation
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C11H11NO2 | CID 6839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. This compound CAS#: 86-34-0 [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound [drugfuture.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Phensuximide Interference in Analytical Assays: A Technical Support Center
Welcome to the Technical Support Center for navigating the complexities of Phensuximide interference in analytical assays. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected or erroneous results when working with samples containing this compound. As a succinimide anticonvulsant, this compound and its metabolites possess chemical properties that can lead to unforeseen interactions within various analytical platforms. This resource provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to help you identify, understand, and mitigate these potential interferences, ensuring the integrity and accuracy of your experimental data.
Understanding the Challenge: The Succinimide Moiety
This compound's core structure contains a succinimide ring. This five-membered ring, composed of two carbonyl groups flanking a nitrogen atom, is susceptible to chemical reactions such as hydrolysis, which can lead to a ring-opening event.[1][2] This reactivity is a key factor to consider, as it can result in the covalent modification of assay components, such as proteins (enzymes, antibodies), leading to altered function and inaccurate results.[3]
Furthermore, the overall structure of this compound and its primary metabolite, N-desmethylthis compound, may bear resemblance to other molecules of interest, creating the potential for cross-reactivity in immunoassays.[4][5] This guide will walk you through the logical steps to diagnose and resolve these potential issues.
Frequently Asked Questions (FAQs)
Q1: We are seeing unexpectedly low (or high) signals in our immunoassay when analyzing samples from patients on this compound. Could this be interference?
A1: Yes, it is plausible. Immunoassay interference can occur through several mechanisms when this compound is present:
-
Cross-reactivity: The antibodies used in your assay may exhibit cross-reactivity with this compound or its metabolites due to structural similarities with the target analyte.[4][6] This can lead to falsely elevated results in a competitive immunoassay or falsely decreased results in a sandwich immunoassay, depending on the assay format.
-
Antibody Modification: The succinimide ring of this compound, under certain pH and temperature conditions, could potentially react with nucleophilic residues (e.g., lysine) on the assay antibodies.[1][3] This modification could alter the antibody's binding affinity or conformation, leading to inaccurate signal generation.
Q2: Our enzymatic assay is showing inconsistent activity in the presence of this compound. What could be the cause?
A2: this compound could be interfering with your enzymatic assay through direct or indirect mechanisms:
-
Enzyme Inhibition/Activation: this compound or its metabolites might directly interact with the enzyme, acting as an inhibitor or, less commonly, an activator. This interaction could be competitive, non-competitive, or uncompetitive, affecting the enzyme's catalytic efficiency.
-
Covalent Modification: Similar to the potential interaction with antibodies, the succinimide ring could react with critical amino acid residues in the enzyme's active site or allosteric sites, leading to irreversible inhibition.[3]
-
pH Alteration: While less likely to be a primary cause with proper buffering, the hydrolysis of the succinimide ring can consume hydroxide ions, potentially causing localized pH shifts in poorly buffered solutions, which can affect enzyme activity.[7]
Q3: We are using a spectrophotometric method and are observing a high background or a shifting absorbance spectrum. Could this compound be the culprit?
A3: Spectrophotometric interference from this compound is possible, primarily through these mechanisms:
-
Spectral Overlap: this compound and its metabolites may absorb light at or near the same wavelength as your analyte of interest or a colored product of your reaction. This overlap will lead to an artificially high absorbance reading.
-
Interaction with Reagents: this compound could react with the chromogenic or fluorogenic reagents used in your assay, either producing a colored/fluorescent product itself or quenching the signal from the intended reaction.
Troubleshooting Guides
Guide 1: Investigating Immunoassay Interference
If you suspect this compound is interfering with your immunoassay, follow this systematic approach:
Step 1: Assess for Cross-Reactivity
-
Protocol: Spike and Recovery Experiment
-
Prepare a series of known concentrations of your target analyte in a matrix that is free of the analyte and any potential interferents.
-
Divide each concentration into two sets.
-
In one set, spike in a clinically relevant concentration of this compound and its major metabolite, N-desmethylthis compound. The other set will serve as the control.
-
Analyze both sets using your immunoassay.
-
Calculate the percent recovery of your analyte in the spiked samples compared to the controls.
-
Interpretation: A recovery significantly different from 100% (e.g., <80% or >120%) suggests interference.
-
-
-
Protocol: Serial Dilution
-
Take a patient sample that is positive for your analyte and is known to contain this compound.
-
Perform serial dilutions of the sample with an appropriate analyte-free matrix.
-
Assay each dilution.
-
Multiply the results by the dilution factor to get the corrected concentration.
-
Interpretation: If a cross-reacting substance is present, the corrected concentrations will not be linear across the dilution series. At higher dilutions, the effect of the interfering substance may become negligible, and the corrected concentrations may plateau to the true value.
-
-
Step 2: Investigate Non-Specific Interactions
-
Consider an alternative assay: If available, run the samples on a different immunoassay platform that utilizes different antibodies. Concordant results between the two platforms would decrease the likelihood of antibody-specific interference.
-
Pre-treatment of samples: In some cases, pre-treating the sample (e.g., with blocking agents or through a sample cleanup step like solid-phase extraction) may help to remove the interfering substance.
Guide 2: Troubleshooting Enzymatic Assay Interference
Use the following workflow to determine if this compound is affecting your enzymatic assay:
Workflow: Diagnosing Enzymatic Interference
Caption: Workflow for diagnosing this compound interference in enzymatic assays.
Guide 3: Addressing Spectrophotometric Interference
If you observe unexpected results in your spectrophotometric assay, consider the following steps:
Step 1: Evaluate Spectral Overlap
-
Protocol: Absorbance Scan
-
Prepare a solution of this compound and its major metabolite in the assay buffer.
-
Run a full absorbance scan (e.g., 200-800 nm) of these solutions.
-
Compare the absorbance spectra of the this compound compounds with the absorbance spectrum of your analyte or the final colored product of your assay.
-
Interpretation: Significant overlap at your analytical wavelength indicates direct interference.
-
-
Step 2: Mitigation Strategies
-
Wavelength Shift: If the spectra are sufficiently different, you may be able to select an alternative wavelength for analysis where the interference is minimal.
-
Background Subtraction: If a wavelength shift is not possible, you can run a parallel blank sample containing this compound but without the analyte or a key reaction component. The absorbance of this blank can then be subtracted from your sample readings.
-
Sample Cleanup: Employ a sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to separate this compound and its metabolites from your analyte of interest before the spectrophotometric measurement. A detailed protocol for LLE can be found in resources such as the BenchChem application note for GC-MS analysis of this compound.[8]
Data Summary Table
| Potential Interference | Affected Assay Type | Possible Cause | Troubleshooting Approach |
| False Positive/Negative | Immunoassay | Cross-reactivity with assay antibodies | Spike and Recovery, Serial Dilution |
| Altered Signal | Immunoassay | Covalent modification of antibodies | Use of alternative assay, Sample pre-treatment |
| Decreased/Increased Activity | Enzymatic Assay | Direct enzyme inhibition/activation | Kinetic analysis, Pre-incubation studies |
| Time-dependent Inhibition | Enzymatic Assay | Covalent modification of the enzyme | Pre-incubation with the compound |
| High Background | Spectrophotometry | Spectral overlap | Absorbance scan, Wavelength selection |
| Inaccurate Quantitation | Spectrophotometry | Reaction with assay reagents | Background subtraction, Sample cleanup (SPE/LLE) |
Visualizing the Metabolic Pathway
Understanding the metabolism of this compound is crucial as its metabolites can also be a source of interference.
Caption: Primary metabolic pathways of this compound.[5][8]
This technical support guide provides a framework for addressing potential analytical interferences caused by this compound. By systematically investigating the potential for cross-reactivity, direct chemical interaction, and spectral interference, researchers can ensure the generation of reliable and accurate data. When in doubt, consulting with an analytical chemistry expert or the manufacturer of your assay is always recommended.
References
- 1. Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Toxicological Analysis of Phensuximide and Methsuximide: An In-Depth Guide for Researchers
This guide provides a comprehensive comparative analysis of the toxicological profiles of two structurally related succinimide anticonvulsants, Phensuximide and Methsuximide. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of their mechanisms, metabolic fates, and resultant toxicities, supported by established experimental methodologies.
Introduction: The Succinimide Anticonvulsants
This compound and Methsuximide belong to the succinimide class of antiepileptic drugs, primarily used in the management of absence seizures. Their therapeutic action is largely attributed to the modulation of T-type calcium channels in thalamic neurons, which helps to suppress the characteristic spike-and-wave pattern of these seizures. While sharing a common chemical scaffold, subtle structural differences between this compound and Methsuximide lead to distinct metabolic pathways and, consequently, varying toxicity profiles. It is generally considered that Methsuximide is more toxic than this compound. This guide will delve into the experimental evidence that underpins this assertion.
Chemical Structures:
-
This compound: 1-methyl-3-phenyl-pyrrolidine-2,5-dione
-
Methsuximide: 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione
The key structural difference is the presence of an additional methyl group at the C3 position of the pyrrolidine-2,5-dione ring in Methsuximide.
Comparative Toxicity Profile
The following table summarizes the key toxicological parameters of this compound and Methsuximide, compiled from various preclinical and clinical reports. It is important to note that direct head-to-head comparative studies with quantitative toxicological data are limited in publicly available literature.
| Parameter | This compound | Methsuximide | References |
| General Toxicity | Considered less toxic than Methsuximide. | Generally considered more toxic than this compound and Ethosuximide. | |
| Common Adverse Effects | Dizziness, drowsiness, headache, nausea. | Drowsiness, gastrointestinal disturbances, hiccups, irritability, headache, ataxia. | |
| Hepatotoxicity | Not a significant concern; no convincing evidence of hepatotoxicity. | Associated with hepatic injury in experimental animals, but clinically apparent hepatotoxicity is rare. The product label warns of hepatic dysfunction. | |
| Neurotoxicity | Can cause CNS depression (drowsiness, dizziness). | Can cause CNS depression, which may impair mental and physical abilities. Overdose can lead to profound coma. | |
| Metabolite Toxicity | Metabolized to N-desmethylthis compound, which is pharmacologically active. The contribution of this metabolite to overall toxicity is not well-defined. | Rapidly metabolized to N-desmethylmethsuximide, an active metabolite with a long half-life that is a major contributor to both therapeutic and toxic effects. | |
| Teratogenicity | As with many anticonvulsants, use during pregnancy carries a risk of birth defects. | Similar to other anticonvulsants, it is a potential teratogen. | |
| Urotoxicity | Mild and transient urotoxic effects (hematuria, proteinuria) have been observed in animal models. | Less evidence of direct urotoxicity compared to this compound. |
Mechanistic Insights into Toxicity
The differential toxicity between this compound and Methsuximide can be largely attributed to their distinct metabolic pathways.
Metabolic Activation of Methsuximide
Methsuximide is rapidly and extensively metabolized in the liver via N-demethylation to its active metabolite, N-desmethylmethsuximide. This metabolite has a significantly longer half-life than the parent compound and is primarily responsible for both the anticonvulsant activity and the observed toxicity. The accumulation of N-desmethylmethsuximide is a key factor in the dose-related toxicity of Methsuximide.
This compound Metabolism
This compound also undergoes N-demethylation to an active metabolite, but this process and the subsequent accumulation of the metabolite are less pronounced compared to Methsuximide. Recent research has also uncovered a novel mechanism for this compound, showing it to be an inhibitor of Receptor-Interacting serine/threonine Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation. This finding suggests a potential for neuroprotective effects, which may counterbalance some of its inherent toxicities.
Below is a diagram illustrating the metabolic pathways of this compound and Methsuximide.
Metabolic pathways of this compound and Methsuximide.
Experimental Protocols for Comparative Toxicity Assessment
To provide a framework for the direct comparison of this compound and Methsuximide toxicity, the following experimental protocols are proposed. These are based on established methodologies for assessing anticonvulsant toxicity.
In Vitro Cytotoxicity Assessment
Objective: To determine and compare the concentration-dependent cytotoxicity of this compound and Methsuximide in a relevant cell line.
Methodology:
-
Cell Culture:
-
Culture a human neuroblastoma cell line (e.g., SH-SY5Y) or a hepatocyte cell line (e.g., HepG2) in appropriate media and conditions.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound and Methsuximide in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of each compound in the cell culture medium to achieve a range of final concentrations.
-
-
Cell Treatment:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Replace the medium with the prepared drug solutions and incubate for 24-48 hours.
-
-
Viability Assay:
-
Assess cell viability using a standard method such as the MTT or XTT assay, which measures mitochondrial metabolic activity.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each compound by plotting a dose-response curve.
-
In Vivo Acute Toxicity and Neurotoxicity Assessment in Zebrafish Larvae
Objective: To compare the acute toxicity and neurotoxic effects of this compound and Methsuximide in a whole-organism model.
Methodology:
-
Animal Model:
-
Use wild-type zebrafish larvae (e.g., 5 days post-fertilization).
-
-
Compound Exposure:
-
Expose larvae to a range of concentrations of this compound and Methsuximide in the embryo medium.
-
-
Acute Toxicity Assessment:
-
After a 24-hour exposure, assess mortality and record any morphological abnormalities (e.g., edema, spinal curvature).
-
Determine the LC50 (median lethal concentration) for each compound.
-
-
Neurotoxicity Assessment (Locomotor Activity):
-
Following a shorter exposure period (e.g., 1-4 hours), place individual larvae in a 96-well plate.
-
Use an automated tracking system to monitor their locomotor activity (distance moved, velocity) in response to light-dark transitions.
-
-
Data Analysis:
-
Compare the locomotor activity of treated larvae to that of vehicle-treated controls to identify hypo- or hyperactivity, indicative of neurotoxicity.
-
The following diagram outlines the general workflow for these comparative toxicity experiments.
Experimental workflow for comparative toxicity assessment.
Conclusion and Future Directions
The available evidence, primarily from clinical observations and animal studies, suggests that Methsuximide exhibits a greater toxicity potential than this compound. This is largely attributed to the rapid formation and accumulation of its pharmacologically active and toxic metabolite, N-desmethylmethsuximide. While this compound also has a side-effect profile, it is generally considered to be milder.
The experimental protocols outlined in this guide provide a robust framework for conducting direct, quantitative comparisons of the cytotoxicity and neurotoxicity of these two compounds. Such studies are crucial for a more definitive understanding of their relative safety profiles and for informing future drug development efforts in the field of anticonvulsants. Further research into the specific cytochrome P450 isozymes involved in the metabolism of both drugs would also provide valuable insights into potential drug-drug interactions and inter-individual variability in toxicity.
A Comparative Guide to Validating the Efficacy of Phensuximide in Chronic Seizure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of Phensuximide's performance with other alternatives in preclinical chronic seizure models. It is designed to offer a comprehensive technical resource, grounded in scientific integrity and supported by experimental data, for professionals in neuroscience and drug development.
Introduction: The Role of this compound in Epilepsy Treatment
This compound (brand name Milontin) is a succinimide anticonvulsant medication that was first introduced for the clinical treatment of epilepsy in 1953.[1] It has been primarily used to manage absence seizures, also known as petit mal seizures, which are characterized by brief periods of staring and unawareness. The development of anticonvulsant drugs has a long history, with this compound being one of the earlier agents developed through systematic screening against animal seizure models.[2][3]
The mechanism of action for this compound, like other succinimides, is believed to involve the inhibition of T-type calcium channels in thalamocortical neurons.[4] This action helps to disrupt the abnormal, rhythmic electrical activity in the brain that leads to absence seizures.[4] Some sources also suggest it may block voltage-gated sodium channels, reducing overall neuronal excitability.[5] Additionally, it has been shown to inhibit the accumulation of cyclic AMP and cyclic GMP in depolarized brain tissue.[6][7]
While historically significant, this compound is now less commonly prescribed, with Ethosuximide generally considered the first-line therapy for absence seizures due to its superior efficacy and more favorable side-effect profile.[4][8] This guide will delve into the preclinical data that informs our understanding of this compound's efficacy in chronic seizure models, comparing it to its primary alternative, Ethosuximide.
Comparative Efficacy in Preclinical Chronic Seizure Models
The validation of anti-seizure medications relies heavily on preclinical studies using animal models that mimic human epilepsy. For absence seizures, two types of models are particularly relevant: chemically induced seizure models and genetic models.
1. Chemically-Induced Seizure Models: The Pentylenetetrazol (PTZ) Model
The pentylenetetrazol (PTZ) induced seizure test is a widely used preclinical model to screen for potential anti-absence seizure drugs.[9] PTZ is a central nervous system stimulant that can induce seizures. Experimentally, this compound has been shown to be effective in preventing PTZ-induced convulsions in animals, which was the basis for its initial clinical use for absence seizures.[1]
2. Genetic Models of Absence Epilepsy
Genetic models, such as the Genetic Absence Epilepsy Rats from Strasbourg (GAERS), are considered to have high face and predictive validity for human absence epilepsy. These animals spontaneously exhibit the characteristic spike-and-wave discharges on an electroencephalogram (EEG) that are the hallmark of absence seizures.
Pharmacokinetics: A Key Differentiator
A critical aspect influencing the clinical efficacy of this compound compared to other succinimides is its pharmacokinetic profile.
-
This compound: Has a relatively short mean half-life of approximately 7.8 hours.[10] Both the parent drug and its active metabolite, N-desmethylthis compound, do not accumulate to high levels in the plasma.[10][11] This failure to reach and maintain high plasma concentrations is a likely explanation for its comparatively weaker antiepileptic effect.[10]
-
Methsuximide: Another succinimide, has an even shorter half-life of about 1.4 hours. However, its active desmethyl metabolite has a long mean half-life of 38 hours, allowing it to accumulate to significant levels and exert a more potent antiepileptic effect.[10]
-
Ethosuximide: Is considered to have a more favorable pharmacokinetic profile for the treatment of absence seizures, contributing to its status as a first-line therapy.[4]
This difference in pharmacokinetics is a crucial consideration when evaluating the efficacy of these compounds in chronic models, as sustained therapeutic concentrations are necessary for seizure control.
Comparative Data Summary
| Drug | Primary Mechanism of Action | Efficacy in PTZ Model | Clinical Status for Absence Seizures | Key Pharmacokinetic Feature |
| This compound | Inhibition of T-type calcium channels[4] | Effective[1] | Second-line/Adjunctive | Short half-life, low accumulation of parent drug and active metabolite[10] |
| Ethosuximide | Inhibition of T-type calcium channels[4] | Effective | First-line[4][12] | Favorable profile for sustained therapeutic levels |
| Valproic Acid | Multiple, including enhancement of GABAergic transmission | Effective | First-line, especially with concurrent tonic-clonic seizures[4][12] | Broad-spectrum efficacy |
| Lamotrigine | Blocks voltage-sensitive sodium channels | Effective | Second-line; less effective than Ethosuximide and Valproic Acid for absence seizures[8] | Generally well-tolerated |
Experimental Protocols
Protocol 1: Pentylenetetrazol (PTZ) Induced Seizure Model
This protocol outlines a standard procedure for evaluating the efficacy of an anticonvulsant drug in a chemically induced seizure model.
Objective: To assess the ability of this compound to protect against seizures induced by PTZ.
Materials:
-
This compound
-
Pentylenetetrazol (PTZ)
-
Vehicle (e.g., saline or appropriate solvent)
-
Male Wistar rats (or other appropriate rodent strain)
-
Syringes and needles for administration
Procedure:
-
Animal Acclimation: House animals in a controlled environment for at least one week prior to the experiment.
-
Drug Administration:
-
Divide animals into experimental and control groups.
-
Administer this compound (at various doses) or vehicle to the respective groups via intraperitoneal (i.p.) or oral (p.o.) route.
-
-
PTZ Challenge: After a predetermined time to allow for drug absorption (typically 30-60 minutes), administer a convulsant dose of PTZ (e.g., 60 mg/kg, i.p.).
-
Behavioral Observation: Immediately place each animal in an individual observation chamber and record seizure activity for at least 30 minutes. Key parameters to score include:
-
Latency to the first seizure (myoclonic jerk or generalized clonus).
-
Severity of seizures (using a standardized scoring system, e.g., Racine scale).
-
Duration of seizures.
-
Presence or absence of tonic-clonic seizures.
-
-
Data Analysis: Compare the seizure parameters between the this compound-treated and control groups using appropriate statistical methods (e.g., ANOVA, t-test).
Self-Validation: The control group receiving only the vehicle followed by PTZ should consistently exhibit robust seizure activity, providing a baseline against which the effects of this compound can be measured.
Visualizations
Diagram 1: Experimental Workflow for PTZ Model
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Antiepileptic drug therapy the story so far - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epilepsyontario.org [epilepsyontario.org]
- 4. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Succinimides: this compound, Methsuximide, Ethosuximide | Pharmaguideline [pharmaguideline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. Ethosuximide, sodium valproate or lamotrigine for absence seizures in children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma concentrations of this compound, methsuximide, and their metabolites in relation to clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Absence seizure - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
A Comparative Guide to Phensuximide and Valproic Acid in Preclinical Seizure Models
Introduction: The landscape of antiseizure medication (ASM) development is critically dependent on robust preclinical evaluation. Among the vast array of compounds, Valproic Acid (VPA) and Phensuximide (PSM) represent two distinct therapeutic agents with unique mechanistic profiles and clinical applications. VPA, discovered serendipitously to have anticonvulsant effects, is now a mainstay broad-spectrum ASM used for various seizure types.[1][2] this compound, a member of the succinimide class, has a more targeted clinical indication, primarily for absence seizures.[3][4]
This guide provides an in-depth comparison of this compound and Valproic Acid, focusing on their mechanisms of action and performance in validated preclinical seizure models. The objective is to equip researchers, scientists, and drug development professionals with the foundational data and experimental context necessary to effectively utilize these compounds as benchmarks or investigational agents in their own research endeavors.
Part 1: Unraveling the Mechanisms of Action
The divergent efficacy profiles of VPA and PSM are rooted in their distinct molecular targets. VPA is known for its pleiotropic effects, engaging multiple systems to reduce neuronal hyperexcitability, whereas PSM has a more focused mechanism.
Valproic Acid: A Multi-Modal Approach
Valproic acid's broad-spectrum efficacy is attributed to its ability to modulate several key pathways involved in seizure generation and propagation.[5] Its primary mechanisms include:
-
Enhancement of GABAergic Neurotransmission: VPA increases the availability of the brain's primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). It achieves this by inhibiting GABA transaminase, the enzyme responsible for GABA degradation, and stimulating the GABA-synthesizing enzyme, glutamic acid decarboxylase (GAD).[6][7][8] This leads to a potentiation of inhibitory signaling.[1]
-
Blockade of Voltage-Gated Ion Channels: VPA attenuates high-frequency neuronal firing by blocking voltage-gated sodium channels.[1][7] It also has an inhibitory effect on T-type calcium channels, which contributes to its effectiveness in absence seizures.[8]
-
Histone Deacetylase (HDAC) Inhibition: VPA is also known to be an inhibitor of HDACs. While this mechanism is central to its investigation in other therapeutic areas, it may also contribute to its antiepileptogenic and neuroprotective effects by modulating gene expression.[5][7]
Caption: Multifaceted mechanism of action of Valproic Acid (VPA).
This compound: A Targeted Channel Blocker
This compound, as a succinimide, has a more defined mechanism of action, which explains its specificity for certain seizure types.
-
Inhibition of T-type Calcium Channels: The primary mechanism is the inhibition of low-voltage-activated T-type calcium channels.[3] These channels are highly expressed in thalamic neurons and are critical for generating the characteristic 3-Hz spike-and-wave discharges seen on EEGs during absence seizures.[3] By blocking these channels, this compound disrupts this pathological thalamocortical rhythm.
-
Motor Cortex Depression: this compound is also thought to reduce the frequency of seizures by depressing nerve transmission in the motor cortex.[3][9]
-
Modulation of Cyclic Nucleotides: Some evidence suggests this compound inhibits the accumulation of cyclic AMP (cAMP) and cyclic GMP (cGMP) in depolarized brain tissue, which may contribute to its anticonvulsant effects.[3][10][11]
Caption: Primary mechanism of action of this compound (PSM).
Part 2: Performance in Validated Seizure Models
The differential mechanisms of VPA and PSM translate directly to their efficacy in clinically validated preclinical seizure models. The three cornerstone models for initial ASM screening are the maximal electroshock (MES) test, the subcutaneous pentylenetetrazol (scPTZ) test, and the kindling model.[12]
-
Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure via corneal electrical stimulation. It is highly predictive of a drug's efficacy against generalized tonic-clonic seizures, as it tests the ability to prevent seizure spread.[12][13]
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: PTZ is a GABAA receptor antagonist that induces clonic seizures. This test is the gold standard for identifying compounds effective against absence seizures, as it assesses a drug's ability to raise the seizure threshold.[12][13]
-
Kindling Model: This model of chronic epilepsy involves repeated application of a sub-convulsive electrical stimulus to a brain region like the amygdala, leading to a permanent state of hyperexcitability. It is used to evaluate efficacy against focal seizures and to study antiepileptogenesis.[3][12]
Comparative Efficacy Data
The following table summarizes the expected performance of Valproic Acid and this compound in these key preclinical models.
| Seizure Model | Seizure Type Represented | Valproic Acid (VPA) | This compound (PSM) | Rationale for Performance |
| Maximal Electroshock (MES) | Generalized Tonic-Clonic | Effective [1] | Effective | VPA's Na+ channel blockade prevents seizure spread. PSM's phenyl substitution confers activity against electrically induced seizures.[11] |
| Subcutaneous PTZ (scPTZ) | Absence, Myoclonic | Effective [1] | Highly Effective | VPA's combined GABAergic and T-type calcium channel effects are protective. PSM's primary mechanism is T-type calcium channel inhibition, the key target in this model.[3] |
| Kindling Model | Focal to Bilateral Tonic-Clonic | Effective [1] | Variable/Less Effective | VPA's broad-spectrum action is effective against the complex neurobiology of kindled seizures. PSM's targeted action is less suited for this model of chronic focal epilepsy. |
Part 3: Experimental Protocols & Methodologies
Accurate and reproducible data are paramount. The following sections detail the standardized protocols for the MES and scPTZ tests, explaining the scientific rationale behind each step.
Protocol 1: Maximal Electroshock (MES) Test
This protocol assesses a compound's ability to prevent the spread of a maximal seizure.
Causality: The endpoint—abolition of the hindlimb tonic extension—is a robust measure of a drug's ability to inhibit the propagation of seizure activity through brainstem pathways, a key feature of generalized tonic-clonic seizures.
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Step-by-Step Methodology:
-
Animal Selection: Use adult male CF-1 mice or Sprague-Dawley rats, acclimatized to the laboratory environment.[14]
-
Drug Administration: Administer the test compound (e.g., VPA, PSM) or vehicle control via intraperitoneal (i.p.) injection. Doses should be selected based on pilot dose-ranging studies.
-
Pretreatment Interval: Allow for a specific time interval between drug administration and seizure induction to ensure peak brain concentration of the compound. This is determined from pharmacokinetic studies.
-
Anesthesia: Apply 2-3 drops of a topical ophthalmic anesthetic (e.g., 0.5% tetracaine) to the eyes of each animal to prevent pain from the corneal electrodes.[14]
-
Seizure Induction: Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats; 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension phase.
-
Data Analysis: An animal is considered protected if the tonic hindlimb extension is abolished. The data is typically analyzed to determine the ED50 (the dose required to protect 50% of the animals).
Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Test
This protocol identifies compounds that elevate the seizure threshold.
Causality: PTZ is a non-competitive antagonist of the GABAA receptor complex, reducing inhibitory tone and lowering the threshold for seizure initiation. A drug that protects against PTZ-induced seizures likely enhances GABAergic inhibition or reduces excitatory currents (like T-type Ca2+ currents) that contribute to seizure initiation.
Caption: Experimental workflow for the subcutaneous PTZ (scPTZ) test.
Step-by-Step Methodology:
-
Animal Selection: Use adult male CF-1 mice.
-
Drug Administration: Administer the test compound or vehicle control via i.p. injection.
-
Pretreatment Interval: Allow for the appropriate time to elapse for the drug to reach its site of action.
-
Chemoconvulsant Administration: Administer a dose of PTZ calculated to induce seizures in 97% of control animals (the CD97, typically 85 mg/kg for mice) via a subcutaneous (s.c.) injection in the scruff of the neck.[13]
-
Observation: Place the animal in an individual observation chamber and observe for 30 minutes for the onset of seizure activity.
-
Endpoint: The primary endpoint is the absence of a generalized clonic seizure lasting for more than 5 seconds.
-
Data Analysis: An animal is considered protected if it does not exhibit the endpoint seizure. The ED50 is calculated from the dose-response data.
Conclusion
Valproic Acid and this compound serve as invaluable tools in preclinical seizure research, but for distinct purposes.
-
Valproic Acid stands as the quintessential broad-spectrum reference compound. Its efficacy across the MES, scPTZ, and kindling models makes it an essential positive control for studies investigating novel ASMs intended for generalized tonic-clonic, absence, and focal seizures.[1] Its complex pharmacology, however, means that mechanistic deconvolution can be challenging.
-
This compound offers a more targeted profile. Its potent activity in the scPTZ model and established mechanism as a T-type calcium channel blocker make it an ideal benchmark for compounds specifically designed to treat absence epilepsy.[3] Its weaker or more variable performance in models like kindling highlights the need to match the preclinical model to the specific seizure type being targeted.
By understanding the fundamental differences in their mechanisms and leveraging their well-characterized performance in these validated models, researchers can design more insightful experiments, leading to a more efficient and effective discovery pipeline for the next generation of antiseizure medications.
References
- 1. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in Valproate Therapy for Seizures, Migraines, and Bipolar Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. This compound | C11H11NO2 | CID 6839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 12. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. biorxiv.org [biorxiv.org]
Ethosuximide as a Therapeutic Alternative to Phensuximide: A Comparative Analysis for Drug Development Professionals
This guide provides an in-depth, objective comparison of ethosuximide and its predecessor, phensuximide, for the treatment of absence seizures. By synthesizing mechanistic insights, pharmacokinetic data, clinical efficacy, and safety profiles, we will elucidate the scientific rationale underpinning the establishment of ethosuximide as the preferred therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two succinimide anticonvulsants.
Introduction: The Evolution of Succinimide Anticonvulsants
The development of succinimide-based anticonvulsants marked a significant advancement in the specific treatment of absence seizures (formerly known as "petit mal" seizures). This compound was one of the earlier compounds in this class, followed by the development of ethosuximide in the 1950s.[1][2][3] While both share a core chemical scaffold, their pharmacological profiles diverge significantly, leading to the current clinical consensus that favors ethosuximide as a first-line therapy for uncomplicated absence epilepsy.[1][4][5] This guide will dissect the evidence that has led to this therapeutic shift, providing a comparative framework grounded in experimental data.
Differentiating the Mechanism of Action
The primary reason for ethosuximide's therapeutic superiority lies in its well-defined and targeted mechanism of action compared to the less specific activity of this compound.
Ethosuximide: A Specific T-Type Calcium Channel Antagonist
Ethosuximide's primary anticonvulsant effect is mediated through the blockade of low-voltage-activated T-type calcium channels, particularly within the thalamic neurons.[6][7][8] These channels are critical for generating the rhythmic spike-and-wave discharges on an electroencephalogram (EEG) that are the hallmark of absence seizures.[8][9][10] By inhibiting these channels, ethosuximide reduces the inward calcium current that drives the oscillatory, hypersynchronous firing of thalamocortical circuits, thereby preventing seizure generation.[8][9][11] This targeted action effectively normalizes neuronal activity without causing broad central nervous system depression, contributing to its favorable side-effect profile.[6]
This compound: A Less Defined Pharmacological Profile
The mechanism of this compound is not as clearly elucidated. While it is also a succinimide anticonvulsant, its actions are broader and less potent. Some evidence suggests it may inhibit calcium influx into nerve cells and potentially affect voltage-gated sodium channels.[12] Other studies indicate it inhibits the accumulation of cyclic AMP and cyclic GMP in depolarized brain tissue.[13][][15] This lack of a specific, high-affinity target likely contributes to its comparatively lower efficacy and less favorable tolerability.
Caption: Ethosuximide blocks T-type calcium channels on thalamic neurons, disrupting the oscillatory loop responsible for absence seizures.
Comparative Pharmacokinetic Profiles
The pharmacokinetic properties of ethosuximide contribute significantly to its clinical utility, offering a more predictable and manageable dosing regimen compared to older agents.
| Parameter | Ethosuximide | This compound | Clinical Implication |
| Bioavailability | >90%[1] | Well absorbed orally | Both drugs are suitable for oral administration. |
| Half-life | Adults: 50-60 hoursChildren: ~30 hours[1] | ~4-8 hours to peak concentration | Ethosuximide's long half-life allows for once or twice-daily dosing, improving patient adherence. |
| Metabolism | Hepatic (CYP3A4, CYP2E1)[7] | Hepatic | Both require caution in patients with hepatic impairment. |
| Protein Binding | Minimal[16] | Data not extensively reported | Ethosuximide's low protein binding reduces the potential for displacement-based drug interactions. |
| Excretion | 10-20% unchanged in urine[1] | Primarily renal | Dose adjustments may be needed in severe renal impairment for ethosuximide. |
Clinical Efficacy: The Weight of Evidence
Modern clinical trials have firmly established ethosuximide's efficacy, while robust, comparative data for this compound is largely absent from contemporary literature.
Ethosuximide: First-Line Treatment Validated by Class I Evidence
Ethosuximide is recommended as the first-line therapy for childhood absence epilepsy (CAE).[1][5][17] This recommendation is strongly supported by a landmark double-blind, randomized controlled trial published in The New England Journal of Medicine (2010). The study compared ethosuximide, valproic acid, and lamotrigine in 453 children with newly diagnosed CAE.[18][19]
Key Findings from the 2010 CAE Study:
-
Efficacy: The freedom-from-failure rates for ethosuximide (53%) and valproic acid (58%) were similar and significantly higher than for lamotrigine (29%).[19]
-
Tolerability: Ethosuximide was associated with fewer adverse attentional effects compared to valproic acid.[19]
Long-term follow-up data at 12 months confirmed these findings, solidifying ethosuximide's superior standing based on both efficacy and tolerability.[20]
This compound: Historical Use with Limited Modern Data
This compound was historically used for absence seizures but has been largely superseded by ethosuximide due to its lower efficacy and less favorable side-effect profile.[1] There is a lack of modern, large-scale, randomized controlled trials to support its use as a primary agent.
| Drug | Key Clinical Trial(s) | Seizure Freedom Rate (Initial Monotherapy) | Level of Evidence |
| Ethosuximide | Glauser et al., NEJM 2010[19] | 53% (at 16 weeks)[19] | Class I |
| This compound | N/A (Modern Comparative Trials) | Not established in modern trials | Limited |
Safety and Tolerability: A Critical Differentiator
The overall incidence of adverse effects with ethosuximide is lower compared to most other anti-seizure medications, including valproic acid and, historically, this compound.[1]
| Adverse Effect Category | Ethosuximide | This compound |
| Common | Gastrointestinal: Nausea, vomiting, abdominal pain[6][21]CNS: Drowsiness, dizziness, fatigue, headache[6][22] | Dizziness, drowsiness[15] |
| Serious (Rare) | Hematologic: Leukopenia, thrombocytopenia, aplastic anemia[1][6]Dermatologic: Stevens-Johnson syndrome[23]Immunologic: Systemic Lupus Erythematosus (SLE)[22][24] | Reports of renal effects (hematuria, proteinuria) in animal models[13] |
| Cognitive | Fewer attentional side effects compared to valproic acid[19] | Data limited |
Drug Interactions:
-
Ethosuximide: Valproic acid can increase ethosuximide plasma concentrations.[6][7] Conversely, enzyme-inducing drugs like carbamazepine can decrease its levels.[6]
-
This compound: Specific drug interaction data is less comprehensively documented in modern literature.
Supporting Experimental Protocols
To validate the claims made in this guide, the following standardized protocols are provided for preclinical and in vitro assessment of anti-absence seizure medications.
Protocol 1: In Vitro Validation of T-Type Calcium Channel Blockade
This protocol outlines a whole-cell patch-clamp electrophysiology experiment to measure the effect of a test compound on T-type calcium channels in isolated thalamic neurons.
Methodology:
-
Cell Preparation: Acutely dissociate ventrobasal thalamic neurons from a juvenile rat (e.g., P10-P14 Wistar rat) using enzymatic digestion (e.g., papain) and mechanical trituration.
-
Recording Setup: Perfuse the isolated neurons with an external solution containing blockers for sodium and potassium channels (e.g., tetrodotoxin, CsCl, TEA) to isolate calcium currents. Use an internal pipette solution with a cesium-based electrolyte.
-
Voltage Protocol: Hold the neuron at a hyperpolarized membrane potential (e.g., -90 mV) to ensure T-type channels are available for activation. Apply depolarizing voltage steps (e.g., to -30 mV) to elicit T-type calcium currents.
-
Compound Application: After establishing a stable baseline recording of the T-type current, perfuse the bath with the test compound (e.g., ethosuximide, 100 µM) and record the current again.
-
Data Analysis: Measure the peak amplitude of the inward T-type calcium current before and after drug application. Calculate the percentage of inhibition to determine the compound's blocking efficacy. Generate a dose-response curve to calculate the IC₅₀.
Caption: Workflow for assessing T-type calcium channel blockade using patch-clamp electrophysiology.
Protocol 2: In Vivo Efficacy Assessment in the GAERS Model
The Genetic Absence Epilepsy Rat from Strasbourg (GAERS) is a well-validated animal model that spontaneously exhibits spike-and-wave discharges analogous to human absence seizures.
Methodology:
-
Animal Preparation: Surgically implant cortical EEG electrodes in adult GAERS rats under anesthesia. Allow for a recovery period of at least one week.
-
Baseline EEG Recording: Place the freely moving animal in a recording chamber and record baseline EEG for a 1-2 hour period to quantify the cumulative duration of spontaneous spike-and-wave discharges (SWDs).
-
Drug Administration: Administer the test compound (e.g., Ethosuximide, 100 mg/kg, i.p.) or vehicle control.
-
Post-Dosing EEG Recording: Immediately following administration, record EEG for an additional 2-4 hours.
-
Data Analysis: Quantify the cumulative duration of SWDs in the post-dosing period and compare it to the baseline period for both the drug and vehicle groups. Calculate the percentage reduction in seizure activity to determine in vivo efficacy.
Conclusion: The Rationale for Therapeutic Preference
The replacement of this compound with ethosuximide as a primary therapy for absence seizures is a clear example of rational drug development. The evidence overwhelmingly supports ethosuximide as the superior agent based on three core pillars:
-
Targeted Mechanism: Ethosuximide has a specific and well-understood mechanism of action—the blockade of thalamic T-type calcium channels—which is directly relevant to the pathophysiology of absence seizures.[6][8]
-
Proven Clinical Efficacy: High-quality, Class I clinical evidence has demonstrated its robust efficacy, establishing it as a first-line agent.[19][20]
-
Favorable Safety Profile: Ethosuximide is generally well-tolerated, with a risk-benefit profile that is superior to both its predecessor, this compound, and its common alternative, valproic acid, particularly concerning cognitive side effects.[1][19]
For drug development professionals, the story of ethosuximide serves as a case study in the value of refining pharmacology to enhance target specificity, which ultimately translates into improved clinical outcomes and patient safety.
References
- 1. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Brief history of anti‐seizure drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiepileptic drug therapy the story so far - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. A Practical Guide to Treatment of Childhood Absence Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Ethosuximide used for? [synapse.patsnap.com]
- 7. Ethosuximide - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Ethosuximide? [synapse.patsnap.com]
- 9. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 12. Succinimides: this compound, Methsuximide, Ethosuximide | Pharmaguideline [pharmaguideline.com]
- 13. medchemexpress.com [medchemexpress.com]
- 15. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 16. publications.ashp.org [publications.ashp.org]
- 17. researchgate.net [researchgate.net]
- 18. neurologytoday.aan.com [neurologytoday.aan.com]
- 19. Treatment of Childhood Absence Epilepsy—An Evidence-Based Answer at Last! - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ethosuximide, Valproic Acid and Lamotrigine in Childhood Absence Epilepsy: Initial Monotherapy Outcomes at 12 months - PMC [pmc.ncbi.nlm.nih.gov]
- 21. goodrx.com [goodrx.com]
- 22. drugs.com [drugs.com]
- 23. Ethosuximide: Mechanism of Action [picmonic.com]
- 24. Ethosuximide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
A Comparative Guide to T-type Calcium Channel Blockers: Phensuximide in Context
Executive Summary
For researchers and clinicians in neurology and drug development, the succinimide class of anticonvulsants represents a cornerstone in the management of absence seizures. This is largely attributed to their mechanism of action, which involves the inhibition of low-voltage-activated T-type calcium channels in thalamic neurons.[1][2] However, not all succinimides are equivalent in their efficacy or mechanism. This guide provides an in-depth comparison of Phensuximide with its more clinically prominent counterparts, Ethosuximide and Methsuximide. While all three share a core chemical scaffold, their pharmacological profiles diverge significantly. Ethosuximide is established as a first-line therapy for absence seizures due to its specific and potent blockade of T-type calcium channels and favorable tolerability.[3][4] Methsuximide, via its active metabolite, is also a potent T-type channel blocker.[5][6] In stark contrast, this compound is considered a poor blocker of these channels, with a less defined mechanism of action that may involve other targets.[6] This guide synthesizes available experimental data to clarify these differences, presenting a head-to-head comparison of their mechanisms, efficacy, and safety, supplemented by standardized protocols for their evaluation.
The Thalamocortical Circuit and the Role of T-type Calcium Channels in Absence Epilepsy
Absence seizures are characterized by brief, sudden lapses in consciousness accompanied by a distinctive 3-Hz spike-and-wave discharge (SWD) pattern on an electroencephalogram (EEG).[7] These pathological oscillations originate within the thalamocortical circuitry, where T-type calcium channels, particularly the CaV3.1 isoform, are highly expressed in thalamic neurons.[1][7] These channels are "low-voltage activated," meaning they open in response to small depolarizations from a hyperpolarized state, generating the burst firing patterns that drive the SWDs underlying absence seizures.[1] Consequently, T-type calcium channels have become a prime therapeutic target for anti-absence drugs.[8]
The succinimide family of drugs, which includes this compound, Ethosuximide, and Methsuximide, was developed to specifically address this pathology.
Mechanism of Action: T-type Calcium Channel Blockade
The therapeutic effect of anti-absence succinimides like Ethosuximide is primarily achieved by directly inhibiting T-type calcium channels. By blocking these channels, the drugs reduce the flow of calcium ions into thalamic neurons, dampening their rhythmic burst firing and disrupting the propagation of seizure activity.[2][9]
Caption: Mechanism of action for potent succinimide anticonvulsants.
Pharmacological Profiles of Succinimide Anticonvulsants
This compound
This compound is a succinimide derivative with a more complex and less understood pharmacological profile compared to its counterparts.[10]
-
Mechanism of Action : The precise anticonvulsant mechanism of this compound is not definitively established. While it belongs to the succinimide class, it is considered a poor blocker of T-type calcium channels.[6] Some literature suggests it may act by blocking voltage-gated sodium channels.[10] More recent research has identified an entirely different target, showing it inhibits RIPK1 kinase, a protein involved in inflammation and cell death, though the relevance of this to its anti-seizure effect is unclear.[11][12] A notable metabolic characteristic is its conversion to phenytoin, itself an anticonvulsant with a distinct mechanism (sodium channel blockade).[10]
-
Efficacy : It is indicated for the treatment of absence seizures, but is generally considered less effective than Ethosuximide.[3][10] It is sometimes used for seizures that are resistant to other medications.[10]
-
Side Effects : Common side effects include drowsiness, dizziness, and nausea.[10] Studies have also pointed to potential renal toxicity.[13]
Ethosuximide
Ethosuximide is widely regarded as the gold-standard, first-line treatment for uncomplicated absence seizures.[3][14]
-
Mechanism of Action : Its therapeutic success is almost exclusively attributed to the potent and specific blockade of T-type calcium channels in thalamic neurons.[1][15] This targeted action directly counteracts the primary driver of absence seizure pathophysiology.
-
Efficacy : Multiple clinical trials have demonstrated its high efficacy. A landmark 2010 trial found Ethosuximide and valproic acid to be significantly more effective than lamotrigine for childhood absence seizures, with seizure freedom rates around 53-58%.[3] Given its better tolerability, Ethosuximide is preferred over valproic acid when generalized tonic-clonic seizures are not present.[3][4]
-
Side Effects : Ethosuximide is generally well-tolerated.[3] The most common adverse effects are gastrointestinal (nausea, vomiting, abdominal pain) and CNS-related (drowsiness, fatigue, dizziness), which often subside with continued use.[2][3]
Methsuximide
Methsuximide sits between this compound and Ethosuximide in terms of its T-type channel activity and clinical use.
-
Mechanism of Action : Methsuximide is a prodrug that is metabolized to N-desmethylmethsuximide. This active metabolite is a potent blocker of all three T-type calcium channel isoforms (CaV3.1, CaV3.2, and CaV3.3).[5][6][15] Its mechanism is therefore closely aligned with that of Ethosuximide.
-
Efficacy : It is effective in managing absence (petit mal) seizures.[16]
-
Side Effects : Its side effect profile is generally considered less favorable than Ethosuximide's, which limits its use as a first-line agent.[3]
Head-to-Head Comparison: this compound vs. Other T-type Blockers
The critical distinction for researchers is the vast difference in activity at the primary molecular target for absence seizures. This compound's utility is hampered by its weak action on T-type channels and a less defined, potentially pleiotropic mechanism.
| Feature | This compound | Ethosuximide | Methsuximide |
| Primary Mechanism | Poor T-type Ca²⁺ channel blockade; potential Na⁺ channel effects[6][10] | Potent & specific T-type Ca²⁺ channel blockade[1][2][15] | T-type Ca²⁺ channel blockade (via active metabolite)[5][6] |
| Clinical Use | Absence seizures, often as a secondary option[10] | First-line therapy for absence seizures[3][14] | Absence seizures, not typically first-line[3][16] |
| Reported Efficacy | Considered less effective than Ethosuximide[3] | High efficacy, superior to lamotrigine, comparable to valproic acid[3][4] | Effective, but with a less favorable side-effect profile than Ethosuximide[3][17] |
| Key Metabolite | Phenytoin (active anticonvulsant)[10] | Inactive metabolites | N-desmethylmethsuximide (active T-type channel blocker)[15] |
| Common Side Effects | Drowsiness, dizziness, nausea, potential renal effects[10][13] | GI distress, drowsiness, headache (often transient)[3] | Drowsiness, dizziness, confusion[10] |
Standardized Methodologies for Efficacy Evaluation
To objectively compare the effectiveness of these compounds, standardized preclinical protocols are essential. The following sections detail validated workflows for in vitro potency assessment and in vivo anti-seizure activity.
Protocol 1: In Vitro Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of a compound's ability to block T-type calcium channels in isolated cells.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on specific T-type calcium channel isoforms (e.g., CaV3.1, CaV3.2, CaV3.3) expressed in a heterologous system (e.g., HEK-293 cells).
Caption: Workflow for patch-clamp electrophysiology.
Step-by-Step Methodology:
-
Cell Preparation: Culture HEK-293 cells stably transfected with the human T-type calcium channel isoform of interest (e.g., CACNA1G for CaV3.1). Plate cells on glass coverslips 24-48 hours before recording.
-
Solution Preparation:
-
External Solution (in mM): 140 CsCl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH. Barium (Ba²⁺) is used as the charge carrier to avoid calcium-dependent inactivation.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.[18]
-
Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.
-
Approach a single cell with the patch pipette while applying slight positive pressure.[18]
-
Upon contact with the cell membrane, release pressure and apply gentle suction to form a giga-ohm seal.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.[19]
-
-
Voltage Protocol: Using a patch-clamp amplifier, clamp the cell's holding potential at -100 mV to ensure channels are in a resting state. Apply a 100 ms depolarizing test pulse to -30 mV every 15 seconds to elicit a maximal T-type current.[6]
-
Drug Application: After recording a stable baseline current for 3-5 minutes, perfuse the chamber with external solution containing increasing concentrations of the test compound. Allow the current inhibition to reach a steady state at each concentration.
-
Data Analysis: Measure the peak inward current amplitude at each concentration. Normalize the data to the baseline current and plot the percentage of inhibition against the drug concentration. Fit the concentration-response curve with the Hill equation to determine the IC₅₀.
Protocol 2: In Vivo Assessment in a Rodent Model of Absence Epilepsy
The WAG/Rij (Wistar Albino Glaxo from Rijswijk) rat is a well-established genetic model that spontaneously develops absence-like seizures with SWDs, making it ideal for testing anti-absence drugs.[20][21][22]
Objective: To quantify the effect of a test compound on the frequency and duration of spontaneous spike-wave discharges (SWDs) in freely moving WAG/Rij rats.
Caption: Workflow for in vivo drug efficacy testing.
Step-by-Step Methodology:
-
Animal Model: Use adult male WAG/Rij rats (6-9 months of age), as they exhibit stable SWD activity.[23] House animals under a 12:12 light-dark cycle with ad libitum access to food and water.
-
Electrode Implantation:
-
Anesthetize the rat using isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording. A reference electrode is placed over the cerebellum.
-
Secure the electrode assembly to the skull with dental cement.
-
-
Recovery: Allow the animals to recover for at least one week post-surgery.
-
Experimental Design: Employ a within-subjects crossover design. Each animal will receive both the vehicle and the test compound on separate days, with a washout period of at least 48 hours between tests.
-
Recording Procedure:
-
Place the rat in a recording chamber and connect its headstage to a tethered EEG amplification system.
-
Record a 2-hour baseline EEG to establish the pre-drug SWD rate.
-
Administer the test compound or vehicle (e.g., via intraperitoneal injection).
-
Continue recording EEG for at least 4 hours post-injection.
-
-
Data Analysis:
-
Digitize the EEG signal and analyze it offline.
-
Identify SWDs, defined as a train of spikes and slow waves with a frequency of 7-11 Hz, a duration of at least 1 second, and an amplitude at least twice the baseline.[21]
-
For each hour of recording, calculate the total number of SWDs and their cumulative duration.
-
Normalize the post-injection data to the baseline values for each animal.
-
Use appropriate statistical tests (e.g., a repeated-measures ANOVA or paired t-tests) to compare the effects of the drug treatment to the vehicle control.
-
Conclusion and Future Perspectives
The comparative analysis of succinimide anticonvulsants underscores the importance of a well-defined mechanism of action for therapeutic success. Ethosuximide's clinical preeminence as a first-line treatment for absence seizures is directly linked to its potent and specific blockade of T-type calcium channels.[2][3] Methsuximide , through its active metabolite, shares this targeted mechanism.[6] This compound , in contrast, is a significantly weaker T-type channel blocker, and its clinical efficacy is likely derived from other, less specific mechanisms, including its metabolic conversion to phenytoin.[6][10]
For researchers in drug development, this comparison highlights a critical lesson: while structurally similar compounds may exist, their subtle molecular differences can lead to profoundly different interactions with biological targets. This compound's profile suggests it is not an appropriate tool for specifically probing the role of T-type calcium channels. Future research should focus on developing next-generation T-type channel blockers with improved isoform selectivity (e.g., specific for CaV3.1, CaV3.2, or CaV3.3), which could offer enhanced efficacy and reduced side effects for not only epilepsy but also other neurological conditions where these channels are implicated, such as neuropathic pain and sleep disorders.[7][8]
References
- 1. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ethosuximide? [synapse.patsnap.com]
- 3. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ethosuximide, sodium valproate or lamotrigine for absence seizures in children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Methsuximide? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Antiepileptic Drugs: Calcium Channel Blockers [jove.com]
- 10. Succinimides: this compound, Methsuximide, Ethosuximide | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. FDA-approved this compound inhibits RIPK1-dependent immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Ethosuximide, sodium valproate or lamotrigine for absence seizures in children and adolescents | Cochrane [cochrane.org]
- 15. Ethosuximide - Wikipedia [en.wikipedia.org]
- 16. What is Methsuximide used for? [synapse.patsnap.com]
- 17. Methsuximide - Amerigo Scientific [amerigoscientific.com]
- 18. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 19. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The WAG/Rij strain: a genetic animal model of absence epilepsy with comorbidity of depression [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Establishing Drug Effects on Electrocorticographic Activity in a Genetic Absence Epilepsy Model: Advances and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Absence epilepsy in male and female WAG/Rij rats: a longitudinal EEG analysis of seizure expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phensuximide and Necrostatin-1 as RIPK1 Inhibitors for Necroptosis Research
A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, the precise modulation of key protein kinases is paramount to unraveling disease mechanisms and developing targeted therapeutics. Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and programmed cell death, particularly necroptosis. The ability to selectively inhibit RIPK1 kinase activity is a powerful tool for researchers. This guide provides a comprehensive comparative analysis of two notable RIPK1 inhibitors: the well-established research tool, necrostatin-1, and the FDA-approved drug, Phensuximide, which has been repurposed as a potent inhibitor of RIPK1-mediated immunogenic cell death.
The Central Role of RIPK1 in Cell Fate Decisions
RIPK1 is a serine/threonine kinase that functions as a central node in cellular stress and inflammatory responses. Its activity is tightly regulated and can lead to divergent outcomes: cell survival through the activation of NF-κB and MAPK pathways, or programmed cell death in the form of apoptosis or necroptosis[1][2]. Necroptosis is a lytic, pro-inflammatory form of cell death that is implicated in a growing number of pathologies, including inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.
The kinase activity of RIPK1 is essential for the initiation of necroptosis. Upon specific stimuli, such as TNF-α, RIPK1 is activated and recruits RIPK3 to form a multi-protein complex known as the necrosome. Within this complex, RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and phosphorylation of the mixed lineage kinase domain-like (MLKL) protein. Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.
Figure 1: Simplified RIPK1-mediated necroptosis signaling pathway.
Comparative Analysis of this compound and Necrostatin-1
While both this compound and necrostatin-1 effectively inhibit RIPK1 kinase activity, they possess distinct characteristics that are crucial for experimental design and interpretation.
| Feature | This compound | Necrostatin-1 |
| Primary Target | RIPK1 Kinase Domain | RIPK1 Kinase Domain |
| IC50 (RIPK1 Kinase) | Not explicitly reported, but has "similar potency" to Nec-1 in vitro[3] | ~182 nM (in vitro kinase assay) |
| Cellular EC50 (Necroptosis) | ~100 µM (in HT-29 cells)[4] | ~490 nM (in Jurkat cells) |
| Mechanism of Action | ATP-competitive inhibitor | Allosteric inhibitor[3] |
| Specificity | Does not affect NF-κB or MAPK pathways[1][4] | Does not affect NF-κB pathway[5] |
| Known Off-Targets | Not extensively characterized, but appears more specific in cell signaling studies[1][4] | Indoleamine 2,3-dioxygenase (IDO)[6] |
| In Vivo Efficacy | Protects against LPS- and TNF-induced systemic inflammatory response syndrome (SIRS)[1][2] | Protects against TNF-induced SIRS and ischemic brain injury[6][7] |
| FDA Approval Status | Approved for epilepsy | For research use only |
This compound: A Repurposed Drug with High Specificity
This compound, an FDA-approved anticonvulsant, was identified as a RIPK1 inhibitor through a screening of drugs with structural similarity to necrostatin-1[1][4][8]. This discovery is significant as it provides a readily available and well-characterized compound for RIPK1 inhibition studies.
Key Advantages of this compound:
-
High Specificity for RIPK1-mediated Cell Death: Experimental data demonstrates that this compound effectively prevents RIPK1-dependent necroptosis without interfering with the NF-κB and MAPK signaling pathways, which are also regulated by RIPK1's scaffolding function[1][4]. This specificity is a major advantage over less selective inhibitors, as it allows for a more precise dissection of the role of RIPK1 kinase activity in a given biological process.
-
Proven In Vivo Efficacy: this compound has been shown to be protective in mouse models of systemic inflammatory response syndrome (SIRS) induced by both LPS and TNF-α, highlighting its potential for in vivo applications[1][2].
-
FDA-Approved Status: Its established safety profile in humans for other indications may facilitate its translation into clinical research for RIPK1-mediated diseases.
Considerations for this compound:
-
Potency: While effective, the cellular EC50 for inhibiting necroptosis is in the micromolar range, which is higher than that of necrostatin-1[4]. Researchers should consider this when designing experiments.
-
Limited Off-Target Data: While it appears more specific than necrostatin-1 in the context of RIPK1 signaling, a comprehensive kinome-wide screen to fully characterize its off-target profile is not yet widely published.
Necrostatin-1: The Prototypical RIPK1 Inhibitor
Necrostatin-1 (Nec-1) was the first small molecule identified as a specific inhibitor of necroptosis and has been instrumental in elucidating the role of RIPK1 in this cell death pathway[3]. It acts as an allosteric inhibitor, binding to a hydrophobic pocket in the kinase domain of RIPK1 and locking it in an inactive conformation[3].
Key Advantages of Necrostatin-1:
-
Potency: Nec-1 exhibits potent inhibition of RIPK1 kinase activity and necroptosis in the nanomolar range, making it a highly effective tool for in vitro studies.
-
Extensive Characterization: As a widely used research tool, its mechanism of action and effects in various cellular and animal models are well-documented.
Considerations for Necrostatin-1:
-
Off-Target Effects: The most significant limitation of Nec-1 is its off-target inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation[6]. This dual activity can confound the interpretation of experimental results, particularly in studies of inflammation and immunology. For more specific RIPK1 inhibition, the use of its analog, Necrostatin-1s (Nec-1s), which does not inhibit IDO, is recommended[6].
-
Paradoxical In Vivo Effects: Some studies have reported that low doses of Nec-1 can paradoxically sensitize mice to TNF-induced mortality, while higher doses are protective[6]. This highlights the importance of careful dose-response studies when using Nec-1 in vivo.
Experimental Validation and Protocols
To objectively compare the efficacy of this compound and necrostatin-1, a series of well-controlled experiments are essential. Below are detailed protocols for key assays.
Experimental Workflow
Figure 2: Experimental workflow for comparing RIPK1 inhibitors.
Protocol 1: Cellular Assay for Necroptosis Inhibition
This protocol assesses the ability of the inhibitors to protect cells from induced necroptosis. Human colorectal adenocarcinoma HT-29 cells are a suitable model as they express the necessary components of the necroptotic machinery.
Materials:
-
HT-29 cells (ATCC HTB-38)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Human TNF-α (e.g., PeproTech)
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor z-VAD-fmk (e.g., InvivoGen)
-
This compound (e.g., Sigma-Aldrich)
-
Necrostatin-1 (e.g., Tocris Bioscience)
-
96-well plates
-
MTT reagent or LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound and Necrostatin-1 in culture medium. Remove the old medium from the cells and add the inhibitor-containing medium. Incubate for 1 hour. Include a vehicle control (e.g., DMSO).
-
Induction of Necroptosis: Prepare a cocktail of TNF-α (20 ng/mL), Smac mimetic (100 nM), and z-VAD-fmk (20 µM) in culture medium. Add this cocktail to the wells (except for the untreated control wells).
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
LDH Assay: Collect the supernatant from each well and measure LDH release according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves and determine the EC50 values for each inhibitor.
Protocol 2: In Vitro RIPK1 Kinase Assay
This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of purified recombinant RIPK1. The ADP-Glo™ Kinase Assay is a common method for this purpose.
Materials:
-
Recombinant human RIPK1 (kinase domain, e.g., Promega)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Myelin Basic Protein (MBP) as a substrate
-
This compound and Necrostatin-1
-
384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare reagents as per the ADP-Glo™ Kinase Assay technical manual. This includes the kinase buffer, ATP solution, and ADP-Glo™ reagents.
-
Inhibitor Dilution: Prepare serial dilutions of this compound and Necrostatin-1 in kinase buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the following in order:
-
Diluted inhibitor or vehicle control.
-
Recombinant RIPK1 enzyme and MBP substrate solution.
-
ATP solution to initiate the reaction.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the vehicle control. Plot dose-response curves and calculate the IC50 values for each inhibitor.
Protocol 3: Western Blot Analysis of RIPK1 and MLKL Phosphorylation
This protocol is used to confirm that the inhibitors block the key phosphorylation events in the necroptosis pathway.
Materials:
-
HT-29 cells
-
Reagents for inducing necroptosis (as in Protocol 1)
-
This compound and Necrostatin-1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed HT-29 cells in 6-well plates. Treat the cells with inhibitors and induce necroptosis as described in Protocol 1.
-
Cell Lysis: After the desired incubation time (e.g., 4-6 hours), wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Compare the inhibition of phosphorylation between this compound and Necrostatin-1 treated samples.
Conclusion and Future Perspectives
Both this compound and necrostatin-1 are valuable tools for studying RIPK1-mediated necroptosis. This compound's high specificity for the kinase-dependent death pathway and its FDA-approved status make it an attractive option for both basic research and translational studies[1][4]. Its lack of interference with NF-κB and MAPK signaling allows for a clearer interpretation of the specific roles of RIPK1 kinase activity.
Necrostatin-1, while a potent inhibitor, is hampered by its off-target effects on IDO, which necessitates careful experimental design and the use of appropriate controls, such as the more specific analog Nec-1s[6].
For researchers investigating the therapeutic potential of RIPK1 inhibition, this compound represents a promising lead compound. Future studies should aim to fully characterize its kinome-wide selectivity and further validate its efficacy in a broader range of preclinical disease models. The continued development and characterization of specific and potent RIPK1 inhibitors will be crucial for advancing our understanding of necroptosis and for the development of novel therapies for a host of debilitating diseases.
References
- 1. FDA-approved this compound inhibits RIPK1-dependent immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. Phospho-RIP (Ser166) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. revvity.com [revvity.com]
- 6. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RIPK1 Kinase Enzyme System [promega.com]
- 8. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]
A Comparative Evaluation of the Neurotoxicity of Phensuximide and Other Succinimide Anticonvulsants
Prepared by: Gemini, Senior Application Scientist
This guide provides an in-depth, objective comparison of the neurotoxic profiles of the succinimide class of anticonvulsant drugs, with a primary focus on Phensuximide relative to its structural analogs, Methsuximide and Ethosuximide. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and clinical observations to elucidate the relative safety and potential neuronal risks associated with these compounds. We will explore the underlying mechanisms of action, present comparative toxicity data, and detail the experimental protocols used to generate these insights, ensuring a comprehensive and authoritative resource.
Introduction to Succinimide Anticonvulsants
The succinimides—this compound, Methsuximide, and Ethosuximide—are a class of drugs characterized by a pyrrolidine-2,5-dione core structure.[1] They have been a mainstay in the treatment of absence (petit mal) seizures, a type of generalized epilepsy.[1][2] Their primary therapeutic effect is attributed to the blockade of low-voltage-activated T-type calcium channels in thalamic neurons.[1][2] These channels are instrumental in generating the characteristic 3-Hz spike-and-wave discharges on an electroencephalogram (EEG) that define absence seizures.[2][3] By inhibiting these channels, succinimides dampen the oscillatory rhythm within the thalamocortical circuitry, thereby preventing seizure manifestation.[1]
While effective, the clinical utility of these drugs is often dictated by their side-effect profiles, particularly their impact on the central nervous system (CNS). Ethosuximide is now considered the first-line therapy for uncomplicated absence seizures due to its favorable efficacy and tolerability profile.[2][4] In contrast, Methsuximide is generally considered more toxic, and this compound less effective, than Ethosuximide.[5] This guide aims to dissect the experimental evidence that substantiates these clinical distinctions, focusing specifically on the neurotoxicity of this compound in relation to its counterparts.
Mechanism of Action and Neurotoxic Potential
The principal anticonvulsant mechanism of succinimides involves the selective inhibition of T-type calcium channels within thalamic relay neurons.[1] This action normalizes the pathological hypersynchronization between the thalamus and cortex that underlies absence seizures.[2]
Beyond T-type channel modulation, other mechanisms may contribute to both their efficacy and toxicity. This compound, for instance, has been shown to inhibit the depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue.[6][] Some reports also suggest an effect on voltage-gated sodium channels.[8] The presence of a phenyl group in this compound and Methsuximide, a feature absent in Ethosuximide, is thought to confer activity against tonic-clonic seizures but also to increase toxicity.[1][9]
Comparative Neurotoxicity Profile: this compound vs. Other Succinimides
The differentiation in clinical use among succinimides is largely based on their relative toxicity. The following table summarizes the neurotoxic effects reported from preclinical studies and clinical observations.
| Compound | Key Neurotoxic Effects (Clinical & Preclinical) | Supporting Experimental/Clinical Data | Relative Toxicity Ranking |
| This compound | Drowsiness, dizziness, headache.[8] At high doses, potential for ataxia.[10] Considered less effective than Ethosuximide.[5] | Animal studies show it is effective against Metrazol-induced clonic seizures but requires slightly ataxic doses to protect against maximal electroshock seizures.[10] Has also been noted to cause mild, transient urotoxicity in animal models.[6][11] | Moderate |
| Methsuximide | Drowsiness, ataxia, and dizziness are the most frequent side effects.[12] Also associated with irritability, nervousness, headache, and insomnia.[12] Generally considered more toxic than Ethosuximide.[5] | Its active metabolite, N-desmethylmethsuximide, has a long half-life (34-80 hours in adults) and is responsible for a biphasic course in overdose cases.[12][13] Plasma levels of this metabolite above 40 µg/mL are associated with toxicity.[12][13] | High |
| Ethosuximide | Dose-dependent gastrointestinal issues (nausea, vomiting) and CNS effects (drowsiness, lethargy, hiccups) are common but often diminish.[2][4] Ataxia is an early symptom of overdose in mouse models.[4] | Considered the first-line therapy for absence epilepsy due to a better tolerability profile compared to alternatives like valproic acid.[4] Chronic administration in rats showed negative effects on fear memory, associated with decreased hippocampal dopamine.[14] | Low |
Experimental Protocols for Neurotoxicity Assessment
The evaluation of neurotoxicity is a multi-step process involving both in vitro and in vivo models. These assays provide quantitative data to establish a drug's therapeutic index—a ratio comparing the dose required for a therapeutic effect to the dose at which toxicity occurs.[15]
In Vitro Neurotoxicity Screening
In vitro assays using primary neuronal cultures or cell lines are crucial for initial screening.[16] They allow for the assessment of direct cytotoxic or anti-proliferative effects on neural cells, helping to identify potential teratogenic or neurotoxic liabilities early in development.[16][17]
Protocol: Cytotoxicity Assay in Primary Cortical Neurons
-
Cell Culture: Primary cortical neurons are harvested from embryonic day 15-17 mice or rats and plated on poly-D-lysine-coated 96-well plates. Cultures are maintained in a neurobasal medium supplemented with B-27 and L-glutamine.
-
Drug Exposure: After 7-10 days in vitro, when a mature neuronal network has formed, the culture medium is replaced with a medium containing the test compound (this compound, Methsuximide, or Ethosuximide) at various concentrations (e.g., ranging from therapeutic plasma levels to 100x higher).
-
Incubation: Cells are incubated with the compound for a predetermined period, typically 24 to 48 hours.
-
Viability Assessment: Cell viability is measured using standard assays:
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolically active, viable cells.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium, indicating cytotoxicity.
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the membrane of live cells, thus staining the nuclei of dead cells.[18]
-
-
Data Analysis: The concentration of the drug that causes 50% cell death (LC50) is calculated to quantify its cytotoxic potential.
In Vivo Anticonvulsant and Neurotoxicity Evaluation
Animal models are indispensable for evaluating a drug's efficacy and neurotoxicity within a complex biological system.[19] The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests are standard models used for screening potential antiepileptic drugs.[20][21]
Protocol: Determining the Protective Index (PI) in Mice
-
Animal Model: Adult male mice (e.g., Swiss Webster strain) are used. Animals are acclimatized to laboratory conditions for at least 5 days before testing.[22]
-
Determining Anticonvulsant Efficacy (ED50):
-
Groups of mice are administered varying doses of the test succinimide via intraperitoneal (i.p.) or oral (p.o.) route.
-
After a set time (e.g., 30-60 minutes), seizures are induced. For absence seizure drugs, the scPTZ test is most relevant. A convulsant dose of Pentylenetetrazol is injected subcutaneously, and the animals are observed for clonic seizures.[19]
-
The ED50 (Median Effective Dose) is the dose that protects 50% of the animals from seizures.
-
-
Determining Neurotoxicity (TD50):
-
Groups of mice are administered varying doses of the test succinimide.
-
After the time of peak effect, motor impairment (a proxy for neurotoxicity) is assessed using the rotarod test . Mice are placed on a rotating rod, and the inability to remain on the rod for a set time (e.g., one minute) indicates neurotoxicity.
-
The TD50 (Median Toxic Dose) is the dose that causes motor impairment in 50% of the animals.
-
-
Calculating the Protective Index (PI):
-
The PI is calculated as the ratio of TD50 to ED50 (PI = TD50 / ED50).[15]
-
A higher PI indicates a wider margin of safety between the therapeutic and toxic doses.
-
Discussion and Conclusion
The available evidence from preclinical and clinical studies provides a clear hierarchy of neurotoxicity among the succinimides. Ethosuximide exhibits the most favorable profile, with CNS side effects that are generally mild and manageable, cementing its role as a first-line agent for absence seizures.[4]
This compound occupies an intermediate position. While it can cause CNS depression, its overall toxicity appears less severe than that of Methsuximide.[5][10] However, its lower efficacy often makes Ethosuximide a more attractive clinical choice.[5] The additional finding of mild urotoxicity in animal models, though transient, is another factor to consider in its overall safety profile.[6]
Methsuximide is the most neurotoxic of the three.[5] This is largely attributable to its active metabolite, N-desmethylmethsuximide, which has a long half-life and can accumulate to toxic levels, leading to significant side effects like ataxia and, in cases of overdose, coma.[12][13] The presence of the phenyl group, shared with this compound, likely contributes to this heightened toxicity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Ethosuximide: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H11NO2 | CID 6839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. brainkart.com [brainkart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Succinimides: this compound, Methsuximide, Ethosuximide | Pharmaguideline [pharmaguideline.com]
- 9. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 10. Anticonvulsant Activity and Toxicity of this compound, Methsuximide and Ethosuximide | Semantic Scholar [semanticscholar.org]
- 11. Acute toxicity induced by 2-aryl-N-methylsuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Methsuximide - The Epilepsy Prescriber's Guide to Antiepileptic Drugs [cambridge.org]
- 14. researchgate.net [researchgate.net]
- 15. Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)phthalimide and prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. docsdrive.com [docsdrive.com]
A Senior Application Scientist's Guide to Cross-Validation of Phensuximide Analytical Methods
Introduction: The Analytical Imperative for Phensuximide
This compound is a crucial anticonvulsant drug from the succinimide class, primarily prescribed for the management of absence seizures.[1][2] The therapeutic window for this compound is narrow, meaning its efficacy and safety are directly linked to its concentration in a patient's plasma. This makes the development and validation of robust, reliable analytical methods paramount for both therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.[1]
This guide provides an in-depth comparison of the primary analytical techniques used for this compound quantification—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). More critically, it delves into the process of cross-validation, a cornerstone of analytical lifecycle management that ensures data integrity and consistency when methods are transferred, updated, or compared. Our objective is to move beyond mere procedural lists, offering a causal explanation for experimental choices, grounded in authoritative regulatory standards from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).
Foundational Principles: A Glimpse into Method Validation
Before comparing methods, it is essential to understand the bedrock of analytical science: method validation. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[3][4] Regulatory bodies like the ICH have established comprehensive guidelines, such as ICH Q2(R2), that outline the necessary performance characteristics to be evaluated.[3][5][6]
Core Validation Parameters Include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[7][8]
-
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte within a given range.[8]
-
Range: The interval between the upper and lower concentration levels for which the method has demonstrated suitable precision, accuracy, and linearity.[3][9]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[7][8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).[1][9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7][9]
Head-to-Head Comparison: HPLC-UV vs. GC-MS for this compound Analysis
The choice of an analytical method is driven by its intended application, the required sensitivity, the nature of the sample matrix, and available instrumentation. For this compound, HPLC-UV and GC-MS are the two most prevalent techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in many pharmaceutical and clinical laboratories. Its principle relies on separating compounds in a liquid mobile phase as they pass through a solid stationary phase column. For this compound, a reversed-phase C18 column is typically used, where the stationary phase is nonpolar, and a polar mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer) is used for elution.[1]
-
Causality Behind the Choice: This method is often preferred for routine therapeutic drug monitoring due to its relative simplicity, lower cost, and high throughput. The sample preparation is straightforward, commonly involving a protein precipitation step with a solvent like acetonitrile to remove plasma proteins that would otherwise foul the analytical column.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity and specificity, making it a powerful tool for identifying metabolites and quantifying low-concentration analytes.[2] The technique separates volatile compounds in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a definitive structural fingerprint.
-
Causality Behind the Choice: GC-MS is particularly valuable in drug metabolism studies where identifying metabolites like N-desmethylthis compound is crucial.[2] However, this compound and its metabolites are not inherently volatile. Therefore, a critical and complex step of derivatization is required to increase their volatility and thermal stability.[2] This is commonly achieved through silylation, using reagents like BSTFA.[2] Sample preparation also involves a more intensive liquid-liquid extraction to isolate the analytes from the biological matrix.[2]
Comparative Performance Data
The following table summarizes typical performance characteristics for each method, compiled from established protocols.
| Performance Parameter | HPLC-UV Method | GC-MS Method | Rationale / Insight |
| Specificity | Good; potential for interference from co-eluting compounds. | Excellent; mass fragmentation patterns provide definitive identification. | GC-MS is superior for complex matrices or metabolite identification where chromatographic separation alone may be insufficient.[2] |
| Linearity (r²) | >0.99[1] | >0.99 | Both methods demonstrate excellent linearity, a prerequisite for accurate quantification. |
| Range (Plasma) | 0.1 - 50 µg/mL[1] | 2 - 100 mg/liter (micro-method)[10][11] | The analytical range for both methods is suitable for therapeutic monitoring. |
| Accuracy (% Recovery) | 85-115%[1] | Typically within 85-115% (as per standard guidelines). | Both methods can achieve the accuracy required by regulatory bodies like the FDA and EMA.[5][12] |
| Precision (%RSD) | ≤15%[1] | Within-batch: ~5%; Day-to-day: ~6-8%[11] | Both methods meet the typical acceptance criteria for precision in bioanalytical assays. |
| Sample Preparation | Simple (Protein Precipitation)[1] | Complex (Liquid-Liquid Extraction + Derivatization)[2] | The simplicity of HPLC sample prep lends itself to higher throughput and automation. |
| Primary Application | Therapeutic Drug Monitoring, Pharmacokinetics.[1] | Drug Metabolism Studies, Toxicology, Confirmatory Analysis.[2] | The choice of method is fundamentally tied to the research question being asked. |
The Critical Role of Cross-Validation
Cross-validation is the formal process of comparing two analytical methods to demonstrate that they provide equivalent results.[13][14] This becomes necessary in several common scenarios, as outlined by guidelines such as the EMA's bioanalytical method validation guideline and ICH M10.[12][13][15]
When is Cross-Validation Required?
-
Inter-laboratory Transfer: When an analytical method is transferred from a sending laboratory to a receiving laboratory.[16]
-
Method Bridging: When data from different studies, which used different analytical methods, need to be combined or compared.
-
Instrument or Reagent Changes: When a significant change is made to a validated method, such as using a different analytical instrument or critical reagent.
-
Comparing New and Old Methods: When a new method (e.g., GC-MS) is developed to replace an existing validated method (e.g., HPLC-UV).
The ultimate goal is to assess for any systemic bias between the methods and ensure that data generated across different platforms or sites are reliable and interchangeable.[13]
Caption: Decision workflow for initiating analytical method cross-validation.
Experimental Protocol: Cross-Validation of HPLC-UV and GC-MS Methods
This section provides a detailed, step-by-step protocol for a cross-validation study comparing a validated HPLC-UV method with a newly developed GC-MS method for quantifying this compound in human plasma.
Objective
To demonstrate the equivalency of the GC-MS method and the HPLC-UV method by analyzing identical sets of quality control (QC) samples and incurred study samples.
Pre-Study: Defining Acceptance Criteria
Before any experimental work, a validation protocol must be established.[3][17] The acceptance criteria are based on regulatory guidelines.[5][12]
-
QC Samples: The mean concentration of at least two-thirds of the QC samples from the GC-MS method should be within ±15% of the nominal concentration. The results should also be compared to those obtained by the HPLC-UV method.
-
Incurred Samples Reanalysis (ISR): At least 67% of the re-analyzed incurred samples must have a percent difference between the initial HPLC-UV value and the GC-MS re-assay value within ±20% of their mean.
Sample Preparation
-
Quality Control (QC) Samples: Prepare QC samples by spiking blank human plasma with known concentrations of this compound reference standard to achieve Low (LQC), Medium (MQC), and High (HQC) levels.
-
Incurred Samples: Select a set of at least 20 patient samples from a previous pharmacokinetic study that were analyzed using the validated HPLC-UV method.
Analytical Procedure: HPLC-UV Method
(Based on the protocol from BenchChem)[1]
-
Sample Pre-treatment: Pipette 100 µL of the plasma sample (QC or incurred) into a microcentrifuge tube.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to the tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Extraction: Carefully transfer the supernatant to a clean HPLC vial.
-
Injection: Inject 20 µL into the HPLC system.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.5) in a 35:65 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Analytical Procedure: GC-MS Method
(Based on the protocol from BenchChem)[2]
-
Sample Pre-treatment: To 1 mL of plasma in a centrifuge tube, add a known amount of a suitable internal standard (e.g., 5-(p-methylphenyl)-5-phenylhydantoin).
-
Buffering: Add 1 mL of phosphate buffer (pH 7.4) and vortex for 30 seconds.
-
Liquid-Liquid Extraction: Add 5 mL of ethyl acetate, vortex for 5 minutes, then centrifuge at 3000 rpm for 10 minutes.
-
Isolation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 50 µL of BSTFA (+1% TMCS). Seal the vial and heat at 70°C for 30 minutes.
-
Injection: After cooling, inject 1-2 µL into the GC-MS system.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Temperature Program: Optimized gradient to separate this compound from matrix components and metabolites.
-
MS Detection: Electron Impact (EI) ionization with Selected Ion Monitoring (SIM) for quantification.
-
Caption: Experimental workflow for the cross-validation of HPLC-UV and GC-MS methods.
Data Analysis and Interpretation
The concentrations obtained from the GC-MS method are plotted against the concentrations obtained from the HPLC-UV method. A statistical analysis, such as a Bland-Altman plot or linear regression, is performed to assess the agreement and identify any systematic bias between the two methods. The results are formally documented in a cross-validation report.
Conclusion
The choice between analytical methods like HPLC-UV and GC-MS for this compound analysis is dictated by the specific requirements of the study—be it high-throughput therapeutic monitoring or detailed metabolic investigation. While both methods can be validated to meet stringent regulatory standards, their operational differences are significant.
Cross-validation is not merely a procedural hurdle; it is a fundamental scientific exercise that underpins the integrity and reliability of bioanalytical data. It ensures that results are consistent and reproducible, regardless of the method, laboratory, or instrument used. By adhering to the principles outlined in authoritative guidelines and employing a rigorous, protocol-driven approach, researchers can confidently bridge data from disparate sources, ultimately enhancing the quality and impact of their work in drug development and patient care.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. propharmagroup.com [propharmagroup.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. youtube.com [youtube.com]
- 10. Gas-chromatographic analysis for succinimide anticonvulsants in serum: macro- and micro-scale methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. labs.iqvia.com [labs.iqvia.com]
- 14. researchgate.net [researchgate.net]
- 15. bioanalysisforum.jp [bioanalysisforum.jp]
- 16. benchchem.com [benchchem.com]
- 17. demarcheiso17025.com [demarcheiso17025.com]
Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling Phensuximide
A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Phensuximide in a laboratory setting. As an anticonvulsant drug, proper handling procedures are paramount to ensure the safety of laboratory personnel and the integrity of research.[1][2][3][4] This document moves beyond a simple checklist, offering a framework of self-validating protocols grounded in established safety principles.
Understanding the Risks: Hazard Identification and Analysis
This compound, a member of the succinimide class of anticonvulsants, presents specific hazards that necessitate a thorough understanding before any handling procedures commence.[1] The primary routes of occupational exposure are inhalation, ingestion, and dermal contact.
Key Hazards:
-
Acute Oral Toxicity: this compound is classified as harmful if swallowed.[2][5] Ingestion can lead to adverse health effects, underscoring the importance of preventing hand-to-mouth contact.
-
Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[6] Direct contact with the skin or eyes must be avoided through the use of appropriate personal protective equipment (PPE).
-
Respiratory Irritation: Although not its primary hazard, inhalation of this compound dust or aerosols should be minimized to prevent potential respiratory tract irritation.
A thorough risk assessment should be conducted before working with this compound to identify and mitigate potential exposure scenarios within the specific laboratory context.
The First Line of Defense: Engineering and Administrative Controls
Before resorting to personal protective equipment, a robust safety protocol prioritizes engineering and administrative controls to minimize exposure to hazardous substances.
-
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. A chemical fume hood or a powder containment hood is highly recommended to capture any airborne particles at the source. Local exhaust ventilation should be in place for procedures with a higher risk of aerosolization.[6]
-
Designated Work Area: Establish a designated area for handling this compound. This area should be clearly marked and equipped with all necessary safety equipment.
-
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all procedures involving this compound, from receiving and storage to handling and disposal. These SOPs should be readily accessible to all personnel.
-
Training: All personnel handling this compound must receive comprehensive training on its hazards, safe handling procedures, and emergency protocols. Training records should be maintained.
-
Hygiene Practices: Strict adherence to laboratory hygiene is crucial. Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[5][6] Do not eat, drink, or smoke in areas where this compound is handled.[5]
-
Personal Protective Equipment (PPE): A Comprehensive Protocol
The following PPE is mandatory for all personnel handling this compound. The selection of specific PPE should be based on a thorough risk assessment of the planned procedures.
Hand Protection
-
Glove Selection: Wear powder-free nitrile gloves. Nitrile provides good chemical resistance to a wide range of substances. Always check the manufacturer's glove compatibility data for this compound if available.
-
Double Gloving: For procedures with a high risk of contamination, such as weighing or preparing concentrated solutions, double gloving is recommended.
-
Glove Integrity: Inspect gloves for any signs of damage before use. Change gloves immediately if they become contaminated or torn. Do not wear gloves outside of the designated work area.
Eye and Face Protection
-
Safety Glasses: At a minimum, safety glasses with side shields are required for all procedures involving this compound.
-
Goggles: For tasks with a higher risk of splashes or aerosol generation, chemical splash goggles should be worn.
-
Face Shield: In situations with a significant splash hazard, a face shield should be worn in conjunction with safety glasses or goggles to provide full facial protection.[7]
Protective Clothing
-
Laboratory Coat: A clean, buttoned laboratory coat should be worn at all times when handling this compound. The lab coat should be made of a low-permeability fabric.
-
Impermeable Gown: For procedures with a high risk of contamination, a disposable, impermeable gown with long sleeves and tight-fitting cuffs is recommended.[7][8]
-
Shoe Covers: In designated hazardous drug handling areas, shoe covers should be worn to prevent the tracking of contaminants.[8]
Respiratory Protection
The need for respiratory protection depends on the specific handling procedures and the effectiveness of engineering controls.
-
Risk Assessment: If there is a potential for airborne dust or aerosols and engineering controls are insufficient to maintain exposure below acceptable limits, respiratory protection is necessary.
-
Respirator Type: A NIOSH-approved N95 or higher-level particulate respirator is recommended for handling this compound powder. For situations with potential for vapors or for cleaning up large spills, an air-purifying respirator with an appropriate chemical cartridge may be required.
-
Fit Testing: All personnel required to wear a respirator must be properly fit-tested and trained in its use, maintenance, and limitations.
Table 1: Recommended PPE for Handling this compound
| Task | Hand Protection | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Receiving and Storage | Single pair of nitrile gloves | Safety glasses | Laboratory coat | Not typically required |
| Weighing and Compounding | Double pair of nitrile gloves | Chemical splash goggles and face shield | Impermeable gown | N95 respirator (if not in a containment hood) |
| Solution Preparation | Single pair of nitrile gloves | Safety glasses with side shields | Laboratory coat | Not typically required (if in a fume hood) |
| Spills and Decontamination | Double pair of nitrile gloves | Chemical splash goggles and face shield | Impermeable gown | Air-purifying respirator with appropriate cartridge |
Procedural Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be segregated from general laboratory waste.
-
Waste Containers: Use clearly labeled, sealed, and puncture-resistant containers for solid waste. Liquid waste should be collected in compatible, sealed containers.
-
Disposal Method:
-
Non-Hazardous Waste (as per local regulations): For small quantities of unused this compound that are not classified as hazardous waste by local regulations, the FDA recommends mixing the medication with an unappealing substance like dirt or used coffee grounds, placing it in a sealed plastic bag, and disposing of it in the trash.[9]
-
Hazardous Waste: In a research or clinical setting, it is best practice to treat all this compound waste as hazardous chemical waste. This waste should be disposed of through a licensed environmental waste management company, typically via incineration.[10] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
-
-
Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol) and then washing thoroughly with soap and water. The initial solvent rinse should be collected as hazardous waste.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personnel exposure, immediate and appropriate action is required.
-
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and EHS department.
-
Contain: If safe to do so, contain the spill using a chemical spill kit.
-
Clean-up: Wearing appropriate PPE (including respiratory protection), clean the spill according to your institution's SOPs.
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
References
- 1. This compound | C11H11NO2 | CID 6839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 86-34-0 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
